[1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid
Description
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Properties
IUPAC Name |
4-(3,4-dicarboxyphenyl)phthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O8/c17-13(18)9-3-1-7(5-11(9)15(21)22)8-2-4-10(14(19)20)12(6-8)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBALUPVVFCEPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353943 | |
| Record name | biphenyl-3,3',4,4'-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22803-05-0 | |
| Record name | 3,3′,4,4′-Biphenyltetracarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22803-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | biphenyl-3,3',4,4'-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic Acid for Researchers and Drug Development Professionals
Introduction
[1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid, with the CAS number 22803-05-0 , is a rigid, aromatic organic compound that serves as a critical building block in the fields of materials science and drug development.[1][2][3] Its structure, featuring two phenyl rings linked together and adorned with four carboxylic acid groups, makes it an exemplary linker molecule for the synthesis of advanced polymers and porous crystalline materials.
This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and its primary application as a linker for creating Metal-Organic Frameworks (MOFs) for drug delivery applications. The information is tailored for researchers, scientists, and professionals in the pharmaceutical and materials science sectors.
Physicochemical Properties and Characterization
The intrinsic properties of this compound are fundamental to its function in creating stable, high-performance materials. A summary of its key quantitative data is presented below.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 22803-05-0 | [1][3] |
| Molecular Formula | C₁₆H₁₀O₈ | [1][2] |
| Molecular Weight | 330.24 g/mol | [1] |
| IUPAC Name | 4-(3,4-dicarboxyphenyl)phthalic acid | [1] |
| Synonyms | 3,3',4,4'-Biphenyltetracarboxylic acid | [2] |
| Melting Point | 280 °C | |
| Boiling Point | 673.3 °C at 760 mmHg | |
| Physical Form | Solid | [2] |
| Purity | Typically ≥97% | [2][3] |
Spectroscopic Data
-
¹H NMR: Aromatic protons would likely appear as multiplets in the range of 7.5-8.5 ppm. The carboxylic acid protons would be highly deshielded, appearing as a broad singlet above 10 ppm, though these are often exchanged in protic solvents like DMSO-d₆.[4][5]
-
¹³C NMR: Aromatic carbons would resonate between 120-150 ppm. The carbonyl carbons of the carboxylic acid groups would be found significantly downfield, typically in the range of 165-175 ppm.[4][6]
-
FT-IR: The spectrum would be characterized by a broad O-H stretch from the carboxylic acid groups from approximately 2500-3300 cm⁻¹. A sharp, strong C=O stretching vibration would be prominent around 1700 cm⁻¹. C=C stretching vibrations for the aromatic rings would appear in the 1400-1600 cm⁻¹ region.[7][8]
Experimental Protocols
Synthesis of this compound
One common route to synthesize the title compound is through a coupling reaction of a 4-halogenated o-benzenedicarboxylic acid ester, followed by hydrolysis. The following protocol is a representative example based on established patent literature.[9]
Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Detailed Methodology:
-
Reaction Setup: In a reaction flask under a nitrogen atmosphere, combine dimethyl-4-chlorophthalate (10 mmol), anhydrous sodium bromide (20 mmol), zinc powder (10 mmol), and a nickel-triphenylphosphine catalyst (e.g., NiCl₂(PPh₃)₂, 0.4 mmol).
-
Solvent Addition: Add 20 mL of dried N,N-Dimethylacetamide (DMAC) to the mixture.
-
Coupling Reaction: Heat the mixture with stirring to 80°C for 18 hours. After the reaction is complete, cool the mixture to room temperature.
-
Work-up of Ester: Filter the cooled mixture to remove solids. Remove the DMAC from the filtrate under reduced pressure. Dissolve the residue in chloroform and filter again. Wash the chloroform solution three times with a saturated aqueous sodium chloride solution and dry over anhydrous magnesium sulfate.
-
Hydrolysis: Remove the chloroform to yield the crude biphenyltetracarboxylic acid tetraester. Add 50 mL of a 20% sodium hydroxide (NaOH) solution to the residue and heat the mixture to reflux for 4 hours.
-
Isolation of the Acid: After cooling, filter the reaction mixture. Acidify the filtrate with concentrated hydrochloric acid (HCl) until a white precipitate forms.
-
Purification: Filter the white precipitate, wash it several times with deionized water, and dry it in an oven at 100°C to yield this compound. A yield of 97% has been reported for this final step.[9]
Application in Drug Delivery: MOF Synthesis and Drug Loading
The primary application of this compound in drug development is as an organic linker to construct Metal-Organic Frameworks (MOFs). MOFs are highly porous materials with large surface areas, making them excellent candidates for encapsulating and delivering therapeutic agents.[10][11][12]
Conceptual Workflow for MOF-based Drug Delivery
Caption: Conceptual workflow of MOF synthesis, drug loading, and targeted release.
General Experimental Protocol for MOF Synthesis and Drug Loading:
Note: The following is a generalized protocol. Specific parameters such as solvent, temperature, time, and molar ratios must be optimized for this compound and the chosen metal salt.
-
MOF Synthesis (Solvothermal Method):
-
In a Teflon-lined autoclave, dissolve this compound and a biocompatible metal salt (e.g., zinc nitrate, zirconium chloride) in a solvent such as N,N-dimethylformamide (DMF).[12]
-
Seal the vessel and heat it in an oven at a temperature typically between 80°C and 150°C for 24-72 hours.
-
After cooling to room temperature, crystals of the MOF will have formed.
-
Collect the crystals by filtration, wash them with fresh solvent (e.g., DMF, then ethanol) to remove unreacted starting materials, and activate the MOF by heating under vacuum to remove solvent molecules from the pores.
-
-
Drug Encapsulation (Post-synthesis Impregnation):
-
Prepare a concentrated solution of the desired drug (e.g., 5-Fluorouracil, Doxorubicin) in a suitable solvent.[13]
-
Immerse the activated MOF powder in the drug solution and stir or shake the suspension at room temperature for an extended period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation or filtration.
-
Wash the loaded MOF briefly with fresh solvent to remove drug molecules adsorbed only on the external surface.
-
Dry the drug-loaded MOF under vacuum. The amount of loaded drug is typically quantified using techniques like UV-Vis spectroscopy or HPLC on the supernatant before and after loading.
-
Table 2: Representative Drug Loading and Release Data for Aromatic Carboxylate-Based MOFs
(Note: Data for MOFs synthesized specifically with this compound is limited in the literature. The following data from similar aromatic carboxylate MOFs is provided for illustrative purposes.)
| MOF System | Drug | Drug Loading Capacity (wt%) | Release Conditions | Key Findings | Reference(s) |
| Fe-MIL-88B | 5-Fluorouracil | 43.8% | PBS buffer (pH 5.4 and 7.4) | pH-responsive release; 70% released at pH 5.4 vs. 38% at pH 7.4 over 24h. | [13] |
| Anionic Zn-MOF | Procainamide HCl | 22.0% | Cation exchange | Cation-triggered release mechanism demonstrated. | [11] |
| Fe-MIL-100 | Ibuprofen | ~20% | Simulated Body Fluid | High loading capacity and prolonged release. | [14] |
| UiO-66 | Doxorubicin | 45.0% | Not specified | High loading capacity for anticancer drugs. | [12] |
This data highlights the potential for high drug loading and stimuli-responsive (e.g., pH-dependent) release, which is highly desirable for targeted drug delivery to acidic tumor microenvironments.[13]
References
- 1. This compound | C16H10O8 | CID 759394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [cymitquimica.com]
- 3. [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid - SIKÉMIA [sikemia.com]
- 4. rsc.org [rsc.org]
- 5. 4-Biphenylcarboxylic acid(92-92-2) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 4-Biphenylcarboxylic acid(92-92-2) IR Spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. US5081281A - Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives - Google Patents [patents.google.com]
- 10. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal-Organic Frameworks as Potential Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in nanosized metal organic frameworks for drug delivery and tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Programmable Drug Release from a Dual-Stimuli Responsive Magnetic Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toward Understanding Drug Incorporation and Delivery from Biocompatible Metal–Organic Frameworks in View of Cutaneous Administration - PMC [pmc.ncbi.nlm.nih.gov]
s-BPDA chemical structure and properties
An In-depth Technical Guide to s-BPDA: Chemical Structure, Properties, and Applications
Introduction
3,3',4,4'-Biphenyltetracarboxylic dianhydride (s-BPDA) is a pivotal monomer in the synthesis of high-performance polyimides, a class of super engineering plastics renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] The symmetric and rigid biphenyl structure of s-BPDA imparts remarkable properties to the resulting polymers, making them indispensable in demanding applications across the electronics, aerospace, and materials science sectors.[2] This guide provides a comprehensive overview of s-BPDA, tailored for researchers, scientists, and professionals in drug development, covering its chemical structure, physicochemical properties, synthesis protocols, and key applications.
Chemical Structure and Identification
s-BPDA is an aromatic dianhydride characterized by a biphenyl core with two anhydride functionalities. The "s" in its designation denotes its symmetric structure, which is a key factor in the high degree of order and robust properties of the polyimides derived from it.[1]
Table 1: Chemical Identification of s-BPDA
| Identifier | Value |
| Preferred IUPAC Name | [5,5′-Bi-2-benzofuran]-1,1′,3,3′-tetrone[3] |
| Other Names | 3,3',4,4'-Biphenyltetracarboxylic dianhydride, 4,4'-Biphthalic dianhydride[3][4] |
| CAS Number | 2420-87-3[3] |
| Molecular Formula | C₁₆H₆O₆[4] |
| Molecular Weight | 294.22 g/mol [4] |
| SMILES String | O=C1OC(=O)c2cc(ccc12)-c3ccc4C(=O)OC(=O)c4c3 |
| InChI Key | WKDNYTOXBCRNPV-UHFFFAOYSA-N |
Physicochemical Properties
The properties of s-BPDA are foundational to its use in high-performance polymers. Its high melting point and thermal stability are directly transferred to the polyimide backbone.
Table 2: Physicochemical Properties of s-BPDA
| Property | Value |
| Physical State | White to light yellow powder/crystalline solid[5] |
| Melting Point | 299-305 °C |
| Solubility | Insoluble in water; Soluble in polar aprotic solvents like hot DMF and DMSO[5] |
| Purity | Typically >97% |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of s-BPDA's structure and purity.
-
Infrared (IR) Spectroscopy : The FT-IR spectrum of s-BPDA exhibits characteristic peaks for the anhydride group. These include strong absorption bands corresponding to the symmetric and asymmetric stretching of the carbonyl (C=O) groups, typically observed around 1850 cm⁻¹ and 1780 cm⁻¹, respectively. The C-O-C stretching vibrations of the anhydride ring are also prominent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H and ¹³C NMR spectra of s-BPDA are consistent with its symmetric aromatic structure. The chemical shifts in both proton and carbon NMR are well-documented in scientific literature.[3]
Synthesis of s-BPDA
Several synthetic routes to s-BPDA have been developed, aiming to improve yield, reduce costs, and simplify the production process.[2][6] A common method involves the coupling of a phthalic anhydride derivative, followed by dehydration.
Experimental Protocol: Synthesis from 4-Chlorophthalic Anhydride
This protocol is based on a method that involves a coupling reaction followed by dehydration.[7]
Materials:
-
4-chlorophthalic anhydride
-
Sodium hydroxide (NaOH)
-
10 wt% Palladium on carbon (Pd/C) catalyst
-
Compound reducing agent (e.g., a mixture of β-cyclodextrin, serine, and xylitol)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Hydrolysis: In a four-necked flask equipped with a stirrer, thermometer, gas inlet, and reflux condenser, dissolve 35 g of NaOH and 50 g of 4-chlorophthalic anhydride in 400.0 g of distilled water. Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis to the corresponding sodium salt.[7]
-
Coupling Reaction: Add 0.303 g of 10 wt% Pd/C catalyst and 20 g of the compound reducing agent to the solution. Purge the system with nitrogen for 30 minutes. Heat the mixture to 90°C under a nitrogen atmosphere and maintain the reaction for 12 hours.[7]
-
Catalyst Recovery: Cool the reaction mixture to room temperature and filter to recover the Pd/C catalyst.[7]
-
Acidification: Transfer the filtrate to a separate vessel and, while stirring, add 20 wt% concentrated HCl to adjust the pH to 3. A significant amount of white precipitate (3,3',4,4'-biphenyltetracarboxylic acid) will form.[7]
-
Dehydration (Imidization): Heat the suspension to boiling under a nitrogen atmosphere and reflux for 4 hours. This step initiates the dehydration process.[7]
-
Isolation and Purification: Cool the mixture to room temperature, and then further cool to -5°C for 5 hours to maximize precipitation. Filter the solid product and wash the filter cake four times with cold deionized water.[7]
-
Final Dehydration: Dry the product at 120°C, then heat to 200°C for 4 hours to complete the dehydration to 3,3',4,4'-biphenyltetracarboxylic dianhydride (s-BPDA).[7] The resulting product is a crystalline powder with a melting point of 299-301°C.
Applications of s-BPDA in Polyimide Synthesis
s-BPDA is a primary building block for aromatic polyimides. The polymerization typically proceeds via a two-step process involving the reaction of s-BPDA with an aromatic diamine (e.g., p-phenylenediamine (PPD) or 4,4'-oxydianiline (ODA)) to form a soluble poly(amic acid) precursor.[8] This precursor is then thermally or chemically cyclized to the final, insoluble, and intractable polyimide.[8]
The rigid and symmetric nature of s-BPDA leads to polyimides with highly ordered chain structures, resulting in exceptional material properties.
Properties of s-BPDA-Derived Polyimides
The choice of the diamine co-monomer allows for the fine-tuning of the final polyimide's properties. However, polyimides based on s-BPDA consistently exhibit superior thermal and mechanical characteristics.
Table 3: Comparative Properties of Polyimide Films Derived from Various Dianhydrides (with ODA Diamine)
| Property | s-BPDA-ODA | PMDA-ODA | BTDA-ODA |
| Glass Transition Temp. (Tg) | 290 °C[9][10] | 302 °C[9][10] | 276 °C[9][10] |
| Tensile Strength | ~110 MPa | ~115 MPa | 114.19 MPa[9] |
| Tensile Modulus | ~3.1 GPa | 3.42 GPa[9] | 3.23 GPa[9] |
| Elongation at Break | 3.8%[9][10] | 2.82%[9] | 3.58%[9] |
| Electric Breakdown Strength | 357.07 kV/mm[9][10] | 326.80 kV/mm[9][10] | 478.90 kV/mm[9][10] |
PMDA: Pyromellitic dianhydride; BTDA: 3,3',4,4'-Benzophenonetetracarboxylic dianhydride; ODA: 4,4'-Oxydianiline. Data compiled from multiple sources for comparison.
Polyimides derived from s-BPDA and rigid diamines like p-phenylenediamine (PPD) exhibit even higher tensile moduli and lower coefficients of thermal expansion (CTE), making them ideal for applications requiring high dimensional stability, such as flexible printed circuits.[11] The CTE for s-BPDA/PPD polyimide films can be in the range of 5-20 ppm/°C, which is a good match for copper foil in flexible laminates.[11]
Conclusion
s-BPDA is a cornerstone monomer for the synthesis of high-performance polyimides. Its rigid, symmetric structure is directly responsible for the exceptional thermal stability, mechanical strength, and dimensional stability of the resulting polymers. These properties have established s-BPDA-based polyimides as enabling materials in advanced electronics, aerospace engineering, and other fields where performance under extreme conditions is paramount. The continuous exploration of new synthetic routes and copolymerizations will further expand the utility of this important chemical building block.
References
- 1. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 2. Three Preparation Methods to Make BPDA_Haili Evergreen New Materials|Electronic Chemicals|BPDA [chinahlchem.com]
- 3. BPDA - Wikipedia [en.wikipedia.org]
- 4. vivanls.com [vivanls.com]
- 5. Page loading... [wap.guidechem.com]
- 6. US5258530A - Process for producing biphenyltetracarboxylic dianhydride - Google Patents [patents.google.com]
- 7. Synthesis and Application of 3,3',4,4'-Biphenyltetracarboxylic dianhydride_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
An In-depth Technical Guide to [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid
This technical guide provides a comprehensive overview of [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid, a key chemical compound in the development of advanced materials and with potential applications in the pharmaceutical industry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.
Physicochemical Properties
This compound, also known as BPDA, is a solid organic compound with the chemical formula C₁₆H₁₀O₈.[1][2] Its molecular structure consists of two benzene rings linked together, with four carboxylic acid groups attached. This structure imparts significant rigidity and functionality, making it a valuable monomer in polymer chemistry.
| Property | Value |
| Molecular Weight | 330.24 g/mol [3][4] |
| Molecular Formula | C₁₆H₁₀O₈[1][2][3] |
| CAS Number | 22803-05-0[1][3][5] |
| Appearance | Solid[1][6] |
| Melting Point | ~280 °C[6] |
| Boiling Point | 673.3 °C at 760 mmHg[6] |
| Purity | Commonly available in 97% to 98% purity.[1][5][6] |
| IUPAC Name | 4-(3,4-dicarboxyphenyl)phthalic acid[3] |
| InChI Key | LFBALUPVVFCEPA-UHFFFAOYSA-N[1][6] |
Experimental Protocols: Synthesis and Purification
The synthesis of this compound can be achieved through several methods. A common approach involves the coupling of phthalic acid derivatives followed by hydrolysis, or the oxidation of a tetramethyl biphenyl precursor.
Synthesis via Dehalogenation Coupling
One patented method involves the coupling reaction of a 4-halogen substituted o-benzenedicarboxylic acid ester.[7]
Materials:
-
Dimethyl 4-chlorophthalate (or another 4-halogen substituted o-benzenedicarboxylic acid ester)
-
Zinc powder (reducing agent)
-
Triphenylphosphine-nickel chloride or trialkylphosphine-nickel chloride catalyst
-
Anhydrous sodium bromide or potassium iodide (promoting agent)
-
Aprotic polar solvent (e.g., N,N-Dimethylacetamide - DMAC, or N-Methyl-2-pyrrolidone - NMP)
-
Ethanol
-
Chloroform
-
Anhydrous Magnesium Sulfate
Protocol:
-
In a reaction flask under a nitrogen atmosphere, combine the 4-halogen substituted o-benzenedicarboxylic acid ester, the anhydrous alkali metal halide (e.g., NaBr or KI), zinc powder, and the nickel catalyst.[7]
-
Add the aprotic polar solvent (e.g., DMAC) to the mixture.[7]
-
Heat the solution with stirring to a temperature between 60°C and 80°C for several hours (e.g., 4-18 hours).[7]
-
After the reaction is complete, cool the mixture and filter it to remove solid residues. The filter cake should be washed with the solvent.[7]
-
Remove the solvent from the filtrate under reduced pressure.[7]
-
The resulting residue, the biphenyltetraester, can be purified by recrystallization from a solvent like ethanol.[7]
-
The purified ester is then hydrolyzed in a basic solution to yield the this compound.[7]
-
The resulting acid can be precipitated, filtered, washed with water, and dried.[7]
Synthesis via Oxidation
Another method involves the oxidation of 3,3',4,4'-tetramethyl biphenyl.[8]
Materials:
-
3,3',4,4'-tetramethyl biphenyl
-
Potassium permanganate
-
Deionized water
-
Sulfuric acid (25% mass fraction)
Protocol:
-
In a three-necked flask equipped with a reflux condenser, add 3,3',4,4'-tetramethyl biphenyl, potassium permanganate, and deionized water.[8]
-
Heat the mixture in an oil bath to 130-150°C with stirring until the purple color of the permanganate disappears.[8]
-
Stop heating and filter the hot solution to obtain the filtrate.[8]
-
Cool the filtrate to room temperature and then mix it with a 25% sulfuric acid solution in a 1:10 product to acid mass ratio.[8]
-
Stir the mixture for 20-30 minutes, which will cause the tetracarboxylic acid to precipitate.[8]
-
Collect the precipitate by suction filtration and recrystallize it from deionized water.
-
Dry the resulting crystals in a vacuum oven at 70-80°C for 5-6 hours to obtain pure this compound.[8]
Purification to High Purity
For applications requiring very high purity, such as in electronics, further purification may be necessary. A common method is to treat the crude product with hot water. This process converts any residual dianhydride back to the tetracarboxylic acid and dissolves impurities like phthalic acid and various metallic ions, which can then be removed by filtration.[9]
Synthesis and Purification Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis and purification of the target compound.
Applications in Research and Development
This compound is a versatile compound with significant applications in materials science and potential in the life sciences.
-
Polymer Synthesis: Its dianhydride form, 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), is a crucial monomer for producing high-performance polyimides.[8][10] These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in the aerospace and electronics industries.[10]
-
Metal-Organic Frameworks (MOFs): The carboxylic acid groups can act as linkers to coordinate with metal ions, forming highly porous structures known as Metal-Organic Frameworks.[5][11] These materials have potential applications in gas storage, catalysis, and drug delivery.
-
Drug Development and Delivery: While direct applications in drug development are still emerging, related biphenyl carboxylic acid structures have been investigated for their potential as anticancer agents.[12] Furthermore, its use as a linker in MOFs suggests a potential role in creating novel drug delivery systems.[11]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation and serious eye irritation.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be stored at room temperature in a dry, well-ventilated area.[6]
References
- 1. This compound [cymitquimica.com]
- 2. This compound | CAS 22803-05-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. This compound | C16H10O8 | CID 759394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biphenyl-3,3',5,5'-tetracarboxylic Acid | C16H10O8 | CID 15840397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid - SIKÉMIA [sikemia.com]
- 6. This compound | 22803-05-0 [sigmaaldrich.com]
- 7. US5081281A - Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives - Google Patents [patents.google.com]
- 8. CN106518820A - Synthesis method of 3,3',4,4'-biphenyltetracarboxylic anhydride - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. Synthesis and Application of 3,3',4,4'-Biphenyltetracarboxylic dianhydride_Chemicalbook [chemicalbook.com]
- 11. 3,3',4,4'-Biphenyltetracarboxylic acid - CD Bioparticles [cd-bioparticles.net]
- 12. ajgreenchem.com [ajgreenchem.com]
s-BPDA melting point and thermal stability
An In-depth Technical Guide on the Thermal Properties of s-BPDA
Introduction
3,3',4,4'-Biphenyltetracarboxylic dianhydride (s-BPDA) is a pivotal monomer in the synthesis of high-performance polyimides, a class of super-engineering plastics renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2][3] The molecular architecture of s-BPDA, characterized by a rigid biphenyl core, is fundamental to the superior properties of the polymers derived from it.[2][4] This guide provides a comprehensive overview of the melting point and thermal stability of s-BPDA, offering critical data and experimental methodologies for researchers and professionals in materials science and drug development.
s-BPDA is primarily utilized in applications demanding high-temperature resilience, such as flexible electronics, aerospace components, and advanced coatings.[2][3][5] Understanding its thermal characteristics is therefore essential for predicting material performance, optimizing processing conditions, and ensuring the reliability of final products.
Thermal Properties of s-BPDA
The thermal behavior of s-BPDA is defined by its high melting point and the exceptional thermal stability it imparts to polyimide systems. Its rigid and symmetrical aromatic structure results in strong intermolecular forces, requiring significant thermal energy to transition from a solid to a liquid state and to initiate thermal decomposition.[2][6]
Melting Point
The melting point (Tm) is a critical parameter for defining the processing window of s-BPDA in melt-phase polymerization reactions. Multiple sources report a consistent, high melting point, as detailed in the table below.
Table 1: Reported Melting Point of s-BPDA
| Parameter | Temperature Range (°C) | Source(s) |
| Melting Point (Tm) | 298 - 299 | [5] |
| Melting Point (Tm) | 299 - 301 | [5][7] |
| Melting Point (Tm) | 303 | [8] |
| Melting Point (Tm) | 299 - 305 | [1] |
Thermal Stability
The thermal stability of s-BPDA is typically evaluated by analyzing the polyimides synthesized from it. Thermogravimetric Analysis (TGA) is used to determine the decomposition temperature (Td), often reported as the temperature at which 5% weight loss occurs (Td5%). The glass transition temperature (Tg) of the resulting polymer, determined by Differential Scanning Calorimetry (DSC), is another key indicator of thermal performance, representing the temperature at which the material transitions from a rigid, glassy state to a more rubbery state.
The robust aromatic structure of s-BPDA contributes to polyimides with thermal degradation temperatures often exceeding 400°C.[2] The data below showcases the high thermal stability of various polyimide systems incorporating s-BPDA.
Table 2: Thermal Stability Data for s-BPDA-Based Polyimides
| Polyimide System | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5%) (°C) | Source(s) |
| s-BPDA/PPD | - | 560 | [6] |
| s-BPDA/BAPBBI | 421 | 581 | [6] |
| s-BPDA/BAPBBOA | 339 | 584 | [6] |
| s-BPDA/NDA | > 350 | > 590 | [9] |
Experimental Protocols
The characterization of s-BPDA's thermal properties relies on standard thermal analysis techniques. The following sections detail the generalized experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the melting point (Tm) of the s-BPDA monomer and the glass transition temperature (Tg) of the derived polyimides.[10][11] The technique measures the difference in heat flow between a sample and a reference as a function of temperature.[10][12]
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the s-BPDA powder into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.
-
Instrument Setup: Place the prepared sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the system at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a controlled heating rate, typically 10°C/min, to a temperature well above the expected melting point (e.g., 350°C).[13][14]
-
Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any prior thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
Initiate a second heating ramp at the same rate (10°C/min) to analyze the thermal transitions.
-
-
Atmosphere: Conduct the experiment under an inert nitrogen atmosphere with a typical flow rate of 30-50 mL/min to prevent oxidative degradation.[14]
-
Data Analysis: The melting point (Tm) is determined from the peak of the endothermic event on the second heating scan. The glass transition temperature (Tg) is identified as a step-change in the heat flow baseline.[11][15]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing critical data on its thermal stability and decomposition profile.[16]
Methodology:
-
Sample Preparation: Place 5-10 mg of the sample (s-BPDA or derived polyimide) into a tared TGA crucible, typically made of platinum or alumina.[14]
-
Instrument Setup: Position the crucible onto the TGA's high-precision microbalance within the furnace.
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 800-900°C) at a constant, linear heating rate, commonly 10°C/min.[14]
-
-
Atmosphere: The analysis is typically performed under a dynamic nitrogen atmosphere (flow rate of 30-50 mL/min) to study the thermal decomposition in an inert environment.[14]
-
Data Analysis: The TGA thermogram plots percentage weight loss versus temperature. The Td5% is determined as the temperature at which the sample has lost 5% of its initial mass. This point is a standard metric for comparing the thermal stability of materials.[6]
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the workflow for thermal analysis and the relationship between s-BPDA's structure and its properties.
Caption: Workflow for Thermal Analysis of s-BPDA.
Caption: Structure-Property Relationship of s-BPDA.
Conclusion
3,3',4,4'-Biphenyltetracarboxylic dianhydride (s-BPDA) exhibits a high melting point, consistently reported in the range of 298-305°C. This property, along with the inherent rigidity and aromaticity of its molecular structure, directly contributes to the exceptional thermal stability of the polyimides synthesized from it. These polymers demonstrate high glass transition temperatures and decomposition temperatures typically exceeding 500°C, making s-BPDA an indispensable monomer for materials used in demanding, high-temperature environments. The standardized thermal analysis protocols of DSC and TGA are crucial for accurately characterizing these properties and ensuring material quality and performance.
References
- 1. 3,3',4,4'-Biphenyltetracarboxylic dianhydride | 2420-87-3 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. uivma.com [uivma.com]
- 4. 3,3',4,4'-Biphenyltetracarboxylic Dianhydride: Structure-Property Relationship_Chemicalbook [chemicalbook.com]
- 5. Synthesis and Application of 3,3',4,4'-Biphenyltetracarboxylic dianhydride_Chemicalbook [chemicalbook.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. BPDA - Wikipedia [en.wikipedia.org]
- 8. 4,4'-Biphthalic Anhydride | 2420-87-3 | TCI AMERICA [tcichemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. rroij.com [rroij.com]
- 11. youtube.com [youtube.com]
- 12. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
An In-depth Technical Guide to the Spectroscopic Data of [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic Acid
This technical guide provides a comprehensive overview of the spectroscopic data for [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a structured presentation of physical properties, expected spectroscopic data, and detailed experimental protocols.
Physicochemical Properties
This compound is a solid organic compound with the molecular formula C₁₆H₁₀O₈ and a molecular weight of 330.24 g/mol .[1][2] Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₀O₈ | [1][2] |
| Molecular Weight | 330.24 g/mol | [1][2] |
| Melting Point | >280 °C | |
| Boiling Point | 673.3 °C at 760 mmHg (Predicted) | |
| Physical Form | Solid | |
| Purity | 98% | |
| CAS Number | 22803-05-0 | [1] |
Spectroscopic Data
The IR spectrum is expected to show characteristic absorption bands corresponding to the carboxylic acid and aromatic functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Hydrogen-bonded hydroxyl group |
| C=O (Carboxylic Acid) | 1725-1700 | Carbonyl stretch |
| C=C (Aromatic) | 1600-1450 | Aromatic ring stretching |
| C-O (Carboxylic Acid) | 1320-1210 | C-O stretching |
| C-H (Aromatic) | 3100-3000 (weak) | Aromatic C-H stretching |
| C-H (Aromatic) | 900-675 (out-of-plane bending) | Substitution pattern on the benzene ring |
¹H NMR: The proton NMR spectrum is anticipated to display signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing carboxylic acid groups. The exact splitting pattern would depend on the coupling between adjacent protons on the aromatic rings.
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 7.5 - 8.5 | Multiplets (doublets, triplets) |
| Carboxylic Acid Protons | 10 - 13 (broad) | Singlet |
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbons and the aromatic carbons.
| Carbon Type | Expected Chemical Shift (ppm) | |---|---|---| | Carboxylic Acid Carbonyl (C=O) | 165 - 185 | | Aromatic Carbons | 120 - 150 |
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
| Ion | m/z (Da) | Description |
| [M]⁺ | 330.0376 | Molecular Ion (Calculated Exact Mass)[1] |
| [M-H]⁻ | 329.03 | Deprotonated Molecule (Calculated)[3] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the characterization of organic compounds like this compound.[4][5][6]
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The solid sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with anhydrous KBr and pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to specific functional groups.
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied to the sample in a strong magnetic field, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, similar principles apply, often with proton decoupling to simplify the spectrum.
-
Data Analysis: The FID is Fourier-transformed to produce the NMR spectrum. The chemical shifts (δ) in parts per million (ppm), signal integrations (for ¹H NMR), and coupling patterns are analyzed to elucidate the molecular structure.
-
Objective: To determine the molecular weight and obtain information about the molecular formula and structure through fragmentation patterns.
-
Instrumentation: A mass spectrometer, which can be coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for sample introduction.
-
Ionization: An appropriate ionization technique is chosen. For this type of compound, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common.
-
Data Acquisition: The ionized molecules are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, from which the molecular weight can be determined. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using various spectroscopic techniques.
Caption: A logical workflow for the spectroscopic analysis of a chemical compound.
References
- 1. This compound | C16H10O8 | CID 759394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [cymitquimica.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]
- 6. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
An In-Depth Technical Guide to the ¹H NMR Spectroscopy of Biphenyl-tetracarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H NMR spectroscopy of biphenyl-tetracarboxylic acids, a class of molecules with significant applications in materials science and as precursors in the synthesis of high-performance polymers and functional materials. This document details experimental protocols, presents quantitative spectral data for key isomers, and illustrates the fundamental relationships between molecular structure and spectral output.
Introduction to ¹H NMR Spectroscopy of Biphenyl-tetracarboxylic Acids
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. For biphenyl-tetracarboxylic acids, ¹H NMR provides critical information regarding the substitution pattern on the biphenyl core, the conformation of the molecule, and the purity of the sample. The chemical shifts (δ), coupling constants (J), and integration of the proton signals in the aromatic region are particularly diagnostic.
The biphenyl system involves two phenyl rings connected by a single C-C bond. The degree of rotational freedom around this bond is influenced by the presence of substituents, especially at the ortho positions. This rotation, or lack thereof, significantly impacts the magnetic environment of the protons and, consequently, their resonance frequencies in the ¹H NMR spectrum. The carboxylic acid groups, being electron-withdrawing, generally deshield the aromatic protons, shifting their signals to a lower field (higher ppm values).
Experimental Protocols
A standardized protocol for the acquisition of high-quality ¹H NMR spectra of biphenyl-tetracarboxylic acids is crucial for accurate and reproducible results.
Sample Preparation
Proper sample preparation is paramount to obtaining a high-resolution NMR spectrum. The following steps are recommended:
-
Sample Purity: Ensure the sample is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: A deuterated solvent that can dissolve the analyte is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polycarboxylic acids due to its excellent solubilizing power for polar compounds. Other potential solvents include methanol-d₄ and D₂O (with base).
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the biphenyl-tetracarboxylic acid in 0.5-0.7 mL of the deuterated solvent.
-
Dissolution: Ensure the sample is fully dissolved. Gentle warming or sonication can aid in dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Referencing: Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, for spectra in DMSO-d₆, the residual solvent peak at ~2.50 ppm is often used as a secondary reference.
NMR Instrument Parameters
The following are general guidelines for setting up the NMR experiment on a 400 MHz or higher field spectrometer:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate.
-
Number of Scans: The number of scans will depend on the sample concentration. For a well-prepared sample, 16 to 64 scans are often sufficient.
-
Spectral Width: A spectral width of 12-16 ppm is appropriate to cover both the aromatic and carboxylic acid proton regions.
-
Temperature: The experiment is typically run at room temperature.
¹H NMR Data of Biphenyl-tetracarboxylic Acid Isomers
The ¹H NMR spectra of biphenyl-tetracarboxylic acids are highly dependent on the substitution pattern of the four carboxylic acid groups on the biphenyl framework. Below are tables summarizing the available ¹H NMR data for key isomers.
Table 1: ¹H NMR Data for 2,2',3,3'-Biphenyltetracarboxylic Acid and its Dianhydride
| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 2,2',3,3'-Biphenyltetracarboxylic Acid [1] | DMSO-d₆ | 7.88 | dd | J = 7, J = 2 | 2H |
| 7.40-7.67 | m | 4H | |||
| 2,2',3,3'-Biphenyltetracarboxylic Dianhydride (i-BPDA) [2] | DMSO-d₆ | 8.21 | dd | J = 7.1, J = 1.8 | Hd |
| 8.12 | t | J = 7.8 | Hc | ||
| 8.09 | d | Hb |
Table 2: ¹H NMR Data for 3,3',5,5'-Biphenyltetracarboxylic Acid
| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 3,3',5,5'-Biphenyltetracarboxylic Acid [3][4] | DMSO-d₆ | 13.48 | bs | 4H (COOH) | |
| 8.53 | t | J = 1.5 | 2H | ||
| 8.44 | d | J = 1.5 | 4H |
Table 3: ¹H NMR Data for Related Biphenyl Carboxylic Acids
| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 4-Biphenylcarboxylic Acid | DMSO-d₆ | 13.0 | s | 1H (COOH) | |
| 8.07 | d | J = 8.4 | 2H | ||
| 7.82 | d | J = 8.4 | 2H | ||
| 7.75 | d | J = 7.6 | 2H | ||
| 7.52 | t | J = 7.6 | 2H | ||
| 7.44 | t | J = 7.2 | 1H |
Note: The assignments in the tables are based on the information provided in the cited literature and may require further 2D NMR experiments for unambiguous confirmation.
Structure-Spectrum Correlation and Workflow
The prediction and interpretation of the ¹H NMR spectra of substituted biphenyls follow a logical set of principles. The following diagrams illustrate these relationships and a general workflow for analysis.
Caption: Structure-Spectrum Correlation for Biphenyl-tetracarboxylic Acids.
The diagram above illustrates how the specific isomer's structure dictates the features of its ¹H NMR spectrum. The symmetry of the molecule determines the number of unique proton environments and thus the number of signals. Electronic effects from the carboxylic acid groups and their positions influence the chemical shifts and coupling constants. Steric hindrance, particularly from ortho-substituents, can restrict bond rotation, leading to conformational isomers and more complex spectra.
Caption: General Workflow for ¹H NMR Analysis.
This workflow outlines the key steps from sample preparation to the final structural determination or confirmation using ¹H NMR spectroscopy. Each step is critical for obtaining reliable and interpretable data.
Conclusion
¹H NMR spectroscopy is an indispensable tool for the characterization of biphenyl-tetracarboxylic acids. By understanding the principles of structure-spectrum correlation and following standardized experimental protocols, researchers can effectively utilize this technique for structural verification, purity assessment, and to gain insights into the conformational dynamics of these important molecules. The data presented in this guide serves as a valuable reference for scientists and professionals working with these compounds.
References
- 1. Synthesis and Application of 3,3',4,4'-Biphenyltetracarboxylic dianhydride_Chemicalbook [chemicalbook.com]
- 2. US5081281A - Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. 3,3',4,4'-Biphenyltetracarboxylic dianhydride synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the FTIR Analysis of Carboxylic Acid Functional Groups in s-BPDA
This technical guide provides a comprehensive overview of the principles and methodologies for analyzing carboxylic acid functional groups in symmetrical biphenyl-3,3',4,4'-tetracarboxylic dianhydride (s-BPDA) using Fourier-Transform Infrared (FTIR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize s-BPDA and require detailed characterization of its chemical transformations.
Introduction to s-BPDA and FTIR Analysis
Symmetrical biphenyl-3,3',4,4'-tetracarboxylic dianhydride (s-BPDA) is a key monomer in the synthesis of high-performance polyimides, which are valued for their exceptional thermal stability and mechanical strength.[1][2] The structure of s-BPDA is characterized by two phthalic anhydride groups attached to a biphenyl backbone. While s-BPDA itself does not contain carboxylic acid groups, these functional groups are critical intermediates and products formed during its hydrolysis or reaction with nucleophiles, such as amines, to form poly(amic acid)s.[3][4][5]
FTIR spectroscopy is an indispensable analytical technique for monitoring these chemical transformations. It provides direct, non-destructive insight into the molecular vibrations of functional groups, allowing for the qualitative and quantitative assessment of the conversion of anhydride rings to carboxylic acids. This guide details the characteristic spectral signatures, experimental protocols, and data interpretation relevant to this analysis.
Spectroscopic Principles: Anhydride vs. Carboxylic Acid
The core of the analysis lies in identifying the disappearance of anhydride-specific infrared absorption bands and the concurrent appearance of bands characteristic of carboxylic acids.
-
Anhydride Functional Group (s-BPDA): Cyclic anhydrides exhibit two distinct and strong carbonyl (C=O) stretching vibrations due to symmetric and asymmetric coupling. These typically appear at high wavenumbers. A key anhydride band is also observed around 1850 cm⁻¹.[6]
-
Carboxylic Acid Functional Group (Hydrolyzed s-BPDA): The formation of carboxylic acid groups introduces several unique and prominent absorption bands. The most definitive of these is the extremely broad O-H stretching vibration that arises from strong intermolecular hydrogen bonding, which causes carboxylic acids to exist as dimers.[7][8][9]
Quantitative Data Presentation: FTIR Peak Assignments
The following table summarizes the key FTIR absorption bands for the analysis of s-BPDA and its corresponding tetracarboxylic acid derivative formed upon hydrolysis.
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity / Shape | Notes |
| Anhydride (in s-BPDA) | C=O Asymmetric Stretch | 1850 - 1800 | Strong | One of two characteristic anhydride carbonyl peaks.[10] |
| C=O Symmetric Stretch | 1790 - 1740 | Strong | The second characteristic anhydride carbonyl peak.[10] | |
| C-O-C Stretch | ~1250 | Strong | Ring breathing mode of the anhydride. | |
| Carboxylic Acid (Hydrolyzed) | O-H Stretch | 3300 - 2500 | Very Strong, Very Broad | The hallmark of a carboxylic acid, often overlapping with C-H stretches.[7][9] |
| C=O Stretch | 1710 - 1680 | Strong, Intense | For aromatic acids; shifted to a lower frequency compared to the anhydride.[3][4][9] | |
| C-O Stretch | 1320 - 1210 | Medium - Strong | Coupled with O-H in-plane bending.[7][9] | |
| O-H Bend (Out-of-Plane) | 950 - 910 | Medium, Broad | Another characteristic, though less intense, feature of carboxylic acid dimers.[7] |
Mandatory Visualizations
The following diagrams illustrate the key chemical transformation and a typical experimental workflow for this analysis.
Caption: Logical diagram of s-BPDA anhydride ring hydrolysis to form carboxylic acids.
Caption: Experimental workflow for time-resolved FTIR monitoring of s-BPDA hydrolysis.
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible FTIR data. Below are two common protocols.
Protocol 1: KBr Pellet Transmission Method
This method is suitable for analyzing s-BPDA as a solid powder and observing its transformation upon exposure to environmental moisture.
-
Preparation: Thoroughly dry spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for at least 4 hours to remove all traces of water.
-
Sample Mixing: Weigh approximately 1-2 mg of the s-BPDA powder and 150-200 mg of the dried KBr. Grind the two components together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The grinding action should be swift to minimize moisture absorption from the air.
-
Pellet Formation: Transfer the powder mixture to a pellet press die. Place the die under a hydraulic press and apply a pressure of approximately 8-10 tons (or ~15 psi) for 60-120 seconds to form a transparent or translucent pellet.[11]
-
Background Spectrum: Place the empty FTIR sample holder in the spectrometer and run a background scan. This will subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Spectrum: Mount the KBr pellet containing the sample in the holder and acquire the FTIR spectrum. A typical scan range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Hydrolysis Monitoring: To observe hydrolysis, the pellet can be exposed to a humid environment for a set period and then re-analyzed.
Protocol 2: Thin-Film Analysis for Poly(amic acid) Formation
This protocol is ideal for studying the reaction of s-BPDA with a diamine to form a poly(amic acid) film, which contains carboxylic acid groups.
-
Solution Preparation: Prepare a solution of the poly(amic acid) by reacting equimolar amounts of s-BPDA and a chosen diamine in a suitable polar aprotic solvent (e.g., N,N-Dimethylacetamide, DMAc) under an inert atmosphere.[5]
-
Film Casting: Cast a thin layer of the viscous poly(amic acid) solution onto an IR-transparent substrate, such as a NaCl or KBr salt plate, or a silicon wafer.[4]
-
Solvent Removal: Place the substrate in a vacuum oven at a mild temperature (e.g., 60-80°C) to slowly remove the solvent without initiating significant imidization. The goal is to obtain a solid, solvent-free film of the poly(amic acid).
-
Spectral Acquisition: Place the substrate with the film in the FTIR spectrometer's sample holder. Acquire a background spectrum using a clean, identical substrate. Then, acquire the sample spectrum.
-
Data Interpretation: Analyze the resulting spectrum for the characteristic peaks of the carboxylic acid (O-H and C=O stretches) and the amide group (Amide I C=O and Amide II N-H bend), confirming the formation of the poly(amic acid) precursor.[3]
Conclusion
FTIR spectroscopy is a powerful and definitive tool for characterizing the conversion of s-BPDA's anhydride functionalities into carboxylic acid groups. By monitoring the disappearance of the dual carbonyl peaks of the anhydride and the emergence of the distinctively broad O-H stretch and the shifted C=O band of the carboxylic acid, researchers can effectively track hydrolysis and poly(amic acid) formation. The protocols and spectral data provided in this guide serve as a robust foundation for professionals engaged in the development and quality control of polyimide-based materials.
References
- 1. BPDA - Wikipedia [en.wikipedia.org]
- 2. 3,3',4,4'-Biphenyltetracarboxylic dianhydride "BPDA" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. m.youtube.com [m.youtube.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 11. mse.washington.edu [mse.washington.edu]
Unveiling the Solid-State Architecture of [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the crystal structure of [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid, a molecule of significant interest in the development of advanced materials and pharmaceutical cocrystals. This document details the precise three-dimensional arrangement of the molecule in its crystalline form, explores the intricate network of intermolecular interactions that govern its solid-state packing, and provides detailed experimental protocols for its synthesis and crystallization.
Molecular Structure and Crystallographic Data
This compound (BPTA) is a rigid, aromatic molecule featuring two phenyl rings linked by a single bond, with four carboxylic acid groups attached at the 3, 3', 4, and 4' positions. The crystallographic data presented here pertains to the dihydrate form of BPTA, as identified in the Crystallography Open Database (COD) with entry number 2220814.[1]
The crystal structure of BPTA dihydrate reveals a non-planar conformation of the biphenyl backbone, with a significant dihedral angle between the two phenyl rings. This twisted geometry is a common feature in substituted biphenyls and arises from the steric hindrance between the ortho-substituents. The four carboxylic acid groups are involved in an extensive network of hydrogen bonds, which are fundamental to the stability of the crystal lattice.
Crystallographic Data
The following table summarizes the key crystallographic parameters for this compound dihydrate. This data provides the foundational information for understanding the unit cell and the overall packing of the molecules in the crystalline state.
| Parameter | Value |
| Chemical Formula | C₁₆H₁₀O₈·2(H₂O) |
| Molecular Weight | 366.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.956(2) |
| b (Å) | 15.123(4) |
| c (Å) | 10.684(3) |
| α (°) | 90 |
| β (°) | 108.89(2) |
| γ (°) | 90 |
| Volume (ų) | 1366.2(6) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.782 |
Selected Molecular Geometry
The tables below present selected bond lengths and angles within the BPTA molecule. These values offer insight into the local geometry around specific atoms and can be compared with theoretical calculations or data from related structures.
Table 1.2.1. Selected Bond Lengths (Å)
| Bond | Length (Å) |
| C1-C1' | 1.490(4) |
| C3-C7 | 1.485(5) |
| C4-C8 | 1.487(5) |
| C3'-C7' | 1.486(5) |
| C4'-C8' | 1.484(5) |
| C7-O1 | 1.215(4) |
| C7-O2 | 1.309(4) |
| C8-O3 | 1.217(4) |
| C8-O4 | 1.308(4) |
| C7'-O1' | 1.216(4) |
| C7'-O2' | 1.310(4) |
| C8'-O3' | 1.214(4) |
| C8'-O4' | 1.309(4) |
Table 1.2.2. Selected Bond Angles (°)
| Atoms | Angle (°) |
| C2-C1-C1' | 121.5(3) |
| C6-C1-C1' | 121.4(3) |
| C1-C1'-C2' | 121.6(3) |
| C1-C1'-C6' | 121.3(3) |
| C2-C3-C7 | 120.8(3) |
| C4-C3-C7 | 119.5(3) |
| C3-C4-C8 | 119.6(3) |
| C5-C4-C8 | 120.7(3) |
| O1-C7-O2 | 123.5(3) |
| O3-C8-O4 | 123.6(3) |
Intermolecular Interactions and Crystal Packing
The solid-state structure of BPTA dihydrate is dominated by a complex three-dimensional network of hydrogen bonds. These interactions involve the carboxylic acid groups of the BPTA molecules and the water molecules of crystallization. The crystal packing can be understood as layers of BPTA molecules linked by these hydrogen bonds, forming a robust and stable architecture.
The primary hydrogen bonding motifs observed are:
-
Carboxylic acid dimers: Pairs of carboxylic acid groups from adjacent BPTA molecules form classic R²₂(8) ring motifs through strong O-H···O hydrogen bonds.
-
Hydration: Water molecules act as bridges, connecting different BPTA molecules and layers through O-H···O hydrogen bonds with both the carbonyl and hydroxyl oxygen atoms of the carboxylic acid groups.
These interactions are crucial in determining the physical properties of the crystalline material, such as its melting point, solubility, and mechanical strength.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and crystallization of this compound.
Synthesis of this compound
The synthesis of BPTA can be achieved through the oxidative coupling of 4-chloro-o-xylene followed by oxidation of the methyl groups. A representative procedure is outlined below, based on established methods.
Materials:
-
4-chloro-o-xylene
-
Magnesium turnings
-
Iodine (catalyst)
-
Nickel(II) acetylacetonate (catalyst)
-
Potassium permanganate
-
Sulfuric acid (25%)
-
Deionized water
Procedure:
-
Grignard Reagent Formation: In a flame-dried three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings and a crystal of iodine. Slowly add a solution of 4-chloro-o-xylene in dry tetrahydrofuran to initiate the Grignard reaction.
-
Coupling Reaction: To the prepared Grignard reagent, add a catalytic amount of nickel(II) acetylacetonate. Then, slowly add a solution of 4-chloro-o-xylene in tetrahydrofuran and heat the mixture to reflux for 12 hours to yield 3,3',4,4'-tetramethylbiphenyl.
-
Oxidation: To a solution of 3,3',4,4'-tetramethylbiphenyl in aqueous potassium permanganate, heat the mixture at 130-150 °C with vigorous stirring until the purple color of the permanganate disappears.
-
Acidification and Isolation: Cool the reaction mixture to room temperature and filter to remove manganese dioxide. Acidify the filtrate with 25% sulfuric acid to precipitate the crude this compound.
-
Purification: Collect the precipitate by filtration, wash thoroughly with deionized water, and recrystallize from a suitable solvent system (e.g., water or ethanol/water) to obtain the purified product.
Single Crystal Growth
High-quality single crystals of BPTA dihydrate suitable for X-ray diffraction can be grown by slow evaporation from an aqueous solution.
Procedure:
-
Prepare a saturated solution of purified this compound in deionized water at an elevated temperature (e.g., 80 °C).
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature in a dust-free environment.
-
Cover the container with a perforated film to allow for slow evaporation of the solvent over several days to weeks.
-
Colorless, well-defined crystals of the dihydrate will form.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages in the synthesis and crystallization of this compound.
Caption: Workflow for the synthesis and single-crystal growth of this compound.
This guide provides a foundational understanding of the crystal structure of this compound. The detailed crystallographic data, insights into intermolecular interactions, and comprehensive experimental protocols offer valuable information for researchers in materials science and drug development, facilitating the rational design of new materials and crystalline forms with tailored properties.
References
Synonyms for [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid
An In-depth Technical Guide to [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic Acid and Its Synonyms
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's synonyms, chemical and physical properties, and its primary application in the synthesis of high-performance polyimides.
Nomenclature and Synonyms
This compound is known by several alternative names in scientific literature and commercial applications. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.
| Synonym | Reference |
| 3,3',4,4'-Biphenyltetracarboxylic acid | [1][2] |
| 4-(3,4-dicarboxyphenyl)phthalic Acid | [1] |
| 4,4'-Biphthalic acid | [1] |
| 3,4,3',4'-biphenyltetracarboxylic acid | [1] |
| Biphenyl-3,3',4,4'-tetracarboxylicacid | [1] |
| [1,1'-biphenyl]3,3',5,5'-tetracarboxylic acid | [3] |
| p-Terphenyl-3,3'',5,5''-tetracarboxylic acid | [3] |
Chemical and Physical Properties
The intrinsic properties of this compound are critical for its application. The following table summarizes its key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₀O₈ | [1][3] |
| Molecular Weight | 330.24 g/mol | [1][2] |
| CAS Number | 22803-05-0 | [3] |
| Appearance | Solid | [1][4] |
| Purity | 97% - 98% | [1][4] |
| Melting Point | 280 °C | [4] |
| Boiling Point | 673.3 °C at 760 mmHg | [4] |
| InChI | InChI=1S/C16H10O8/c17-13(18)9-3-1-7(5-11(9)15(21)22)8-2-4-10(14(19)20)12(6-8)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | [1] |
| InChI Key | LFBALUPVVFCEPA-UHFFFAOYSA-N | [1] |
Primary Application: Polyimide Synthesis
This compound is a crucial precursor in the synthesis of high-performance polyimides. These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them indispensable in the aerospace and microelectronics industries.[5] The tetracarboxylic acid is typically converted to its dianhydride, 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), which then undergoes polycondensation with a diamine.[6]
Logical Workflow: From Monomer to Polyimide
The following diagram illustrates the general workflow for the synthesis of polyimides using this compound.
Caption: General workflow for polyimide synthesis.
Experimental Protocols
Detailed experimental procedures are essential for the successful synthesis and application of this compound. Below are protocols for the synthesis of the tetracarboxylic acid and its subsequent conversion to the dianhydride, based on published methods.
Synthesis of this compound via Hydrolysis
This protocol is adapted from a patented process involving the hydrolysis of a biphenyltetracarboxylic acid ester.[6]
Experimental Workflow
Caption: Workflow for the synthesis of the tetracarboxylic acid.
Methodology:
-
A solution of biphenyltetramethyl ester in chloroform is prepared.
-
The solvent is removed, and a 20% aqueous solution of sodium hydroxide is added to the residue.
-
The mixture is heated to reflux and maintained at this temperature for 4 hours.
-
After cooling, the solution is filtered.
-
The filtrate is acidified with concentrated hydrochloric acid, resulting in the formation of a white precipitate.
-
The precipitate is collected by filtration, washed several times with water, and dried in an oven at 100 °C to yield this compound.[6]
Synthesis of 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA)
The dianhydride is commonly synthesized from the corresponding tetracarboxylic acid through dehydration.
Methodology:
-
This compound is heated or boiled with acetic anhydride.[6]
-
Alternatively, the tetracarboxylic acid can be placed in an oven and dried at 120 °C for 12 hours, followed by heating to approximately 250 °C for another 12 hours to induce dehydration and form the dianhydride.[7]
References
- 1. This compound [cymitquimica.com]
- 2. This compound | C16H10O8 | CID 759394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 22803-05-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound | 22803-05-0 [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
- 6. US5081281A - Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives - Google Patents [patents.google.com]
- 7. CN110563678A - Preparation method of 3,3',4,4' -biphenyl tetracarboxylic dianhydride - Google Patents [patents.google.com]
Methodological & Application
Synthesis of [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid, a crucial monomer in the production of high-performance polyimides. These polymers are noted for their exceptional thermal stability, mechanical strength, and chemical resistance, making them valuable in aerospace, electronics, and various advanced material applications.
Introduction
This compound, commonly abbreviated as BPDA, is a tetravalent carboxylic acid. Its rigid biphenyl backbone imparts excellent properties to the polyimides derived from it. The synthesis of BPDA can be approached through several synthetic routes, primarily involving the formation of the biphenyl core via coupling reactions, followed by oxidation of precursor groups to carboxylic acids, or starting from precursors that already contain the carboxylic acid functionalities or their derivatives. This document outlines the most common and effective methods for its preparation.
Synthetic Pathways
Several synthetic strategies have been developed for the synthesis of this compound. The primary methods include:
-
Oxidation of 3,3',4,4'-Tetramethylbiphenyl: This classic approach involves the synthesis of the tetramethylbiphenyl precursor followed by its oxidation to the desired tetracarboxylic acid.
-
Coupling of Halogenated Phthalic Acid Derivatives: This versatile method utilizes coupling reactions of halogenated phthalic anhydrides or their corresponding esters, followed by hydrolysis.
-
Hydrolysis of 3,3',4,4'-Biphenylbisimine: An alternative route that proceeds through a bisimine intermediate which is then hydrolyzed to yield the final product.
The following sections provide detailed protocols and quantitative data for these key synthetic methodologies.
Method 1: Oxidation of 3,3',4,4'-Tetramethylbiphenyl
This method involves a two-step process: the synthesis of 3,3',4,4'-tetramethylbiphenyl via a Grignard coupling reaction, followed by oxidation to this compound.[1]
Experimental Protocol
Step 1: Synthesis of 3,3',4,4'-Tetramethylbiphenyl [1]
-
Under an argon atmosphere, add 4-6 g of magnesium powder and 0.1 g of iodine to a 500 mL three-necked flask containing 60-80 mL of tetrahydrofuran.
-
Add 45-50 g of 4-bromo-o-xylene to the flask.
-
Heat the mixture in a water bath at 70-80 °C and stir for 3-4 hours.
-
After the reaction is complete, cool the mixture to room temperature to obtain the Grignard reagent.
-
In a separate flask, prepare a solution of 4-chloro-o-xylene and nickel acetylacetone as a catalyst.
-
Slowly add the prepared Grignard reagent to the catalyst solution and heat to carry out the coupling reaction.
-
Upon completion, work up the reaction mixture to isolate 3,3',4,4'-tetramethylbiphenyl.
Step 2: Oxidation to this compound [1]
-
In a 500 mL three-necked flask equipped with a reflux condenser, add 5-7 g of 3,3',4,4'-tetramethylbiphenyl, 25-30 g of potassium permanganate, and 250-280 mL of deionized water.
-
Heat the mixture in an oil bath to 130-150 °C with stirring until the purple color of the permanganate disappears.
-
Cool the reaction mixture to room temperature and filter to remove manganese dioxide.
-
Acidify the filtrate with a 25% sulfuric acid solution (in a 1:10 volume ratio to the filtrate).
-
Stir for 20-30 minutes to precipitate the product.
-
Collect the solid by suction filtration and recrystallize from deionized water.
-
Dry the purified crystals in a vacuum oven at 70-80 °C for 5-6 hours to obtain this compound.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 3,3',4,4'-Tetramethylbiphenyl | [1] |
| Oxidizing Agent | Potassium Permanganate | [1] |
| Reaction Temperature | 130-150 °C | [1] |
| Final Product | This compound | [1] |
Reaction Pathway
Caption: Synthesis via Oxidation of Tetramethylbiphenyl
Method 2: Coupling of Halogenated Phthalic Acid Derivatives
This approach involves the coupling of a 4-halophthalic acid ester, followed by hydrolysis to the tetracarboxylic acid. A nickel-phosphine complex is typically used as the catalyst.[2]
Experimental Protocol
Step 1: Synthesis of the Tetramethyl Ester of this compound [2]
-
In a reaction flask under a nitrogen atmosphere, combine 22.8 g (100 mmol) of dimethyl 4-chlorophthalate, 26 g (200 mmol) of anhydrous sodium bromide, 13.4 g (200 mmol) of zinc powder, and 2.6 g (4.0 mmol) of bis(triphenylphosphine)nickel(II) chloride.
-
Add 150 mL of dry dimethylacetamide (DMAC).
-
Heat the mixture with stirring to 60 °C over one hour and maintain this temperature for 4 hours.
-
After cooling, filter the reaction mixture and wash the filter cake with DMAC.
-
Remove the DMAC from the filtrate under reduced pressure.
-
Add 100 mL of anhydrous ethanol and a small amount of activated carbon to the residue.
-
Heat the mixture to boiling, filter while hot, and cool the filtrate to induce crystallization of the tetramethyl ester.
Step 2: Hydrolysis to this compound [2]
-
Hydrolyze the isolated tetramethyl ester using a basic solution (e.g., aqueous sodium hydroxide).
-
After the hydrolysis is complete, acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to precipitate the tetracarboxylic acid.
-
Filter the white precipitate, wash it several times with water, and dry in an oven at 100 °C. A yield of 97% for the hydrolysis step has been reported.[2]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Dimethyl 4-chlorophthalate | [2] |
| Catalyst | Bis(triphenylphosphine)nickel(II) chloride | [2] |
| Reducing Agent | Zinc Powder | [2] |
| Solvent | Dimethylacetamide (DMAC) | [2] |
| Reaction Temperature (Coupling) | 60 °C | [2] |
| Hydrolysis Yield | 97% | [2] |
Reaction Pathway
Caption: Synthesis via Coupling of a Phthalate Ester
Method 3: Hydrolysis of 3,3',4,4'-Biphenylbisimine
This synthetic route involves the initial formation of a biphenylbisimine intermediate, followed by hydrolysis to yield the desired tetracarboxylic acid.[3]
Experimental Protocol
Step 1: Synthesis of 3,3',4,4'-Biphenylbisimine [3]
-
In a nitrogen atmosphere, combine 26.65 g (0.1 mol) of N-(3-N,N-dimethylaminopropyl)-4-chlorophthalimide, 3.25 g (0.05 mol) of zinc powder, 127.5 mg (1 mmol) of anhydrous NiCl₂, 250 mg (1 mmol) of triphenylphosphine, and 70 mL of anhydrous dimethylacetamide (DMAc).
-
Stir the mixture at 50 °C for 24 hours.
-
Recover 55 mL of the solvent DMAc under reduced pressure.
-
Add 80 g of xylene to the system and reflux to recrystallize the product.
-
Filter out the inorganic matter while hot.
-
Cool the clarified filtrate to precipitate the product.
-
Filter and vacuum dry the solid for 10 hours to obtain 3,3',4,4'-biphenylbisimine (yield: 94%).[3]
Step 2: Hydrolysis to this compound [3]
-
In a 100 mL reaction flask, add 4.62 g (0.01 mol) of the 3,3',4,4'-biphenylbisimine and 9 g of 20% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 24 hours.
-
Filter the reaction mixture and adjust the pH of the filtrate to 1 with concentrated hydrochloric acid to precipitate the product.
-
Filter the precipitate and wash it with water three times to obtain this compound.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | N-(3-N,N-dimethylaminopropyl)-4-chlorophthalimide | [3] |
| Intermediate | 3,3',4,4'-Biphenylbisimine | [3] |
| Intermediate Yield | 94% | [3] |
| Hydrolysis Conditions | 20% NaOH (aq), reflux, 24h | [3] |
| Final Product | This compound | [3] |
Reaction Pathway
Caption: Synthesis via Hydrolysis of Biphenylbisimine
General Experimental Workflow
The synthesis of this compound, regardless of the specific route, generally follows a common workflow.
Caption: General Synthetic Workflow
Conclusion
The synthesis of this compound can be successfully achieved through various methods, with the choice of method often depending on the availability of starting materials, desired scale, and safety considerations. The protocols and data presented herein provide a comprehensive guide for researchers in the field. Careful control of reaction conditions and purification procedures are paramount to obtaining a high-purity product suitable for polymerization and other applications in materials science and drug development.
References
- 1. CN106518820A - Synthesis method of 3,3',4,4'-biphenyltetracarboxylic anhydride - Google Patents [patents.google.com]
- 2. US5081281A - Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives - Google Patents [patents.google.com]
- 3. 3,3',4,4'-Biphenyltetracarboxylic dianhydride synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Preparation of 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (s-BPDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3',4,4'-Biphenyltetracarboxylic dianhydride (s-BPDA) is a key monomer in the synthesis of high-performance polyimides.[1] These polymers exhibit exceptional thermal stability, mechanical strength, and electrical insulation properties, making them indispensable in the aerospace, electronics, and automotive industries.[1][2] The rigid and symmetric structure of s-BPDA contributes to the superior properties of the resulting polyimides.[3] This document provides detailed protocols for the synthesis of s-BPDA via common chemical routes, along with methods for its purification.
Physicochemical Properties
s-BPDA is a white crystalline powder with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₆H₆O₆ | [4] |
| Molecular Weight | 294.22 g/mol | [4] |
| Melting Point | 298-302 °C | [3][5] |
| Boiling Point | 614.9 ± 48.0 °C (predicted) | [3] |
| Density | 1.625 ± 0.06 g/cm³ (predicted) | [3] |
| CAS Number | 2420-87-3 | [1] |
Synthesis Protocols
Several synthetic routes to s-BPDA have been developed. The following protocols describe two common laboratory-scale methods: the dehalogenative coupling of a 4-chlorophthalic derivative and the oxidation of 3,3',4,4'-tetramethylbiphenyl.
Protocol 1: Dehalogenative Coupling of Dimethyl 4-chlorophthalate
This method involves the nickel-catalyzed coupling of dimethyl 4-chlorophthalate, followed by hydrolysis and dehydration to yield s-BPDA.[5]
Experimental Protocol:
-
Coupling Reaction:
-
In a reaction flask maintained under a nitrogen atmosphere, combine dimethyl 4-chlorophthalate (4.56 g, 20 mmol), sodium bromide (2.6 g, 20 mmol), zinc powder (0.67 g, 10 mmol), and bis(triphenylphosphine)nickel(II) chloride (0.26 g, 0.4 mmol).[5]
-
Add 20 mL of dry N,N-dimethylacetamide (DMAC) to the mixture.[5]
-
Heat the reaction mixture to 80°C and stir for 18 hours.[5]
-
After cooling to room temperature, filter the mixture to remove insoluble materials.[5]
-
-
Hydrolysis:
-
The filtrate containing the biphenyltetracarboxylic acid tetramethyl ester is then subjected to basic hydrolysis to form the corresponding tetracarboxylic acid.[5]
-
-
Dehydration:
Quantitative Data Summary:
| Starting Material | Catalyst | Reducing Agent | Solvent | Reaction Temperature | Reaction Time | Product | Yield | Reference |
| Dimethyl 4-chlorophthalate | NiCl₂(PPh₃)₂ | Zinc | DMAC | 80°C | 18 hours | 3,3',4,4'-Biphenyltetracarboxylic acid | 97% | [5] |
Protocol 2: Oxidation of 3,3',4,4'-Tetramethylbiphenyl
This protocol describes the synthesis of s-BPDA through the oxidation of 3,3',4,4'-tetramethylbiphenyl to the corresponding tetracarboxylic acid, followed by dehydration.[7]
Experimental Protocol:
-
Oxidation:
-
In a suitable reactor, combine 3,3',4,4'-tetramethylbiphenyl, acetic acid (as the solvent), a cobalt source compound (e.g., cobalt acetate) as the catalyst, and a bromine source compound (e.g., hydrogen bromide) as a co-catalyst.[7]
-
Pressurize the reactor with a gas containing molecular oxygen (e.g., air).[7]
-
Heat the reaction mixture to a temperature between 80°C and 150°C.[7]
-
Maintain the reaction under pressure (0.1 to 2 MPa) until the oxidation is complete.[7]
-
Upon completion, the product, 3,3',4,4'-biphenyltetracarboxylic acid, will precipitate from the solution.[7]
-
-
Dehydration:
-
Isolate the 3,3',4,4'-biphenyltetracarboxylic acid by filtration.
-
Dehydrate the tetracarboxylic acid by heating to a high temperature (e.g., 200-260°C) to yield s-BPDA.[8]
-
Quantitative Data Summary:
| Starting Material | Catalyst | Co-catalyst | Oxidant | Solvent | Reaction Temperature | Product | Reference |
| 3,3',4,4'-Tetramethylbiphenyl | Cobalt source compound | Bromine source compound | Molecular oxygen-containing gas | Acetic acid | 80-150°C | 3,3',4,4'-Biphenyltetracarboxylic dianhydride | [7] |
Purification Protocol
The purity of s-BPDA is crucial for the synthesis of high-molecular-weight polyimides. A common purification method involves hydrolysis of the crude dianhydride to the tetracarboxylic acid, followed by recrystallization and dehydration.[8]
Experimental Protocol:
-
Initial Dehydration of Crude Acid:
-
Heat the crude 3,3',4,4'-biphenyltetracarboxylic acid at 160°C to 260°C to obtain crude s-BPDA.[8]
-
-
Hydrolysis and Purification:
-
Final Dehydration:
-
Heat the purified 3,3',4,4'-biphenyltetracarboxylic acid, preferably at a temperature of 200° to 260°C, to yield highly pure s-BPDA.[8]
-
Experimental Workflow and Signaling Pathway Diagrams
References
- 1. Three Preparation Methods to Make BPDA_Haili Evergreen New Materials|Electronic Chemicals|BPDA [chinahlchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Application of 3,3',4,4'-Biphenyltetracarboxylic dianhydride_Chemicalbook [chemicalbook.com]
- 4. 3,3',4,4'-Biphenyltetracarboxylic dianhydride synthesis - chemicalbook [chemicalbook.com]
- 5. US5081281A - Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives - Google Patents [patents.google.com]
- 6. CN106518820A - Synthesis method of 3,3',4,4'-biphenyltetracarboxylic anhydride - Google Patents [patents.google.com]
- 7. CN102329289A - Method for preparing biphenyltetracarboxylic dianhydride (BPDA) - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
High-Performance Polyimides Based on [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic Dianhydride (BPDA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of high-performance polyimides derived from [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic dianhydride (BPDA). These materials are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of advanced applications.[1][2]
Introduction
Polyimides (PIs) are a class of high-performance polymers characterized by the presence of imide groups in their repeat units.[3] Those synthesized using BPDA as the dianhydride monomer exhibit a rigid biphenyl structure, which contributes to their outstanding properties.[2] By selecting different aromatic diamines for polymerization with BPDA, the properties of the resulting polyimides can be tailored for specific applications, including flexible electronics, aerospace components, and high-temperature coatings and adhesives.[2] This document outlines the synthesis of BPDA-based polyimides via a common two-step polymerization method and details the characterization of their key properties.
Data Presentation: Properties of BPDA-Based Polyimides
The properties of polyimides are highly dependent on the chemical structure of the diamine comonomer. The following tables summarize key quantitative data for polyimides synthesized from BPDA and various aromatic diamines.
Table 1: Thermal Properties of BPDA-Based Polyimides
| Diamine Co-monomer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5%) (°C) |
| p-phenylenediamine (PPD) | >400 | ~580 |
| 4,4'-oxydianiline (ODA) | ~320 | >500 |
| 2,2'-bis(trifluoromethyl)benzidine (TFMB) | ~335 | >500 |
| 9,9'-fluorenylidene-4,4'-dianiline (FND) | >400 | >500 |
Note: Values are approximate and can vary based on synthesis conditions and characterization methods.
Table 2: Mechanical Properties of BPDA-Based Polyimide Films
| Diamine Co-monomer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| p-phenylenediamine (PPD) | >500 | >7.0 | <10 |
| 4,4'-oxydianiline (ODA) | ~140 | ~3.0 | >30 |
| 2,2'-bis(trifluoromethyl)benzidine (TFMB) | ~110 | ~2.5 | ~5 |
Note: Mechanical properties are highly dependent on film preparation and processing conditions.[4]
Experimental Protocols
I. Synthesis of BPDA-Based Polyimides (Two-Step Method)
This protocol describes the synthesis of a BPDA-based polyimide with a representative aromatic diamine, 4,4'-oxydianiline (ODA), via a two-step polymerization process involving the formation of a poly(amic acid) (PAA) precursor followed by thermal imidization.
Materials:
-
[1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic dianhydride (BPDA)
-
4,4'-oxydianiline (ODA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Glass substrate for film casting
-
Vacuum oven
Procedure:
-
Poly(amic acid) Synthesis:
-
In a clean, dry three-necked flask under a nitrogen atmosphere, dissolve an equimolar amount of ODA in anhydrous NMP with gentle stirring until complete dissolution.
-
Gradually add an equimolar amount of BPDA powder to the diamine solution in small portions.
-
Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution. The viscosity will increase as the polymerization proceeds.
-
-
Film Casting and Thermal Imidization:
-
Cast the poly(amic acid) solution onto a clean glass substrate.
-
Place the cast film in a vacuum oven and subject it to a staged heating program for thermal imidization:
-
80°C for 1 hour to slowly remove the solvent.
-
150°C for 1 hour.
-
250°C for 1 hour.
-
350°C for 30 minutes to ensure complete conversion to polyimide.[5]
-
-
After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass substrate.
-
II. Characterization of BPDA-Based Polyimides
A. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is used to confirm the conversion of the poly(amic acid) to polyimide.
-
Sample Preparation: A small piece of the prepared polyimide film is used directly.
-
Analysis: The disappearance of the characteristic amic acid peaks (amide C=O at ~1660 cm⁻¹ and O-H stretch from 2500-3300 cm⁻¹) and the appearance of characteristic imide peaks (asymmetric C=O stretching at ~1780 cm⁻¹, symmetric C=O stretching at ~1720 cm⁻¹, and C-N stretching at ~1370 cm⁻¹) indicate successful imidization.[3][6]
B. Thermogravimetric Analysis (TGA):
TGA is employed to evaluate the thermal stability of the polyimide.
-
Sample Preparation: A small amount (5-10 mg) of the polyimide film is placed in the TGA sample pan.
-
Analysis: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere. The temperature at which 5% weight loss occurs (Td5%) is a measure of the polymer's thermal stability.
C. Mechanical Testing:
The mechanical properties of the polyimide films are determined using a universal testing machine.
-
Sample Preparation: The polyimide film is cut into dumbbell-shaped specimens according to ASTM D882 standards.
-
Analysis: The specimens are subjected to tensile stress until failure. The tensile strength, tensile modulus, and elongation at break are calculated from the resulting stress-strain curve.
Visualizations
Caption: Two-step synthesis workflow for BPDA-based polyimides.
Caption: Influence of diamine structure on polyimide properties.
References
- 1. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 2. uivma.com [uivma.com]
- 3. Polyimide - Wikipedia [en.wikipedia.org]
- 4. Structure And Properties Of BPDA-PDA Polyimide From Its Poly(Amic Acid) Precursor Complexed With An Aminoalkyl Methacrylate | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]
- 5. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Metal-Organic Frameworks Utilizing Biphenyltetracarboxylic Acid Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of metal-organic frameworks (MOFs) based on biphenyltetracarboxylic acid linkers, with a particular focus on their potential in drug delivery systems.
Introduction to Biphenyltetracarboxylic Acid-Based MOFs
Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] The choice of the organic linker is crucial in determining the structural and functional properties of the resulting MOF. Biphenyltetracarboxylic acid, with its rigid structure and multiple coordination sites, is an excellent candidate for building robust and porous MOFs suitable for various applications, including gas storage, catalysis, and notably, drug delivery.[2] The inherent porosity of these MOFs allows for the encapsulation of therapeutic molecules, while the tunable nature of the framework enables controlled release.[3][4]
Zirconium-based MOFs are particularly popular for biomedical applications due to their low toxicity and high stability.[5][6] The strong coordination between Zr(IV) and carboxylate linkers results in robust frameworks that can withstand biological environments.[6][7]
Synthesis of Biphenyltetracarboxylic Acid-Based MOFs
The most common method for synthesizing these MOFs is through solvothermal or hydrothermal reactions, where the metal salt and the biphenyltetracarboxylic acid linker are dissolved in a solvent and heated in a sealed vessel to induce crystallization.[8][9]
Experimental Protocol: Solvothermal Synthesis of a Zirconium-Biphenyltetracarboxylic Acid MOF (Zr-BPTC)
This protocol is a representative procedure adapted from general syntheses of zirconium-based MOFs.[7][8][10] Researchers should optimize the parameters for their specific needs.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) or 3,3',4,4'-Biphenyltetracarboxylic acid (H₄BPTC)
-
N,N-Dimethylformamide (DMF)
-
Acetic Acid (as a modulator)
-
Ethanol
-
Deionized water
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Oven
-
Centrifuge
-
Ultrasonicator
-
Magnetic stirrer
Procedure:
-
Preparation of the Linker Solution: In a glass vial, dissolve 3,3',4,4'-biphenyltetracarboxylic dianhydride (or the corresponding acid) in N,N-dimethylformamide (DMF). Use ultrasonication to ensure complete dissolution.
-
Preparation of the Metal Salt Solution: In a separate vial, dissolve Zirconium(IV) chloride in DMF.
-
Mixing and Modulation: Combine the linker and metal salt solutions in the Teflon liner of an autoclave. Add acetic acid as a modulator to control the crystal size and morphology. A typical molar ratio of metal:linker:modulator might be 1:1:10, but this should be optimized.
-
Solvothermal Reaction: Seal the autoclave and place it in an oven preheated to 120-150 °C for 24-72 hours.
-
Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the resulting white precipitate by centrifugation.
-
Washing: Wash the collected solid with fresh DMF three times to remove unreacted precursors. Subsequently, wash with ethanol three times to exchange the DMF.
-
Activation: Activate the MOF by heating the sample under vacuum at 120-150 °C for 12-24 hours to remove the solvent molecules from the pores. The resulting activated MOF is ready for characterization and application.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. protocols.io [protocols.io]
- 5. Enhancing Drug Delivery Efficacy Through Bilayer Coating of Zirconium-Based Metal–Organic Frameworks: Sustained Release and Improved Chemical Stability and Cellular Uptake for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Performance of Zr-Based Metal–Organic Framework Materials as In Vitro Systems for the Oral Delivery of Captopril and Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
Hydrothermal Synthesis of Metal-Organic Frameworks with 3,3',5,5'-Biphenyltetracarboxylic Acid (s-BPDA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the hydrothermal synthesis of Metal-Organic Frameworks (MOFs) using the tetra-carboxylate linker, 3,3',5,5'-biphenyltetracarboxylic acid (s-BPDA). It is tailored for researchers and professionals in materials science, chemistry, and drug development, offering insights into the synthesis, characterization, and potential applications of these porous materials.
Introduction to s-BPDA based MOFs
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the topology, porosity, and functionality of the resulting MOF. 3,3',5,5'-biphenyltetracarboxylic acid (s-BPDA), a rigid and multi-dentate linker, is an excellent candidate for constructing robust MOFs with high thermal and chemical stability. The presence of four carboxylic acid groups allows for the formation of highly connected and porous three-dimensional networks. The biphenyl core provides rigidity and potential for interesting photoluminescent properties, especially when combined with lanthanide metals.
The hydrothermal synthesis method is a widely used technique for the preparation of MOFs. It involves the crystallization of materials from hot aqueous solutions under high vapor pressure. This method often leads to the formation of high-quality single crystals suitable for structural analysis and can promote the formation of unique framework topologies.
Applications in Drug Delivery and Beyond
The inherent porosity and tunable nature of s-BPDA based MOFs make them promising candidates for a variety of applications, particularly in the biomedical field. Their high surface area and pore volume allow for the encapsulation of therapeutic molecules, making them suitable as drug delivery vehicles. The potential for functionalization of the organic linker or coordination to specific metal ions can enable targeted delivery and controlled release of drugs. Furthermore, lanthanide-based s-BPDA MOFs can exhibit unique luminescent properties, which can be exploited for bio-imaging and sensing applications. Beyond drug delivery, these MOFs also show potential in catalysis, gas storage, and separation.
Experimental Protocols
This section provides detailed protocols for the synthesis of the s-BPDA linker and a representative hydrothermal synthesis of a Magnesium-based MOF.
Protocol 1: Synthesis of 3,3',5,5'-Biphenyltetracarboxylic Acid (H4bptc)
This protocol is adapted from a known procedure for the synthesis of the s-BPDA linker.
Materials:
-
3,3',5,5'-Tetramethylbiphenyl
-
Potassium permanganate (KMnO4)
-
tert-Butanol
-
Water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
In a suitable reaction vessel, dissolve 3,3',5,5'-tetramethylbiphenyl in a mixture of tert-butanol and water.
-
Add sodium hydroxide to the solution.
-
Heat the mixture and slowly add potassium permanganate.
-
Reflux the reaction mixture for several hours until the purple color of the permanganate disappears.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with hydrochloric acid to precipitate the crude 3,3',5,5'-biphenyltetracarboxylic acid.
-
Collect the white precipitate by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure H4bptc.
Protocol 2: Hydrothermal Synthesis of a Magnesium-s-BPDA MOF
This protocol describes the hydrothermal synthesis of a magnesium-based MOF using the s-BPDA linker.
Materials:
-
3,3',5,5'-Biphenyltetracarboxylic acid (H4bptc)
-
Magnesium nitrate hexahydrate (Mg(NO3)2·6H2O)
-
N,N'-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a 20 mL glass vial, combine H4bptc (e.g., 0.1 mmol, 33 mg) and Mg(NO3)2·6H2O (e.g., 0.2 mmol, 51 mg).
-
Add a solvent mixture of DMF and deionized water (e.g., a 4:1 v/v ratio, 5 mL total volume).
-
Seal the vial tightly.
-
Place the vial in a programmable oven and heat to a specific temperature (e.g., 120 °C) for a designated period (e.g., 72 hours).
-
Allow the oven to cool down slowly to room temperature.
-
Colorless crystals of the Mg-s-BPDA MOF should be formed.
-
Collect the crystals by filtration, wash with fresh DMF and then with a volatile solvent like ethanol or acetone.
-
Dry the crystals under vacuum at an elevated temperature (e.g., 150 °C) to remove residual solvent molecules from the pores. This activation step is crucial for subsequent characterization and application.
Data Presentation
The following tables summarize key quantitative data for a selection of MOFs synthesized using s-BPDA with different metal ions. This data is essential for comparing the structural and porous properties of these materials.
Table 1: Crystallographic Data for s-BPDA based MOFs
| MOF Designation | Metal Ion | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Cd-MOF[1] | Cd(II) | Monoclinic | P2₁/c | 8.1662 | 10.593 | 14.789 | 90 | 98.68 | 90 |
| Hypothetical Zn-MOF | Zn(II) | Orthorhombic | Pnma | 12.345 | 15.678 | 18.901 | 90 | 90 | 90 |
| Hypothetical Cu-MOF | Cu(II) | Triclinic | P-1 | 9.876 | 11.234 | 13.567 | 85.4 | 78.9 | 65.3 |
| Hypothetical Mn-MOF | Mn(II) | Tetragonal | I4₁/a | 14.567 | 14.567 | 20.123 | 90 | 90 | 90 |
| Hypothetical La-MOF | La(III) | Monoclinic | C2/c | 16.789 | 10.987 | 19.456 | 90 | 105.2 | 90 |
Note: Data for hypothetical MOFs are for illustrative purposes to showcase the expected diversity in crystal structures.
Table 2: Porosity and Surface Area Data for s-BPDA based MOFs
| MOF Designation | BET Surface Area (m²/g) | Langmuir Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size (Å) |
| Cd-MOF | 550 | 720 | 0.25 | 9.1 |
| Hypothetical Zn-MOF | 1200 | 1500 | 0.55 | 12.3 |
| Hypothetical Cu-MOF | 850 | 1100 | 0.40 | 10.5 |
| Hypothetical Mn-MOF | 980 | 1250 | 0.48 | 11.2 |
| Hypothetical La-MOF | 750 | 950 | 0.35 | 9.8 |
Note: The porosity and surface area are highly dependent on the activation procedure.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and conceptual relationships relevant to the synthesis and application of s-BPDA based MOFs.
Concluding Remarks
The use of s-BPDA as a building block for MOFs offers a promising avenue for the development of robust, porous materials with significant potential in various fields, especially in drug delivery and biomedical applications. The hydrothermal synthesis method provides a versatile route to obtaining crystalline s-BPDA-based MOFs. Further research into the synthesis of a wider range of metal-s-BPDA MOFs, detailed characterization of their properties, and in-depth studies of their performance in targeted drug delivery systems will be crucial for realizing their full potential. The protocols and data presented here serve as a foundational guide for researchers and professionals to explore and innovate in this exciting area of materials science.
References
Application Notes and Protocols for the Polymerization of s-BPDA with Oxydianiline (ODA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyimides (PIs) are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The polyimide synthesized from 3,3′,4,4′-biphenyltetracarboxylic dianhydride (s-BPDA) and 4,4′-oxydianiline (ODA) is a widely studied material with applications in aerospace, electronics, and as advanced composite materials.[1] This document provides detailed application notes and experimental protocols for the synthesis and characterization of s-BPDA-ODA polyimide.
Reaction Overview
The polymerization of s-BPDA with ODA is typically a two-step process.[2] The first step involves the formation of a poly(amic acid) (PAA) precursor at low temperatures in a polar aprotic solvent. The second step is the conversion of the PA to the final polyimide through thermal or chemical imidization, which involves the removal of water.[3]
Data Presentation
Table 1: Monomer Properties
| Monomer | Chemical Name | Molar Mass ( g/mol ) | Melting Point (°C) |
| s-BPDA | 3,3′,4,4′-Biphenyltetracarboxylic dianhydride | 294.22 | 295-298 |
| ODA | 4,4′-Oxydianiline | 200.24 | 190-192 |
Table 2: Typical Properties of s-BPDA-ODA Polyimide Films
| Property | Value |
| Glass Transition Temperature (Tg) | 281 - 325 °C[1][4] |
| 5% Weight Loss Temperature (Td5) | ~531 - 573 °C[1][5] |
| Tensile Strength | 187 - 230 MPa[1][5] |
| Tensile Modulus | 2.60 - 3.0 GPa[1][4] |
| Dielectric Constant | ~3.3[1] |
Experimental Protocols
Materials and Reagents
-
s-BPDA: 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (reagent grade)
-
ODA: 4,4′-Oxydianiline (reagent grade)
-
DMAc: N,N-Dimethylacetamide (anhydrous)
-
Nitrogen gas (high purity)
-
Methanol (reagent grade)
-
Acetic anhydride (for chemical imidization, optional)
-
Pyridine (for chemical imidization, optional)
Equipment
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Ice bath
-
Heating mantle with temperature controller
-
Glass plates for film casting
-
Doctor blade or spin coater
-
Vacuum oven or convection oven
Protocol 1: Synthesis of Poly(amic acid) (s-BPDA-ODA)
This protocol details the formation of the poly(amic acid) precursor solution.
1. Monomer Purification:
- s-BPDA can be purified by sublimation prior to use.[5]
- ODA can be recrystallized from a suitable solvent like ethyl acetate.
2. Reaction Setup:
- Assemble a dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet.
- Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the dianhydride.
3. Dissolution of Diamine:
- Place a calculated amount of ODA into the flask.
- Add anhydrous N,N-dimethylacetamide (DMAc) to the flask to achieve the desired concentration (typically 15-25 wt% solids).
- Stir the mixture under a gentle stream of nitrogen at room temperature until the ODA is completely dissolved.
4. Addition of Dianhydride:
- Cool the reaction flask to 0-5 °C using an ice bath.
- Slowly add an equimolar amount of s-BPDA powder to the stirred ODA solution in small portions over 30-60 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and prevent side reactions.
- Rinse the container used for s-BPDA with a small amount of anhydrous DMAc to ensure all the dianhydride is transferred to the reaction flask.
5. Polymerization:
- After the complete addition of s-BPDA, continue stirring the reaction mixture at 0-5 °C for 2-4 hours.
- Remove the ice bath and allow the reaction to proceed at room temperature for an additional 4-24 hours.[6] The viscosity of the solution will increase significantly as the polymerization progresses, resulting in a clear, viscous poly(amic acid) solution.
6. Storage:
- The resulting poly(amic acid) solution should be stored in a tightly sealed container at low temperature (e.g., in a refrigerator) to minimize degradation before proceeding to the imidization step.
Protocol 2: Thermal Imidization of s-BPDA-ODA Poly(amic acid)
This protocol describes the conversion of the poly(amic acid) into a polyimide film via a thermal curing process.
1. Film Casting:
- Pour the viscous poly(amic acid) solution onto a clean, dry glass plate.
- Use a doctor blade to cast a film of uniform thickness. Alternatively, a spin coater can be used for thinner films.
2. Solvent Removal (Soft Bake):
- Place the cast film in a convection oven or on a hot plate at a relatively low temperature (e.g., 80-100 °C) for 1-2 hours to slowly remove the bulk of the solvent. This step should be performed in a well-ventilated area.
3. Thermal Curing:
- Transfer the glass plate with the partially dried film to a programmable vacuum or convection oven with a nitrogen atmosphere.
- The thermal curing profile is critical for obtaining high-quality polyimide films. A typical multi-step curing process is as follows:
- Heat to 150 °C and hold for 1 hour.
- Heat to 250 °C and hold for 1 hour.
- Heat to 300-350 °C and hold for 1 hour.[3]
- The heating rate between steps is typically controlled at 2-5 °C/min.
4. Cooling and Film Removal:
- After the final curing step, allow the oven to cool down slowly to room temperature.
- The resulting polyimide film can be carefully peeled off the glass substrate. It should be a flexible, transparent, and yellowish film.
Mandatory Visualization
Caption: Reaction scheme for the two-step polymerization of s-BPDA and ODA.
Caption: Experimental workflow for s-BPDA-ODA polyimide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. eng.uwo.ca [eng.uwo.ca]
- 3. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 4. Revealing the High-Modulus Mechanism of Polyimide Films Prepared with 3,4′-ODA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of polyimide films via microwave-assisted thermal imidization - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00355J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: s-BPDA in Flexible Printed Circuit Boards
For Researchers and Scientists in Materials Science, Electronics, and Polymer Chemistry
Introduction
Biphenyl-3,3',4,4'-tetracarboxylic dianhydride (s-BPDA) is a key monomer used in the synthesis of high-performance polyimides (PIs), which are essential materials for the fabrication of flexible printed circuit boards (FPCBs).[1][2] Polyimides derived from s-BPDA exhibit exceptional thermal stability, mechanical strength, and chemical resistance, making them ideal for demanding applications in electronics, aerospace, and automotive industries.[2] This document provides detailed application notes and experimental protocols for the use of s-BPDA-based polyimides in FPCBs.
s-BPDA is an aromatic dianhydride that serves as a crucial building block for creating polyimide films, resins, and composites with the ability to withstand extreme temperatures, often exceeding 400°C, while maintaining their structural integrity and electrical insulation properties.[2] These characteristics are indispensable for the manufacturing of FPCBs, which require materials with high dimensional stability and excellent electrical insulation.[2]
Data Presentation
The following tables summarize the key quantitative data for s-BPDA-based polyimide films, providing a comparative overview of their thermal, optical, and mechanical properties.
Thermal Properties of s-BPDA-based Polyimide Films
| Property | BPI-0 (sBPDA-PDA) | BPI-6 (sBPDA-NDA) | PI-ref1 (PMDA-ODA) | PI-ref2 (PMDA-NDA) | Copper Foil |
| Coefficient of Thermal Expansion (CTE) (10⁻⁶/K, 50-250°C) | 12.3[3] | 34.8[3] | 29.5[3] | 18.8[3] | ~17.0[3] |
| Glass Transition Temperature (Tg) (°C) | >350 | ~347.6-365.5[3] | 418.8[3] | 431.6[3] | N/A |
| 5% Weight Loss Temperature (T₅%) (°C) | >590 | >590[3] | - | - | N/A |
Optical Properties of s-BPDA-based Polyimide Films
| Property | BPI-6 (sBPDA-NDA) | PI-ref1 (PMDA-ODA) | PI-ref2 (PMDA-NDA) |
| Optical Transmittance at 650 nm (T₆₅₀) | 1.4%[3] | 74.6%[3] | 3.6%[3] |
| CIE Lab L | 0.39[3] | - | - |
| CIE Lab a | 2.65[3] | - | - |
| CIE Lab b * | 0.66[3] | - | - |
| Haze | 1.83[3] | - | - |
Experimental Protocols
This section details the methodologies for the synthesis of s-BPDA-based polyimides and the fabrication of flexible printed circuit boards.
Synthesis of s-BPDA-based Poly(amic acid) (PAA)
This protocol describes the synthesis of a poly(amic acid) precursor from s-BPDA and an aromatic diamine, such as 4,4'-iminodianiline (NDA).
Materials:
-
s-BPDA (3,3',4,4'-biphenyltetracarboxylic dianhydride)
-
NDA (4,4'-iminodianiline)
-
N,N-dimethylacetamide (DMAc)
-
Nitrogen gas
-
Flask with a mechanical stirrer, cold water bath, and nitrogen circulating system
Procedure:
-
Add the aromatic diamine (e.g., NDA) and DMAc to a flask equipped with a mechanical stirrer and a nitrogen inlet/outlet.
-
Cool the diamine solution to 5-10°C using a cold water bath while stirring under a nitrogen atmosphere.[3]
-
Gradually add s-BPDA to the cooled diamine solution. The viscosity of the solution will increase as the polymerization proceeds.[3]
-
Monitor the viscosity of the poly(amic acid) (PAA) solution. Continue adding s-BPDA until the desired viscosity is reached. For FPCB fabrication, a final viscosity of around 6000 mPa·s is often targeted.[3]
-
After the addition of s-BPDA is complete, continue stirring the PAA solution at 5-10°C for 24 hours under a nitrogen atmosphere to ensure complete reaction.[3]
-
The resulting viscous PAA solution can be diluted with DMAc to achieve the desired solid content and viscosity for film casting.[3]
Fabrication of Polyimide Film from PAA Solution
This protocol outlines the thermal imidization process to convert the PAA solution into a solid polyimide film.
Materials:
-
Poly(amic acid) (PAA) solution
-
Glass substrate
-
Doctor blade or spin coater
-
Programmable oven or furnace
Procedure:
-
Cast the PAA solution onto a clean glass substrate using a doctor blade or spin coater to achieve a uniform thickness.
-
Place the coated substrate in a programmable oven.
-
Heat the film according to a specific thermal curing schedule. A typical schedule involves a step-wise increase in temperature to allow for solvent evaporation and subsequent imidization. For example, heat to 80°C for 30 minutes, then 150°C for 30 minutes, 250°C for 30 minutes, and finally to 350-400°C for 1 hour.[3]
-
After the thermal curing process is complete, allow the film to cool down to room temperature slowly.
-
Carefully peel the resulting polyimide film from the glass substrate.
Visualizations
Chemical Structure of s-BPDA-based Polyimide
The following diagram illustrates the chemical structure of a polyimide synthesized from s-BPDA and a generic aromatic diamine.
Caption: Generalized structure of an s-BPDA-based polyimide.
Experimental Workflow for Polyimide Film Synthesis
This diagram outlines the key steps in the synthesis of a polyimide film from its monomers.
Caption: Workflow for s-BPDA-based polyimide film synthesis.
Logical Relationship of Properties for FPCB Application
This diagram illustrates how the intrinsic properties of s-BPDA-based polyimides contribute to their suitability for flexible printed circuit board applications.
Caption: Property-application relationship for s-BPDA polyimides in FPCBs.
References
- 1. 3,3',4,4'-Biphenyltetracarboxylic dianhydride "BPDA" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 2. 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA) Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [researchandmarkets.com]
- 3. mdpi.com [mdpi.com]
Application Note: s-BPDA Based Polyimides in Aerospace
Introduction
Polyimides (PIs) represent a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and resistance to harsh environments.[1][2] Within this class, polyimides derived from 3,3′,4,4′-biphenyltetracarboxylic dianhydride (s-BPDA) are particularly significant for the aerospace industry. The rigid and stable biphenyl structure of the s-BPDA monomer imparts superior properties to the resulting polymer, making it an ideal candidate for applications ranging from lightweight composite structures to durable thin films for spacecraft.[2][3] These materials are crucial for developing next-generation aircraft and spacecraft that demand lower weight, enhanced fuel efficiency, and reliable performance under extreme conditions such as high radiation, atomic oxygen, and vast temperature fluctuations.[1][4][5]
Key Properties of s-BPDA Based Polyimides
The desirability of s-BPDA based polyimides for aerospace applications stems from a unique combination of properties. The rigid biphenyl backbone enhances thermal and mechanical characteristics compared to polyimides with more flexible linkages.[3]
-
High Thermal Stability: These polyimides exhibit high glass transition temperatures (Tg) and decomposition temperatures, allowing them to maintain structural integrity and performance at the elevated temperatures experienced during atmospheric re-entry or in close proximity to propulsion systems.[6][7]
-
Excellent Mechanical Properties: s-BPDA based polyimides and their composites possess high tensile strength and modulus, which are critical for manufacturing lightweight yet robust structural components for aircraft and launch vehicles, leading to significant weight savings.[5][7][8]
-
Radiation Resistance: The aromatic structure of these polyimides provides inherent resistance to degradation from ultraviolet (UV) and other forms of space radiation, a critical requirement for materials used on the exterior of spacecraft.[1][9]
-
Low Dielectric Constant: Their low dielectric constant and dissipation factor make them suitable for applications in microelectronics and as transparent materials for antennas and radar systems.[8][10]
-
Chemical and Solvent Resistance: These materials show outstanding resistance to a wide range of chemicals and solvents, ensuring their durability and reliability over the long operational life of aerospace components.[7]
Quantitative Data Summary
The properties of polyimides can be tailored by selecting different diamine co-monomers to react with s-BPDA. The following table summarizes key quantitative data for various s-BPDA based polyimide systems relevant to aerospace applications.
| Property | Polymer System | Value | Reference |
| Glass Transition Temp. (Tg) | PETI-298 (s-BPDA based) | 298 °C | [11] |
| BPDA-ODA | 290 °C | [8] | |
| BPDA-PDA | >400 °C | [6] | |
| 5% Weight Loss Temp. (Td5) | BPDA-PDA/ODA | 573 °C | [12] |
| BPDA-ODA | >500 °C | [13] | |
| BPDA/PDA Fibers | 611 °C (in N2) | [6] | |
| Tensile Strength | BPDA-ODA Film | 114.19 MPa | [8] |
| BPDA/PDA/ODA Film | 187.61 MPa | [12] | |
| BPDA-PDA Fibers | 2.6 GPa | [6] | |
| Tensile Modulus | BPDA-ODA Film | 3.23 GPa | [8] |
| BPDA-PDA Fibers | 112.3 GPa | [6] | |
| Dielectric Constant | BPDA-ODA | <3.0 | [8][14] |
| Coefficient of Thermal Expansion (CTE) | BPDA-PDA Film | 12.3 x 10⁻⁶ /K | [15] |
Aerospace Applications
The robust properties of s-BPDA polyimides have led to their adoption in a variety of demanding aerospace applications.
-
Structural Composites: s-BPDA based resins are used as the matrix for carbon fiber-reinforced composites. These lightweight materials are fabricated into aircraft components such as fuselage sections, wing-to-body fairings, and engine ducts, offering significant weight and cost savings over traditional titanium alloys.[11] For instance, PETI-298, which is based on s-BPDA, was developed by NASA as a low-melt viscosity imide resin for fabricating composites via Resin Transfer Molding (RTM).[11]
-
Thin Films: Due to their thermal stability and radiation resistance, s-BPDA polyimide films are essential for spacecraft. They are used in:
-
Multi-Layer Insulation (MLI) Blankets: To provide thermal control for satellites and other spacecraft.[2][16]
-
Solar Sails and Sunshades: Large, lightweight deployable structures that require high strength and resistance to the space environment.[16]
-
Flexible Electronics and Antennas: As substrates for flexible circuits and membranes for antennas.[16]
-
-
Polyimide Aerogels: These are ultralight materials with exceptional thermal insulation properties. s-BPDA based aerogels are being developed for applications such as insulation for inflatable aerodynamic decelerators used during atmospheric entry, descent, and landing of spacecraft.[17] They offer superior mechanical properties compared to traditional silica aerogels.[9][17]
Experimental Protocols
Protocol 1: Synthesis of an s-BPDA Based Polyimide Film
This protocol describes the standard two-step laboratory synthesis of a polyimide film from s-BPDA and an aromatic diamine (e.g., 4,4′-oxydianiline, ODA).
Materials:
-
3,3′,4,4′-Biphenyltetracarboxylic dianhydride (s-BPDA)
-
4,4′-Oxydianiline (ODA)
-
N,N-dimethylacetamide (DMAc, anhydrous)
-
Nitrogen gas (high purity)
-
Glass substrate plate
-
Magnetic stirrer and stir bar
-
Three-neck round-bottom flask
-
Programmable vacuum oven
Procedure:
Step 1: Poly(amic acid) (PAA) Synthesis
-
Set up the three-neck flask with a nitrogen inlet, a mechanical stirrer, and a stopper. Purge the flask with dry nitrogen for at least 30 minutes.
-
Add a stoichiometric amount of the diamine (e.g., ODA) to the flask, followed by anhydrous DMAc to achieve a final solids concentration of 15-20% by weight.
-
Stir the mixture under a gentle nitrogen flow at room temperature until the diamine is fully dissolved.
-
Gradually add an equimolar amount of powdered s-BPDA to the diamine solution in small portions over 1-2 hours. Maintain a positive nitrogen pressure to prevent moisture contamination.
-
Continue stirring the reaction mixture at room temperature for 18-24 hours. The solution will become highly viscous as the poly(amic acid) forms.[18]
Step 2: Film Casting and Thermal Imidization
-
Pour the viscous PAA solution onto a clean, dry glass substrate.
-
Use a casting knife or doctor blade to spread the solution evenly to the desired thickness.
-
Place the coated substrate in a dust-free, low-humidity environment at room temperature for several hours to allow for slow solvent evaporation.
-
Transfer the substrate to a programmable vacuum oven for thermal curing (imidization).[19] A typical heating schedule is as follows, performed under a nitrogen atmosphere or vacuum:[3]
-
80°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
After the final heating step, allow the oven to cool slowly to room temperature.
-
Carefully peel the resulting flexible, amber-colored polyimide film from the glass substrate.
Protocol 2: Key Characterization of Polyimide Films
1. Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
-
Objective: To determine the decomposition temperature (Td).
-
Procedure:
-
Cut a small sample (5-10 mg) of the polyimide film.
-
Place the sample in a TGA crucible (platinum or alumina).
-
Heat the sample from room temperature to 800-1000°C at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature. The Td is often reported as the temperature at which 5% weight loss occurs (Td5).[12]
-
2. Thermomechanical Analysis (Dynamic Mechanical Analysis - DMA)
-
Objective: To determine the glass transition temperature (Tg).
-
Procedure:
-
Cut a rectangular sample of the film to the dimensions specified by the DMA instrument (e.g., 6 mm x 30 mm).[19]
-
Mount the film in the instrument's tensile grips.
-
Apply a small, oscillating sinusoidal strain at a fixed frequency (e.g., 1 Hz).
-
Heat the sample at a controlled rate (e.g., 3-5°C/min) over a temperature range that includes the expected Tg.
-
The Tg is typically identified as the peak of the tan δ (loss tangent) curve.[8]
-
3. Mechanical Properties (Tensile Testing)
-
Objective: To measure tensile strength, tensile modulus, and elongation at break.
-
Procedure:
-
Cut film samples into a specific shape (e.g., dog-bone) according to an ASTM standard (e.g., ASTM D882).
-
Measure the thickness and width of the sample's gauge section.
-
Mount the sample in the grips of a universal testing machine (UTM).[3]
-
Apply a tensile load at a constant rate of extension until the sample fractures.
-
Record the load-extension curve. From this data, calculate the tensile strength, modulus, and elongation at break.
-
Summary of Aerospace Applications
s-BPDA based polyimides are integral to advancing aerospace technology, offering a superior combination of thermal, mechanical, and environmental resistance.
References
- 1. plasticsengineering.org [plasticsengineering.org]
- 2. shenghetech.com [shenghetech.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. spglobal.com [spglobal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4’–Diaminodiphenyl Ether | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. Preparation of polyimide films via microwave-assisted thermal imidization - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00355J [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Polyimides From a-BPDA and Aromatic Diamines - Tech Briefs [techbriefs.com]
- 17. ntrs.nasa.gov [ntrs.nasa.gov]
- 18. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 19. matec-conferences.org [matec-conferences.org]
Application Notes and Protocols for [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic Acid (BPDA)-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
[1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid (BPDA), and its corresponding dianhydride, is a key monomer in the synthesis of high-performance polyimides.[1] These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in demanding applications such as aerospace and microelectronics.[1][2] The rigid biphenyl structure of BPDA imparts a high tensile modulus and excellent dimensional stability to the resulting polyimide chains.[1][3] This document provides detailed application notes and experimental protocols for the synthesis and characterization of BPDA-based polymers, with a focus on their properties and potential applications in research and drug development.
Key Properties of BPDA-Based Polyimides
Polyimides derived from BPDA exhibit a range of superior properties that are dependent on the diamine comonomer used in the polymerization. The choice of diamine significantly influences the polymer's flexibility, solubility, and thermal characteristics.[3]
Mechanical Properties
BPDA-based polyimides are known for their high tensile strength and modulus.[4] The rigid nature of the biphenyl unit contributes to their excellent mechanical performance. When combined with rigid diamines like p-phenylenediamine (PDA), the resulting polyimides exhibit a rod-like structure with high tensile modulus and low coefficient of thermal expansion (CTE).[5]
Thermal Properties
One of the most notable features of BPDA-based polyimides is their outstanding thermal stability.[6] They typically exhibit high glass transition temperatures (Tg) and decomposition temperatures, often exceeding 400°C.[1] This makes them suitable for applications requiring high-temperature processing or operation.
Dielectric Properties
BPDA-based polyimides generally possess low dielectric constants, which is a critical property for applications in microelectronics, such as insulating layers in semiconductor packaging and substrates for flexible printed circuits.[1] The specific dielectric properties can be tailored by the choice of diamine.
Data Presentation: Properties of BPDA-Based Polyimides
The following tables summarize the quantitative data for various BPDA-based polyimides, providing a comparative overview of their key properties.
Table 1: Mechanical Properties of BPDA-Based Polyimide Films
| Dianhydride/Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| BPDA/p-PDA | 570 | 10.2 | 45 | [7] |
| BPDA/ODA | 114.19 | 3.23 | 3.58 | [8] |
| BPDA/MPD | - | - | - | [5] |
| a-BPDA/PPD | - | Low | - | [5] |
Note: "-" indicates data not available in the cited sources. ODA: 4,4'-oxydianiline; MPD: m-phenylenediamine; a-BPDA: 2,3',3,4'-biphenyltetracarboxylic dianhydride.
Table 2: Thermal Properties of BPDA-Based Polyimides
| Dianhydride/Diamine | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA) (°C) | Coefficient of Thermal Expansion (CTE) (ppm/°C) | Reference |
| BPDA/p-PDA | >450 | >560 | 5-20 | [5][9] |
| BPDA/ODA | 290 | - | - | [8] |
| a-BPDA/PPD | High | - | High | [5] |
| FAPI-100 (BPDA-based) | 351.6 | 596.7 | - | [10] |
Note: "-" indicates data not available in the cited sources.
Table 3: Dielectric Properties of BPDA-Based Polyimides
| Dianhydride/Diamine | Dielectric Constant (at 1 MHz) | Dielectric Loss Tangent | Electric Breakdown Strength (kV/mm) | Reference |
| BPDA/ODA | < PMDA-PI and BTDA-PI | < PMDA-PI and BTDA-PI | 357.07 | [8] |
| BPDA-HFBAPP/m-HSNF (5 wt%) | 2.59 (at 28 GHz) | - | - | [11] |
| BPDA-based (with fluorene groups) | 5.7 | - | - | [12] |
Note: "-" indicates data not available in the cited sources. PMDA: Pyromellitic dianhydride; BTDA: 3,3′,4,4′-benzophenonetetracarboxylic dianhydride; HFBAPP: 2,2-bis(4-(4-aminophenoxy)phenyl)hexafluoropropane; m-HSNF: modified hollow silica nanofiber.
Experimental Protocols
Protocol 1: Synthesis of a BPDA-PDA Polyimide Film
This protocol describes the synthesis of a polyimide film from BPDA and p-phenylenediamine (PDA) via a two-step polymerization process.
Materials:
-
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)
-
p-Phenylenediamine (PDA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Argon or Nitrogen gas supply
-
Three-necked round-bottom flask with a mechanical stirrer
-
Glass plate
-
Vacuum oven or furnace with temperature control
Procedure:
-
Monomer Preparation: Ensure both BPDA and PDA monomers are of high purity and thoroughly dried in a vacuum oven before use to remove any moisture.
-
Poly(amic acid) Synthesis:
-
In a three-necked flask under a continuous stream of inert gas (argon or nitrogen), dissolve an equimolar amount of PDA in anhydrous NMP with mechanical stirring until fully dissolved.
-
Gradually add an equimolar amount of BPDA powder to the diamine solution in small portions. The reaction is exothermic, so control the addition rate to maintain the reaction temperature below 30°C.
-
Continue stirring the solution at room temperature for 24 hours to obtain a viscous poly(amic acid) (PAA) solution. The viscosity of the solution is an indicator of the polymer's molecular weight.
-
-
Film Casting:
-
Pour the PAA solution onto a clean, dry glass plate.
-
Use a doctor blade or a casting knife to spread the solution evenly to the desired thickness.
-
-
Thermal Imidization (Curing):
-
Place the cast film in a vacuum oven or furnace.
-
Perform a staged curing process to gradually remove the solvent and induce cyclization to the polyimide. A typical curing cycle is:
-
80°C for 1 hour to slowly evaporate the NMP solvent.
-
150°C for 1 hour.
-
250°C for 1 hour.
-
350°C for 1 hour to ensure complete imidization.
-
-
Allow the film to cool down slowly to room temperature to minimize thermal stress.
-
-
Film Removal: Carefully peel the resulting polyimide film from the glass substrate.
Protocol 2: Characterization of the Polyimide Film
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the conversion of the poly(amic acid) to polyimide.
-
Procedure: Obtain the FTIR spectrum of the prepared film.
-
Expected Result: The disappearance of the characteristic amide peaks of the PAA precursor and the appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetrical C=O stretching), 1720 cm⁻¹ (symmetrical C=O stretching), 1380 cm⁻¹ (C-N stretching), and 725 cm⁻¹ (imide ring deformation).
2. Thermogravimetric Analysis (TGA):
-
Objective: To evaluate the thermal stability of the polyimide film.
-
Procedure: Heat a small sample of the film in a TGA instrument under a nitrogen atmosphere at a constant heating rate (e.g., 10°C/min).
-
Data to Collect: Record the temperature at which 5% weight loss occurs (Td5), which is a common indicator of thermal stability.
3. Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA):
-
Objective: To determine the glass transition temperature (Tg) of the polyimide.
-
Procedure for DSC: Heat the sample at a constant rate and observe the change in heat flow.
-
Procedure for DMA: Apply an oscillating force to the film and measure the mechanical response as a function of temperature. The peak of the tan delta curve is often used to identify Tg.
4. Tensile Testing:
-
Objective: To determine the mechanical properties of the film.
-
Procedure: Cut the film into dumbbell-shaped specimens according to ASTM standards. Use a universal testing machine to measure the tensile strength, tensile modulus, and elongation at break.
Application Notes for Drug Development Professionals
While BPDA-based polyimides are not biodegradable, their excellent biocompatibility and biostability make them suitable for long-term implantable devices and as components in drug delivery systems where controlled, sustained release is desired without degradation of the carrier.[7]
Surface Modification for Drug Attachment
The surface of BPDA-based polyimide films can be modified to introduce functional groups for the covalent attachment of drugs or targeting ligands. A common method involves surface hydrolysis with a base (e.g., KOH) to open the imide rings and form carboxyl and amine groups on the surface. These functional groups can then be used for further chemical conjugation.
Porous Polyimides for Drug Loading
Creating a porous structure within the BPDA-based polyimide matrix can enable the loading of therapeutic agents. This can be achieved through techniques such as using porogens during the polymerization process, which are later removed to leave behind a porous network. The drug can then be loaded into the pores via solvent immersion and released in a controlled manner.
Biocompatibility
Studies have shown that BPDA-PPD based polyimides are not cytotoxic to human endothelial cells, suggesting their potential for use in biomedical applications, including cardiovascular sensors and other implantable devices.[5][7] They have also demonstrated excellent stability under simulated body conditions.[7]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. Surface Modification of BPDA-PDA Polyimide for Langmuir - IBM Research [research.ibm.com]
- 4. researchgate.net [researchgate.net]
- 5. Polyimide as a biomedical material: advantages and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00292J [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Surface Modification of Polymer Substrates for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioresponsive Injectable Hydrogels for On-demand Drug Release and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid (BPTA). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during the purification of crude BPTA.
Issue 1: Low Purity After Initial Purification
| Potential Cause | Recommended Solution |
| Incomplete removal of starting materials or byproducts. | 1. Recrystallization: Perform a second recrystallization. Consider using a different solvent system. Aqueous solutions of acetic acid or ethanol-water mixtures can be effective. 2. Activated Carbon Treatment: If colored impurities are present, add a small amount of activated carbon to the hot solution before filtration.[1] 3. pH Adjustment: For acidic or basic impurities, an acid-base extraction can be performed prior to recrystallization. |
| Presence of isomeric impurities. | Isomers of BPTA, such as 2,3,3',4'- and 2,3,2',3'-biphenyltetracarboxylic acid, can be difficult to remove. A fractional crystallization approach may be necessary. The 3,3',4,4'-isomer is generally the least soluble in water or aqueous organic solvents, allowing for its preferential precipitation. |
| Contamination from the synthesis reaction. | Ensure that all reagents from the preceding synthesis steps, such as catalysts or unreacted precursors, have been adequately removed through appropriate workup procedures before attempting purification. |
Issue 2: "Oiling Out" During Recrystallization
"Oiling out" occurs when the dissolved solid separates as a liquid instead of forming crystals. This can trap impurities and hinder purification.
| Potential Cause | Recommended Solution |
| The melting point of the solute is lower than the boiling point of the solvent. | Select a solvent with a lower boiling point. |
| The solution is supersaturated. | Add a small amount of additional hot solvent to the mixture to ensure the compound remains in solution at elevated temperatures. |
| Rapid cooling of the solution. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the formation of well-defined crystals. |
| High concentration of impurities. | If the crude material is highly impure, consider a preliminary purification step, such as a solvent wash or column chromatography, before recrystallization. |
Issue 3: Poor Crystal Formation or Low Yield
| Potential Cause | Recommended Solution |
| Inappropriate solvent choice. | The ideal solvent should dissolve the compound when hot but not at room temperature. Experiment with different solvents or solvent mixtures. Good starting points for BPTA include water, ethanol, methanol, acetone, and mixtures thereof. |
| Solution is not sufficiently saturated. | If too much solvent was added, carefully evaporate some of the solvent to increase the concentration of the solute and induce crystallization. |
| Crystallization has not initiated. | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure BPTA. |
| Significant amount of product remains in the mother liquor. | After filtering the initial crop of crystals, cool the filtrate to a lower temperature (e.g., in an ice bath) to obtain a second crop of crystals. Note that the second crop may be less pure. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, byproducts such as incompletely oxidized intermediates, isomeric forms of biphenyltetracarboxylic acid, and residual solvents or catalysts. For instance, if prepared via the coupling of a 4-halophthalic acid derivative, residual starting material and dehalogenated byproducts may be present.[1]
Q2: What is the recommended method for purifying crude BPTA?
A2: Recrystallization is the most common and effective method for purifying crude BPTA. A common procedure involves dissolving the crude acid in a suitable hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly to form pure crystals. For higher purity, a process involving conversion to the dianhydride (BPDA), treatment with hot water to remove impurities, and subsequent hydrolysis back to the pure acid can be employed.
Q3: Which solvents are best for the recrystallization of BPTA?
A3: Several solvents can be used, and the optimal choice may depend on the specific impurities present. Commonly used solvents include water, ethanol, methanol, acetone, and dimethylformamide (DMF).[2] Mixed solvent systems, such as ethanol-water or acetic acid-water, can also be effective.
Q4: How can I assess the purity of my this compound?
A4: The purity of BPTA can be assessed using several analytical techniques:
-
Melting Point: Pure BPTA has a sharp melting point around 280-302°C.[1] A broad melting range typically indicates the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for detecting and quantifying impurities. A non-aqueous reversed-phase HPLC method is often used for the related dianhydride (BPDA).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify organic impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the carboxylic acid functional groups and the overall structure of the molecule.
Experimental Protocols
Protocol 1: General Recrystallization of this compound
-
Solvent Selection: Choose a suitable solvent or solvent pair in which BPTA is soluble at high temperatures but sparingly soluble at low temperatures (e.g., deionized water, aqueous ethanol).
-
Dissolution: In an Erlenmeyer flask, add the crude BPTA and the minimum amount of hot solvent required for complete dissolution. Gentle heating and stirring will facilitate this process.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 100°C) until a constant weight is achieved.[1]
Data Presentation
Table 1: Purity and Yield of Biphenyl Tetracarboxylic Acid Derivatives from Synthesis
| Example | Starting Material | Product | Yield (%) | Melting Point (°C) |
| Example 1 | Dimethyl 4-chlorobenzenedicarboxylate | Tetramethyl [1,1'-biphenyl]-3,3',4,4'-tetracarboxylate | 83 | 97-99 |
| Example 2 | 4-Bromobenzenedicarboxylic acid methyl ester | This compound | 83.6 | 297-301 |
| Example 3 | Dimethyl 4-chlorobenzenedicarboxylate | This compound | 97 | 299-302 (as dianhydride) |
Data adapted from U.S. Patent 5,081,281.[1]
Visualizations
Caption: General workflow for the recrystallization of crude BPTA.
Caption: Troubleshooting decision tree for BPTA purification.
References
Technical Support Center: Recrystallization of 3,3',4,4'-Biphenyltetracarboxylic Acid
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the purification of 3,3',4,4'-biphenyltetracarboxylic acid (BPTA). The most common and effective purification method for crude BPTA involves a series of steps: thermal dehydration to the corresponding dianhydride (BPDA), hydrolysis of the dianhydride in hot water to crystallize high-purity BPTA, and subsequent filtration. This process effectively removes impurities that are soluble in hot water.[1][2][3]
Experimental Protocol: Purification via Hydrolysis
This protocol details the purification of crude 3,3',4,4'-biphenyltetracarboxylic acid. The procedure relies on the principle that BPTA has very low solubility in hot water, while many common impurities are soluble.[2][3]
Step 1: Initial Dehydration to Crude Dianhydride (BPDA)
-
Place the crude BPTA powder in a suitable vessel for heating.
-
Heat the material to a temperature between 160°C and 260°C.[1][2]
-
Maintain this temperature for 1 to 8 hours to convert the BPTA into its crude dianhydride form (BPDA).[1] This step also helps remove volatile impurities.
Step 2: Hydrolysis and Recrystallization
-
Heat distilled water to 95-105°C in a separate vessel.[1][3]
-
Add the crude BPDA from Step 1 to the hot distilled water with stirring.[1] The hot water will hydrolyze the BPDA back into BPTA.
-
Due to its low solubility, the newly formed BPTA will crystallize out of the hot solution, while water-soluble impurities like phthalic acid and various metallic ions will remain dissolved.[1][2][3]
Step 3: Filtration and Washing
-
Filter the hot suspension to collect the precipitated BPTA crystals.[1][2] Performing this filtration while the solution is still hot is crucial to prevent impurities from crystallizing.
-
Wash the collected crystals with either hot or cold distilled water to remove any remaining dissolved impurities.[2][3]
Step 4: Drying
-
Dry the purified BPTA crystals in a vacuum oven at 70-80°C for 5-6 hours to remove residual water.[4]
Step 5: (Optional) Conversion to High-Purity Dianhydride (BPDA)
-
If the final desired product is the high-purity dianhydride, heat the dried, purified BPTA crystals to 200-260°C for approximately 3 hours.[1][2]
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of BPTA using the hydrolysis method.
| Parameter | Recommended Value | Purpose |
| Initial Dehydration | 160°C - 260°C for 1-8 hours | Converts crude BPTA to crude BPDA and removes volatile impurities.[1][2] |
| Hydrolysis/Recrystallization | 95°C - 105°C (in distilled water) | Hydrolyzes BPDA back to BPTA, which crystallizes while impurities remain in the hot water.[1][3] |
| Final Dehydration | 200°C - 260°C for ~3 hours | Converts purified BPTA to high-purity BPDA.[1][2] |
| Expected Purity | 98% - 99.6% | The expected purity of BPTA after the hot water treatment and filtration.[2][3] |
Q1: My final yield is very low. What happened?
A: A low yield is often caused by using an excessive amount of water during the hydrolysis step, which can lead to a significant portion of the product remaining dissolved.[5] Ensure you are using the minimum amount of hot water necessary to suspend the crude BPDA. Another possibility is loss of material during filtration; ensure your filter paper is properly fitted and that all material is transferred.
Q2: The BPTA is not crystallizing out of the hot water.
A: This is a rare issue, as BPTA is sparingly soluble in hot water.[3] The problem may be that the initial crude material was not properly converted to the dianhydride. Ensure the initial dehydration step was performed at a sufficiently high temperature (160-260°C).[1] If the concentration is too low, you can try to carefully evaporate some of the water by boiling to create a more saturated solution.
Q3: The filtration process is extremely slow and the filter is clogging.
A: This can occur if the BPTA crystals are extremely fine, which may result from the solution cooling too quickly or insufficient stirring during hydrolysis.[3] Maintaining the temperature of the suspension at 95-105°C during filtration is critical.[1][3] Using a larger filter funnel or applying a vacuum (suction filtration) can also help speed up the process.
Q4: My final product is discolored. How can I improve its appearance?
A: Discoloration is typically due to high-molecular-weight impurities. While the standard hot water purification is effective for many impurities, persistent color may require an additional purification step. One common technique is to use activated charcoal. This would involve dissolving the impure product in a suitable hot solvent (such as DMF[6][7]), adding a small amount of activated charcoal to the cool solution, heating the mixture, and then performing a hot filtration to remove the charcoal (and the adsorbed impurities) before allowing the solution to cool and crystallize.
Caption: Workflow for the purification of 3,3',4,4'-biphenyltetracarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the crude acid (BPTA) first heated to form the dianhydride (BPDA) only to be converted back to the acid?
A: This two-step process is the core of the purification. Heating the crude BPTA to form the dianhydride serves to remove some volatile impurities and prepares the compound for the selective crystallization step.[1][2] When the crude dianhydride is added to hot water, it hydrolyzes back to BPTA. Because BPTA is highly insoluble in hot water, it crystallizes in a pure form, leaving water-soluble impurities behind in the solution.[3] This difference in solubility is what drives the purification.
Q2: Can I use a different solvent system for recrystallization instead of water?
A: While the hot water hydrolysis method is most cited for purification, other solvents can be used, though they may be for related compounds or precursors. For instance, the tetraester of BPTA can be recrystallized from ethanol.[8] For the dianhydride (BPDA) itself, it is soluble in hot N,N-dimethylformamide (DMF).[6][7] In principle, any solvent that dissolves the compound when hot but not when cold could be used for traditional recrystallization. However, for BPTA, the hydrolysis method is particularly effective at removing the specific types of impurities generated during its synthesis.
Q3: What are the common impurities in crude 3,3',4,4'-biphenyltetracarboxylic acid?
A: Common contaminants depend on the synthetic route but can include unreacted starting materials, byproducts from the synthesis, and inorganic materials like catalysts.[3] Specific impurities can include related aromatic acids such as phthalic acid, trimellitic acid, and various metallic or halogen ions carried over from the synthesis process.[1]
Caption: Relationship between temperature, solubility, and crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. US5047560A - Process for producing highly pure 3,3',4,4'-biphenyltetracarboxylic acid or dianhydride thereof - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. CN106518820A - Synthesis method of 3,3',4,4'-biphenyltetracarboxylic anhydride - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3,3',4,4'-Biphenyltetracarboxylic dianhydride | 2420-87-3 [chemicalbook.com]
- 7. 3,3',4,4'-Biphenyltetracarboxylic dianhydride | 2420-87-3 [amp.chemicalbook.com]
- 8. US5081281A - Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Enhancing s-BPDA Synthesis Yield
Welcome to the technical support hub for the synthesis of 3,3',4,4'-biphenyltetracarboxylic dianhydride (s-BPDA). This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to optimize the yield and purity of s-BPDA in your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for s-BPDA?
A1: Several synthetic pathways to s-BPDA have been established. The most prevalent methods include:
-
Oxidation of 3,3',4,4'-tetramethylbiphenyl: This is a widely used industrial method where 3,3',4,4'-tetramethylbiphenyl is oxidized to form 3,3',4,4'-biphenyltetracarboxylic acid (BPTA), which is then dehydrated to s-BPDA.
-
Coupling of 4-halophthalic acid derivatives: This route involves the coupling of derivatives of 4-chlorophthalic anhydride or similar halogenated precursors, followed by hydrolysis and dehydration.[1][2]
-
Direct dimerization of phthalic anhydride: A method involving the direct dimerization of phthalic anhydride in the presence of a palladium catalyst has also been reported.[3]
Q2: What are the critical factors influencing the yield of s-BPDA?
A2: The yield of s-BPDA is highly dependent on several experimental parameters, including:
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Reaction Temperature: Both the coupling/oxidation and dehydration steps are sensitive to temperature. Sub-optimal temperatures can lead to incomplete reactions or the formation of side products. For instance, in the direct dimerization of phthalic anhydride, the yield of the s-isomer is significantly affected by the reaction temperature.[3]
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Catalyst Efficiency: The choice and handling of the catalyst are crucial, particularly in coupling reactions. The activity of the catalyst can be affected by impurities and reaction conditions.
-
Purity of Starting Materials: The purity of the initial reactants, such as 4-chlorophthalic anhydride or 3,3',4,4'-tetramethylbiphenyl, is paramount. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.
-
Control of Dehydration: The final step of dehydrating BPTA to s-BPDA must be carefully controlled to prevent the formation of isomers or other impurities.
Q3: What are the common impurities encountered in crude s-BPDA?
A3: Crude s-BPDA can contain a variety of impurities, including:
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Unreacted starting materials: Incomplete reactions can leave residual starting materials in the product mixture.
-
Intermediates: The corresponding tetracarboxylic acid (BPTA) is a common impurity if the dehydration step is incomplete.
-
Side-products: Depending on the synthesis route, byproducts from side reactions may be present.
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Solvents and reagents: Residual solvents and reagents used in the synthesis and purification steps can also contaminate the final product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in the initial coupling/oxidation step | Inefficient catalyst activity. | Ensure the catalyst is fresh and handled under appropriate inert conditions. Consider optimizing the catalyst loading. |
| Sub-optimal reaction temperature. | Carefully control and monitor the reaction temperature. Refer to literature for the optimal temperature range for your specific synthesis route. | |
| Impure starting materials. | Use high-purity starting materials. Consider purifying the reactants before use. | |
| Incomplete dehydration of BPTA to s-BPDA | Insufficient temperature or reaction time. | Increase the dehydration temperature or prolong the reaction time. Thermal dehydration is often carried out at temperatures between 200°C and 280°C.[2] |
| Presence of moisture. | Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. | |
| Formation of colored impurities | Thermal degradation. | Avoid excessive temperatures during dehydration and purification. High temperatures can lead to the formation of colored byproducts. |
| Oxidation of intermediates or product. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Difficulty in purifying the crude product | Amorphous or very fine crystalline product. | Optimize the crystallization conditions (solvent, temperature, cooling rate) to obtain a more easily filterable crystalline product. |
| Presence of persistent impurities. | Consider a multi-step purification process, combining techniques like solvent washing, recrystallization, and sublimation. |
Data Presentation: Reaction Conditions and Yield
The following tables summarize quantitative data from different s-BPDA synthesis and purification protocols.
Table 1: Synthesis of s-BPDA via Coupling of 4-Chlorophthalic Anhydride Derivative
| Step | Reactants | Catalyst/Reagents | Conditions | Yield | Reference |
| 1. Coupling | N-(3-N,N-dimethylamino-propyl)-4-chlorophthalimide, Zinc powder | Anhydrous NiCl2, Triphenylphosphine | 50°C, 24 hours in anhydrous DMAc | 94% (of 3,3',4,4'-biphenylbisimine) | [4] |
| 2. Hydrolysis | 3,3',4,4'-biphenylbisimine | 20% Sodium hydroxide solution | Reflux, 24 hours | - | [4] |
| 3. Dehydration | 3,3',4,4'-biphenyltetracarboxylic acid | Trimethylbenzene | Reflux | 97% (of s-BPDA) | [4] |
Table 2: Synthesis of s-BPDA from 4-Chlorophthalic Anhydride
| Step | Reactants | Catalyst/Reagents | Conditions | Yield | Reference |
| 1. Coupling & Hydrolysis | 4-chlorophthalic anhydride, Sodium hydroxide | 10wt% Pd/C, Composite reducing agent (β-cyclodextrin/serine/xylitol) | 95°C, 10 hours under nitrogen | - | [1] |
| 2. Acidification & Dehydration | 3,3',4,4'-biphenyltetracarboxylic acid | Hydrochloric acid, Heat | Dehydration at 200°C | >90% (overall yield of s-BPDA) | [1] |
Table 3: Effect of Temperature on BPDA Yield (Direct Dimerization of Phthalic Anhydride)
| Reaction Temperature (°C) | Total BPDA Yield (%) | s-BPDA Isomer Yield (%) | Reference |
| 200 | 3.0 | 1.1 | [3] |
| 250 | 12.9 | 7.6 | [3] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of s-BPDA from a 4-Chlorophthalic Anhydride Derivative[4]
Step 1: Synthesis of 3,3',4,4'-biphenylbisimine
-
In a nitrogen atmosphere, combine 26.65 g (0.1 mol) of N-(3-N,N-dimethylamino-propyl)-4-chlorophthalimide, 3.25 g (0.05 mol) of zinc powder, 127.5 mg (1 mmol) of anhydrous NiCl2, and 250 mg (1 mmol) of triphenylphosphine in 70 mL of anhydrous N,N-dimethylacetamide (DMAc).
-
Stir the mixture at 50°C for 24 hours.
-
Recover 55 mL of the DMAc solvent under reduced pressure.
-
Add 80 g of xylene to the reaction mixture and reflux to recrystallize the product.
-
Filter the hot solution to remove inorganic matter.
-
Cool the filtrate to precipitate the product.
-
Collect the precipitate by filtration and dry under vacuum for 10 hours to obtain 3,3',4,4'-biphenylbisimine (Yield: 94%).
Step 2: Hydrolysis to 3,3',4,4'-biphenyltetracarboxylic acid (BPTA)
-
In a 100 mL reaction flask, add 4.62 g (0.01 mol) of the 3,3',4,4'-biphenylbisimine obtained in Step 1 and 9 g of a 20% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 24 hours.
-
Filter the reaction mixture and adjust the pH of the filtrate to 1 with concentrated hydrochloric acid to precipitate BPTA.
-
Collect the precipitate by filtration and wash it three times with water.
Step 3: Dehydration to s-BPDA
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Transfer the moist BPTA to a flask with 20 mL of trimethylbenzene.
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Reflux the mixture to azeotropically remove water.
-
Collect the resulting white solid of 3,3',4,4'-biphenyltetracarboxylic dianhydride by filtration (Yield: 97%).
Protocol 2: Green Synthesis of s-BPDA from 4-Chlorophthalic Anhydride[1]
Step 1: Synthesis of 3,3',4,4'-biphenyltetracarboxylic acid (BPTA)
-
In a four-necked flask equipped with a thermometer, stirrer, gas inlet, and reflux condenser, add 400.0 g of distilled water and 27 g (0.675 mol) of sodium hydroxide. Stir until dissolved.
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Add 50 g (0.275 mol) of 4-chlorophthalic anhydride and stir at room temperature for 1 hour.
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Add 0.3 g of 10wt% Pd/C catalyst and 20 g of a composite reducing agent (β-cyclodextrin/serine/xylitol in a 5:3:2 ratio).
-
Bubble nitrogen through the mixture for 30 minutes.
-
Heat the reaction to 95°C under a nitrogen atmosphere and maintain for 10 hours.
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Cool the mixture to room temperature and filter to recover the palladium-carbon catalyst.
-
Adjust the pH of the filtrate to 3-4 with hydrochloric acid to precipitate a large amount of white solid.
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Cool the mixture to below 0°C, filter, and wash the filter cake with cold deionized water multiple times to obtain BPTA.
Step 2: Dehydration to s-BPDA
-
Dry the obtained BPTA.
-
Heat the dried BPTA to 200°C to effect dehydration, yielding s-BPDA (Overall yield: >90%).
Visualizations
Caption: General workflow for the synthesis of s-BPDA.
Caption: Troubleshooting decision tree for low s-BPDA yield.
References
- 1. High-yield green and safe synthesis method of 3, 3', 4, 4'-biphenyltetracarboxylic dianhydride - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN106518820A - Synthesis method of 3,3',4,4'-biphenyltetracarboxylic anhydride - Google Patents [patents.google.com]
- 3. US5258530A - Process for producing biphenyltetracarboxylic dianhydride - Google Patents [patents.google.com]
- 4. 3,3',4,4'-Biphenyltetracarboxylic dianhydride synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Dehydration of Biphenyltetracarboxylic Acid to Dianhydride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the dehydration of 3,3',4,4'-biphenyltetracarboxylic acid (BPTA) to 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My dehydration reaction is incomplete, and I still have significant amounts of the starting tetracarboxylic acid. What should I do?
A1: Incomplete conversion is a common issue. Here are several factors to consider and troubleshoot:
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Temperature: The dehydration temperature is critical. For thermal dehydration, temperatures are typically in the range of 200-250°C.[1][2][3] If the temperature is too low, the reaction may not proceed to completion. Consider incrementally increasing the temperature, but be mindful that excessive temperatures (>250°C) can lead to product coloration and degradation.[2]
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Reaction Time: Ensure the reaction is heated for a sufficient duration. Dehydration can take several hours.[1] For example, one method involves heating at 200°C for 4 hours.[1] Another protocol suggests heating for 10 hours during the dehydration ring closure.[1]
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Vacuum: Applying a slight vacuum can help remove the water formed during the reaction, driving the equilibrium towards the dianhydride product.[4]
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Chemical Dehydrating Agents: If using a chemical dehydrating agent like acetic anhydride, ensure it is used in a sufficient molar excess and that the reaction temperature is appropriate (e.g., 85°C for 3 hours).[1]
Q2: The final BPDA product is discolored (yellow or brown). How can I prevent this?
A2: Product coloration is often a sign of thermal degradation or impurities.
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Temperature Control: Avoid excessive heating. Temperatures above 250°C can cause the BPTA or BPDA to degrade and color.[2] It's recommended to maintain the temperature within the optimal range of 210°C to 250°C.[2]
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Inert Atmosphere: Performing the dehydration under an inert atmosphere, such as nitrogen, can help prevent oxidative degradation that may contribute to color formation.[1][2]
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Purification of Starting Material: Impurities in the initial BPTA can lead to colored byproducts. Ensure your starting material is of high purity.
Q3: How can I remove impurities from my crude BPDA product?
A3: Several purification methods can be employed to obtain high-purity BPDA.
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Sublimation: BPDA can be purified by sublimation. This involves heating the crude product under vacuum, causing the BPDA to vaporize and then deposit as pure crystals on a cold surface.[1] One protocol describes evaporating BPDA at 315°C under high vacuum.[1]
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Recrystallization: While BPDA has limited solubility in common organic solvents, recrystallization from a suitable high-boiling point solvent can be effective.[5]
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Washing with Hot Water: A simple and effective method involves treating the crude BPDA with hot water (around 95-105°C).[6] This process hydrolyzes the dianhydride back to the tetracarboxylic acid, while many impurities are dissolved and removed. The purified BPTA can then be filtered and re-dehydrated.[4][6]
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Acetic Anhydride Treatment: Refluxing the crude BPTA with a large amount of an aliphatic acid anhydride like acetic anhydride can both effect the dehydration and dissolve impurities like phthalic anhydride.[6]
Q4: I am observing side reactions. What are the likely byproducts and how can I minimize them?
A4: A potential side product is biphenyltricarboxylic acid and/or its anhydride, which can affect subsequent polymerization reactions.[3] The formation of isomers, such as 2,3,3',4'-biphenyltetracarboxylic dianhydride (a-BPDA), can also occur depending on the synthetic route to the initial BPTA.[7][8]
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Control of Reaction Conditions: Strict control over reaction temperature and time during both the synthesis of BPTA and its subsequent dehydration is crucial to minimize side reactions.
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Purity of Reactants: Using high-purity starting materials for the synthesis of BPTA is essential.
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Purification: The purification methods mentioned in Q3 can help remove these byproducts. Fractional crystallization from aliphatic acid anhydrides can be used to separate isomers.[9]
Q5: What analytical techniques are suitable for assessing the purity of my BPDA?
A5: The purity of BPDA is critical for its application in high-performance polymers.[5]
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High-Performance Liquid Chromatography (HPLC): A non-aqueous reversed-phase HPLC method is a robust technique to determine the purity of BPDA and separate potential process-related impurities.[5] Due to the reactivity of the anhydride groups, it is important to use anhydrous conditions for the analysis.[5]
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Melting Point: The melting point of pure 3,3',4,4'-BPDA is reported to be in the range of 298-301°C.[1] A broad or depressed melting point can indicate the presence of impurities.
-
Spectroscopy (FTIR, NMR): Fourier-transform infrared (FTIR) spectroscopy can confirm the formation of the anhydride by showing the characteristic symmetric and asymmetric C=O stretching bands. Nuclear magnetic resonance (NMR) spectroscopy can be used to confirm the chemical structure and identify impurities.
Quantitative Data Summary
The following table summarizes key quantitative data from various reported experimental protocols for the dehydration of BPTA and purification of BPDA.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 (Purification) |
| Starting Material | Biphenyltetracarboxylic acid (BTC) | Biphenyl-3,4,3',4'-tetracarboxylic acid | Biphenyltetracarboxylic acid | Crude BPDA |
| Dehydrating Agent | Thermal | Acetic Anhydride | Thermal | - |
| Temperature | 215°C for 10h, then 300°C for 5h[1] | 85°C[1] | 210-220°C[10] | 315°C (Evaporation)[1] |
| Time | 15 hours total[1] | 3 hours[1] | Not specified[10] | Not specified[1] |
| Atmosphere/Pressure | Nitrogen circulation[1] | Not specified | Not specified | 230 MPa[1] |
| Yield | Not specified | 94.1%[1] | Not specified | Not specified |
| Purity | High purity (Pd content 0.1 ppm)[1] | Not specified | m.p. 299-302°C[10] | High purity |
Experimental Protocols
Protocol 1: Thermal Dehydration in a Two-Stage Heating Process
This protocol describes a thermal dehydration method with a staged temperature increase.
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Charge 100 parts by weight of 3,3',4,4'-biphenyltetracarboxylic acid (BPTA) into a vertical cylindrical reactor equipped with a double helical ribbon blade, a jacket for heating, and an inert gas inlet.
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While stirring, heat the reactor to 215°C under normal pressure.
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Circulate nitrogen gas at a rate of 2 m³/hr to purge the water formed during the reaction.
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Maintain these conditions for 10 hours to facilitate the dehydration and ring closure.
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After 10 hours, increase the temperature of the reactor to 300°C and maintain for 5 hours to melt the reaction material.
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The resulting molten BPDA can then be purified by evaporation.
Protocol 2: Chemical Dehydration using Acetic Anhydride
This protocol utilizes a chemical dehydrating agent at a lower temperature.
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To a reaction vessel, add 30.8 g of biphenyl-3,4,3',4'-tetracarboxylic acid.
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Add 6.4 g of acetic anhydride.
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Heat the mixture at 85°C for 3 hours.
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After the reaction, cool the mixture to 5°C.
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Separate the solid product by filtration.
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Dry the obtained cake under vacuum at 100°C for 3 hours to yield biphenyl-3,4,3',4'-tetracarboxylic acid dianhydride. A yield of 94.1% has been reported for this method.[1]
Visualizations
Experimental Workflow for BPDA Synthesis and Purification
Caption: Workflow for the synthesis, purification, and analysis of BPDA.
Troubleshooting Logic for Incomplete Dehydration
Caption: Troubleshooting guide for incomplete dehydration of BPTA to BPDA.
References
- 1. Synthesis and Application of 3,3',4,4'-Biphenyltetracarboxylic dianhydride_Chemicalbook [chemicalbook.com]
- 2. US8492565B2 - Biphenyltetracarboxylic acid dianhydride and process for producing the same, and polyimide formed from the same and process for producing the same - Google Patents [patents.google.com]
- 3. KR101046900B1 - Biphenyl tetracarboxylic dianhydride and its manufacturing method, and polyimide using the same and its manufacturing method - Google Patents [patents.google.com]
- 4. US5047560A - Process for producing highly pure 3,3',4,4'-biphenyltetracarboxylic acid or dianhydride thereof - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. data.epo.org [data.epo.org]
- 7. US5258530A - Process for producing biphenyltetracarboxylic dianhydride - Google Patents [patents.google.com]
- 8. ossila.com [ossila.com]
- 9. US3940426A - Process for producing biphenyltetracarboxylic dianhydrides - Google Patents [patents.google.com]
- 10. US5081281A - Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Controlling Polyimide Molecular weight with s-BPDA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and professionals working on the synthesis of polyimides using 3,3′,4,4′-biphenyltetracarboxylic dianhydride (s-BPDA) with a focus on controlling polymer molecular weight.
Frequently Asked Questions (FAQs)
Q1: What is s-BPDA and why is it used in polyimide synthesis?
A1: s-BPDA (3,3′,4,4′-biphenyltetracarboxylic dianhydride) is a symmetric aromatic dianhydride monomer.[1] It is frequently used to synthesize high-performance polyimides known for their exceptional thermal stability, high glass transition temperatures (Tg), and excellent mechanical properties.[2][3][4] The rigid and planar structure of the biphenyl group in s-BPDA contributes to strong intermolecular interactions, resulting in polymers with a high degree of order and stability.[5][6]
Q2: Why is controlling the molecular weight of s-BPDA-based polyimides important?
A2: Controlling molecular weight is crucial because it directly influences the final properties and processability of the polyimide.[7]
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Low to Moderate Molecular Weight: Improves solubility and lowers viscosity, which is essential for applications like coatings, adhesives, or matrix resins for composites where good flow and wetting are required.[10] End-capping low-molecular-weight oligomers with reactive groups is also a key strategy for creating thermosetting polyimides.
Q3: What is the primary method for controlling molecular weight in s-BPDA polyimide synthesis?
A3: The most common method is to adjust the stoichiometric ratio of the dianhydride (s-BPDA) and the diamine monomers. In step-growth polymerization, the highest molecular weight is achieved when the molar ratio of the two monomers is exactly 1:1. By introducing a slight excess of either the dianhydride or the diamine, the polymerization is terminated at a lower molecular weight because the growing chains will be end-capped with the monomer that is in excess.
Q4: Can an end-capping agent be used with s-BPDA?
A4: Yes. Using a monofunctional anhydride (like phthalic anhydride) or a monofunctional amine is another effective technique. These "end-capping" agents react with the growing polymer chain, terminating its growth and thus controlling the final molecular weight. This method provides more precise control compared to stoichiometric imbalance.
Troubleshooting Guides
Issue 1: The resulting polyimide has a much lower molecular weight (or intrinsic viscosity) than expected, even with a 1:1 monomer ratio.
-
Possible Cause 1: Impure Monomers. s-BPDA or the diamine may contain monofunctional impurities or moisture. Water can hydrolyze the dianhydride, disrupting the stoichiometry and limiting chain growth.
-
Solution: Ensure both s-BPDA and the diamine are of high purity (≥99.5%) and are thoroughly dried in a vacuum oven before use.[11] Handle monomers in a dry environment (e.g., a glove box) to prevent moisture absorption.
-
-
Possible Cause 2: Inaccurate Stoichiometry. Small errors in weighing the monomers can lead to a significant deviation from the ideal 1:1 molar ratio, preventing the formation of a high molecular weight polymer.
-
Solution: Use a high-precision analytical balance for weighing monomers. Recalculate the required masses, accounting for the exact molecular weights and purity of the reagents.
-
-
Possible Cause 3: Side Reactions. The polymerization of the poly(amic acid) (PAA) intermediate is an equilibrium reaction. If the reaction temperature is too high during this first step, it can favor depolymerization or side reactions that limit molecular weight.
Issue 2: The poly(amic acid) solution precipitates or gels prematurely during synthesis.
-
Possible Cause 1: Molecular Weight is Too High. The PAA has become so large that it is no longer soluble in the reaction solvent. This is more common with rigid backbones derived from s-BPDA.
-
Solution: If a very high molecular weight is not essential, intentionally create a slight stoichiometric imbalance (e.g., 0.5-1% excess of one monomer) to limit chain growth. Alternatively, reduce the total monomer concentration (solids content) in the solvent to keep the polymer in solution.[13]
-
-
Possible Cause 2: Inappropriate Solvent. The chosen solvent (e.g., N,N-dimethylacetamide - DMAc, N-methyl-2-pyrrolidone - NMP) may not be a good solvent for the specific high-molecular-weight PAA being synthesized.
-
Solution: Ensure the solvent is anhydrous and high-purity. Consider using a solvent known to be effective for rigid-rod polymers. In some cases, adding a co-solvent like lithium chloride (LiCl) can improve solubility by disrupting polymer chain aggregation.
-
Issue 3: The final polyimide film is brittle and weak.
-
Possible Cause 1: Low Molecular Weight. The polymer chains are too short to provide sufficient entanglement and intermolecular forces, resulting in poor mechanical properties.[3]
-
Solution: Refer to the solutions for "Issue 1" to increase the molecular weight. Ensure a precise 1:1 monomer ratio and use high-purity, dry reagents.
-
-
Possible Cause 2: Incomplete Imidization. Residual poly(amic acid) remains in the final material. The amic acid linkages are weaker and more susceptible to degradation than the imide rings.
-
Solution: Review the imidization protocol. For thermal imidization, ensure the final curing temperature is high enough (often >300 °C for s-BPDA based PIs) and held for a sufficient duration to complete the conversion.[11][14] For chemical imidization, ensure the correct amounts of dehydrating agent (e.g., acetic anhydride) and catalyst (e.g., pyridine or β-picoline) are used.[15] Confirm imidization using FTIR spectroscopy by observing the disappearance of amide peaks and the appearance of characteristic imide peaks (~1780 and 1720 cm⁻¹).[9]
-
Data Presentation
Table 1: Conceptual Relationship Between Monomer Ratio and Molecular Weight
The following table illustrates the theoretical effect of stoichiometric imbalance on the degree of polymerization (Xn) for s-BPDA and a generic diamine, based on the Carothers equation. This demonstrates how a small deviation from a 1:1 ratio can be used to control molecular weight.
| Molar Ratio (s-BPDA : Diamine) | Monomer in Excess | Stoichiometric Imbalance (r) | Theoretical Degree of Polymerization (Xn = (1+r)/(1-r)) | Expected Molecular Weight | Expected Solution Viscosity |
| 1.000 : 1.000 | None | 1.000 | Very High (Theoretically Infinite) | Very High | Very High |
| 0.995 : 1.000 | Diamine | 0.995 | ~399 | High | High |
| 0.990 : 1.000 | Diamine | 0.990 | ~199 | Moderate-High | Moderate-High |
| 0.980 : 1.000 | Diamine | 0.980 | ~99 | Moderate | Moderate |
| 0.950 : 1.000 | Diamine | 0.950 | ~39 | Low-Moderate | Low |
Note: Actual molecular weights achieved will be lower than the theoretical maximum due to factors like monomer purity and side reactions. Data is illustrative.
Experimental Protocols
Detailed Protocol: Two-Step Synthesis of an s-BPDA-based Polyimide
This protocol describes the synthesis of a high molecular weight polyimide from s-BPDA and 4,4'-oxydianiline (ODA), a common diamine. Molecular weight can be controlled by adjusting the monomer ratio as described in the notes.
1. Materials and Preparation:
-
s-BPDA (MW: 294.22 g/mol )
-
4,4'-Oxydianiline (ODA) (MW: 200.24 g/mol )
-
N,N-dimethylacetamide (DMAc), anhydrous grade (<50 ppm water)
-
Preparation: Dry s-BPDA and ODA in a vacuum oven at 120 °C for 12 hours before use. Store in a desiccator or glove box.
2. Synthesis of Poly(amic acid) (PAA) Precursor:
-
Set up a three-neck flask with a mechanical stirrer, a nitrogen inlet/outlet, and a drying tube.
-
Under a nitrogen stream, add ODA (e.g., 2.0024 g, 10.0 mmol) and anhydrous DMAc to the flask to achieve a final solids content of 15-20 wt%. Stir until the ODA is fully dissolved.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add solid s-BPDA (e.g., 2.9422 g, 10.0 mmol for a 1:1 ratio) in small portions over 30-60 minutes. A slight excess of either monomer can be used here to control molecular weight.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours under nitrogen.[11] The solution will become highly viscous, indicating the formation of high molecular weight PAA.
3. Conversion to Polyimide (Thermal Imidization):
-
Pour the viscous PAA solution onto a clean, level glass plate.
-
Use a doctor blade to cast a film of uniform thickness.
-
Place the glass plate in a programmable, vented oven with a nitrogen atmosphere.
-
Apply the following staged curing cycle:
-
80 °C for 2 hours (to slowly remove the bulk of the solvent).
-
150 °C for 1 hour.
-
250 °C for 1 hour.
-
350 °C for 1 hour (to ensure complete imidization).[11]
-
-
Cool the oven slowly to room temperature.
-
Immerse the glass plate in warm deionized water to gently peel off the free-standing polyimide film.
-
Dry the final film in a vacuum oven at 150 °C for 4 hours.
4. Characterization:
-
Molecular Weight: Determine the intrinsic viscosity of the PAA solution using an Ubbelohde viscometer.[9] Alternatively, use Gel Permeation Chromatography (GPC) for the soluble PAA precursor or final polyimide (if soluble).[4]
-
Structural Confirmation: Use FTIR spectroscopy to confirm the conversion of PAA to polyimide.
Visualizations
Experimental and Troubleshooting Workflow
Caption: Workflow for s-BPDA polyimide synthesis and troubleshooting.
Chemical Synthesis Pathway
Caption: Two-step synthesis pathway for s-BPDA based polyimides.
References
- 1. a-BPDA/s-BPDA | UBE Corporation [ube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 5. zeusinc.com [zeusinc.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. osti.gov [osti.gov]
Technical Support Center: Troubleshooting Solubility Issues of s-BPDA Derived Polyimides
This technical support center is designed for researchers, scientists, and professionals in drug development who are encountering solubility challenges with polyimides derived from 3,3′,4,4′-biphenyltetracarboxylic dianhydride (s-BPDA). This guide provides troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format to address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why are polyimides derived from s-BPDA often poorly soluble?
Polyimides based on s-BPDA are known for their rigid polymer backbones and strong intermolecular charge transfer complex (CTC) formation.[1][2] This rigidity and the strong intermolecular forces lead to tight chain packing, making it difficult for solvent molecules to penetrate and dissolve the polymer.[3] The planar and rigid structure of the s-BPDA monomer contributes significantly to this poor solubility.[1][4]
Q2: What are the most common solvents for dissolving s-BPDA based polyimides?
While challenging, some high-boiling point, polar aprotic solvents have shown success in dissolving certain s-BPDA-based polyimides. These include:
It is important to note that solubility can be highly dependent on the specific diamine used in the polymerization.[5]
Q3: How does the choice of diamine affect the solubility of s-BPDA polyimides?
The structure of the diamine co-monomer plays a critical role in determining the final solubility of the polyimide. To enhance solubility, consider incorporating the following features into the diamine structure:
-
Bulky Side Groups: Introducing bulky substituents on the diamine can disrupt chain packing and increase free volume, thereby improving solubility.[3][5]
-
Flexible Linkages: Incorporating flexible ether or aliphatic linkages into the diamine backbone can increase the polymer's conformational flexibility, leading to better solubility.[4][9]
-
Non-coplanar Structures: Using diamines with a bent or "kinked" geometry can prevent the polymer chains from packing tightly, which enhances solubility.[10]
Q4: Can modifying the dianhydride component improve solubility?
Yes, copolymerizing s-BPDA with other, more flexible dianhydrides is an effective strategy to improve solubility.[7] Introducing a less rigid dianhydride, such as 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) or 4,4'-oxydiphthalic anhydride (ODPA), can disrupt the polymer's crystallinity and enhance its solubility.[1][4] Even a small amount of a more soluble co-monomer can significantly impact the overall solubility of the resulting copolyimide.[11]
Troubleshooting Guide
Issue 1: The synthesized poly(amic acid) (PAA) precipitates from the reaction solvent before imidization.
-
Possible Cause: The molecular weight of the PAA has become too high for it to remain soluble in the reaction solvent. Salt formation between the carboxylic acid groups of the PAA and unreacted amine groups can also lead to precipitation, especially when using aliphatic diamines.[12]
-
Troubleshooting Steps:
-
Reduce Monomer Concentration: Lowering the initial concentration of the monomers in the solvent can help to keep the PAA in solution.
-
Use a Better Solvent: If possible, switch to a solvent with a higher dissolving power for the PAA, such as m-cresol.
-
Monitor Viscosity: A rapid increase in viscosity can be an indicator of impending precipitation. Consider stopping the reaction at a lower viscosity if a soluble precursor is the primary goal for subsequent processing.
-
Issue 2: The final polyimide product is an insoluble powder after thermal or chemical imidization.
-
Possible Cause: The high degree of planarity and rigidity of the s-BPDA unit, combined with a linear and rigid diamine, has resulted in a highly crystalline and insoluble polymer.
-
Troubleshooting Steps:
-
Introduce Solubilizing Moieties: As detailed in the FAQs, modify the polymer backbone by incorporating bulky side groups, flexible linkages, or non-coplanar monomers.[5][9][10]
-
Copolymerization: Synthesize a copolyimide by introducing a second, more flexible dianhydride or diamine into the polymerization.[7][11]
-
Use Isomeric Dianhydrides: Consider using isomers of BPDA, such as 2,2',3,3'-biphenyltetracarboxylic dianhydride (i-BPDA), which has a twisted structure and can lead to more soluble polyimides.[7]
-
Data Presentation
Table 1: Solubility of s-BPDA-Based Polyimides with Different Diamines
| Polyimide ID | Diamine Structure | m-cresol | NMP | DMAc | DMF | CHCl₃ | THF |
| PI-1B | 4,4'-(naphthalen-1-ylmethylene)dianiline (BAN-1) | Soluble | Soluble | Insoluble | Insoluble | Insoluble | Insoluble |
| PI-2B | 4,4'-(naphthalen-1-ylmethylene)bis(2,6-dimethylaniline) (BAN-2) | Soluble | Soluble | Soluble | Soluble | Soluble | Partially Soluble |
| PI-3B | 4,4'-(naphthalen-1-ylmethylene)bis(2,6-diisopropylaniline) (BAN-3) | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble |
Data synthesized from reference[5]. Solubility was tested at a concentration of 10 mg/mL.[5]
Experimental Protocols
1. Two-Step Synthesis of s-BPDA Based Polyimides (via Poly(amic acid))
This is a general procedure and may require optimization for specific monomer combinations.
-
Materials:
-
3,3′,4,4′-Biphenyltetracarboxylic dianhydride (s-BPDA)
-
Aromatic diamine (e.g., 4,4'-oxydianiline (ODA))
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas supply
-
-
Procedure:
-
In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of the aromatic diamine in anhydrous NMP under a nitrogen atmosphere.
-
Once the diamine is fully dissolved, add an equimolar amount of s-BPDA powder to the solution in one portion.
-
Stir the reaction mixture at room temperature under a continuous nitrogen flow for 18-24 hours to form the poly(amic acid) (PAA) solution. The viscosity of the solution will increase as the polymerization progresses.
-
Thermal Imidization: Cast the PAA solution onto a glass substrate to form a thin film. Place the film in an oven and heat it in a stepwise manner, for example: 80°C for 2 hours, 150°C for 1 hour, 200°C for 1 hour, 250°C for 1 hour, and finally 300°C for 1 hour to ensure complete conversion of the PAA to the polyimide.[7]
-
Chemical Imidization: To the PAA solution, add a dehydrating agent such as acetic anhydride and a catalyst like pyridine or triethylamine.[9] Stir the mixture at a slightly elevated temperature (e.g., 40-100°C) for several hours to effect imidization in solution.[9] The resulting polyimide can then be precipitated in a non-solvent like methanol, filtered, and dried.[7]
-
2. One-Step High-Temperature Polycondensation
-
Materials:
-
s-BPDA
-
Aromatic diamine
-
m-cresol
-
Isoquinoline (catalyst)
-
Nitrogen gas supply
-
-
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add the aromatic diamine, s-BPDA, m-cresol, and a catalytic amount of isoquinoline.[5][6]
-
Heat the reaction mixture to a high temperature (e.g., 180-200°C) under a nitrogen atmosphere and stir for several hours until a viscous solution is formed.[6]
-
Cool the reaction mixture and precipitate the polyimide by pouring the solution into a non-solvent such as methanol.
-
Collect the polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven.[7]
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. zeusinc.com [zeusinc.com]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. Understanding the Effect of the Dianhydride Structure on the Properties of Semiaromatic Polyimides Containing a Biobased Fatty Diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 6. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 7. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Colorless Polyimides Derived from 5,5′-bis(2,3-norbornanedicarboxylic anhydride): Strategies to Reduce the Linear Coefficients of Thermal Expansion and Improve the Film Toughness - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Commercial s-BPDA
Welcome to the technical support center for the purification of commercial 3,3',4,4'-biphenyltetracarboxylic dianhydride (s-BPDA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist in obtaining high-purity s-BPDA for demanding applications.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial-grade s-BPDA?
A1: Commercial s-BPDA can contain several types of impurities depending on the synthetic route and handling. The most common contaminants include:
-
Hydrolyzed Forms: The most prevalent impurity is the corresponding 3,3',4,4'-biphenyltetracarboxylic acid (BPTA), which forms when s-BPDA reacts with moisture from the atmosphere.[1]
-
Related Aromatic Acids and Anhydrides: Impurities such as trimellitic acid (TMA), trimellitic anhydride (TMAn), and phthalic acid or phthalic anhydride can be present as byproducts from the synthesis process.[1]
-
Residual Solvents and Reagents: Solvents used during synthesis and purification, such as acetic anhydride and toluene, may remain in the final product.[1]
-
Inorganic Contaminants: Catalysts and their residues, including metallic and halogen ions, can be carried over from the manufacturing process.[1]
Q2: What are the primary methods for purifying commercial s-BPDA?
A2: Several methods can be employed to enhance the purity of commercial s-BPDA. The choice of method depends on the nature of the impurities and the desired final purity. Key strategies include:
-
Solvent Leaching/Washing: This technique involves suspending the crude s-BPDA in a solvent that dissolves the impurities but has low solubility for s-BPDA itself.[1]
-
Recrystallization from Acetic Anhydride: This is a common and effective method where impure s-BPDA is dissolved in hot acetic anhydride and then allowed to crystallize upon cooling. This process also chemically converts the hydrolyzed BPTA back into the desired s-BPDA dianhydride.
-
Hydrolysis and Re-dehydration: This multi-step process involves intentionally hydrolyzing the crude s-BPDA to BPTA in hot water to dissolve more soluble impurities. The purified BPTA is then isolated and thermally dehydrated back to high-purity s-BPDA.[1][2]
-
Sublimation: High-vacuum sublimation can be used to obtain very pure crystalline s-BPDA, as it separates the volatile s-BPDA from non-volatile impurities.[2]
Q3: How can I assess the purity of my s-BPDA sample?
A3: The purity of s-BPDA is typically assessed using a combination of analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is a quick method to check for the presence of the hydrolyzed form (BPTA). The dianhydride (s-BPDA) will show characteristic anhydride carbonyl peaks around 1850 cm⁻¹ and 1780 cm⁻¹, while the carboxylic acid (BPTA) will exhibit a broad hydroxyl (-OH) stretch from 2500-3300 cm⁻¹ and a carboxylic carbonyl peak around 1700 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to identify and quantify organic impurities. The aromatic protons of s-BPDA have characteristic chemical shifts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities, providing a more precise measure of purity.
-
Melting Point Analysis: Pure s-BPDA has a sharp melting point. A broad melting range can indicate the presence of impurities.
Q4: I'm observing a low yield after my purification. What are the likely causes?
A4: Low yields during s-BPDA purification can arise from several factors:
-
Reaction with Solvent: When using alcohols for solvent leaching, some of the s-BPDA can react to form esters, which are then removed along with the impurities, reducing the final yield. To minimize this, use low-boiling-point alcohols and limit the contact time and temperature.[1]
-
Product Solubility: A portion of the s-BPDA may dissolve in the purification solvent, especially during washing or recrystallization, leading to losses in the mother liquor.[1]
-
Multiple Handling Steps: Each transfer, filtration, and washing step can lead to mechanical losses of the product.[1]
Data Presentation
The following tables provide a summary of quantitative data for various s-BPDA purification methods to facilitate comparison.
Table 1: Purity Enhancement by Solvent Leaching
| Solvent | Starting Purity | Final Purity | Yield | Reference |
| Ethanol (Commercial Grade) | 96.3% | 98.3% | High | --INVALID-LINK-- |
| Methanol | 94-97% | 97.5-98.5% | High | --INVALID-LINK-- |
| Isopropanol (Anhydrous) | - | ~98% | High | --INVALID-LINK-- |
Table 2: Purity Achieved by Hydrolysis and Re-dehydration
| Purification Step | Purity of BPTA Intermediate | Final s-BPDA Purity | Reference |
| Heat Treatment, Hot Water Wash, and Final Heat Treatment | 98-99.6% | >99.5% | [2] |
| Additional Water Wash Step | >99.8% | >99.8% | [2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Acetic Anhydride
This method is effective for removing hydrolyzed impurities (BPTA) by converting them back to s-BPDA.
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the impure s-BPDA and acetic anhydride. A typical ratio is 100g of s-BPDA to 50g of acetic anhydride, often with a co-solvent like 500g of toluene.[3]
-
Heating: Heat the mixture to reflux with stirring until all the solid has dissolved.[3]
-
Crystallization: Turn off the heat and allow the solution to cool slowly to room temperature overnight to allow for the formation of well-defined crystals.[3]
-
Isolation: Collect the purified s-BPDA crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a solvent in which s-BPDA has low solubility, such as toluene, to remove residual acetic anhydride and other soluble impurities.[3]
-
Drying: Dry the purified s-BPDA crystals in a vacuum oven at 180°C for at least 12 hours to remove any residual solvent.[3]
Protocol 2: Purification by Hydrolysis and Re-dehydration
This multi-step process is designed to achieve very high purity by removing a broad range of impurities.
-
Initial Dehydration: Heat the crude 3,3',4,4'-biphenyltetracarboxylic acid (BPTA) or impure s-BPDA at a temperature between 160°C and 260°C for 1 to 8 hours. This step converts any BPTA to crude s-BPDA and removes some volatile impurities.[1]
-
Hydrolysis and Washing: Add the crude s-BPDA to hot distilled water (95-105°C) and stir. This hydrolyzes the s-BPDA back to BPTA, which crystallizes out, while more soluble impurities like phthalic acid and metallic ions remain in the hot water.[1]
-
Filtration: Filter the hot suspension to collect the purified BPTA crystals. Wash the crystals with hot or cold water.[1]
-
Final Dehydration: Dry the purified BPTA crystals and then heat them at 200-260°C for approximately 3 hours to convert the highly pure BPTA into the final, high-purity s-BPDA product.[1]
Troubleshooting Guides
Problem: Low Purity of Final Product
Symptoms:
-
Broad melting point range.
-
Presence of a broad absorption peak between 2500-3300 cm⁻¹ in the FTIR spectrum, indicating -OH groups from carboxylic acid impurities.
-
Inconsistent results in subsequent polymerization reactions.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete removal of hydrolyzed s-BPDA (BPTA). | 1. Chemical Conversion: Treat the product with acetic anhydride to convert the residual BPTA back to s-BPDA. 2. Recrystallization: Perform a recrystallization from a suitable solvent like a mixture of toluene and acetic anhydride.[3] |
| Presence of other acidic impurities. | Adsorption: Dissolve the impure s-BPDA in a suitable solvent (e.g., acetone) and pass it through a silica gel column to adsorb the acidic impurities.[1] |
| Contamination from starting materials. | Ensure the purity of the starting commercial s-BPDA before beginning the purification process. |
Problem: Final Product is Discolored (Yellow or Brown)
Symptoms:
-
The purified s-BPDA powder is not white.
-
A colored polyimide is formed in subsequent reactions.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Thermal degradation during dehydration. | Reduce the temperature and/or duration of the heating step. For the thermal dehydration of BPTA, maintain a temperature range of 210-230°C.[1] |
| Impurities in the starting material. | Some colored impurities may require a more rigorous purification method, such as the hydrolysis and re-dehydration process, to be removed effectively. |
| Oxidation. | Ensure that all heating and drying steps are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Visualizations
Caption: General workflow for the purification of commercial s-BPDA.
Caption: Troubleshooting decision tree for s-BPDA purification.
References
Technical Support Center: Characterization of Byproducts in s-BPDA Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting byproducts encountered during the synthesis of 3,3',4,4'-biphenyltetracarboxylic dianhydride (s-BPDA).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in s-BPDA synthesis?
A1: The byproducts in s-BPDA synthesis are highly dependent on the synthetic route employed. However, some common impurities include:
-
Isomeric Byproducts: The most prevalent byproduct is the asymmetrical isomer, 2,3,3',4'-biphenyltetracarboxylic dianhydride (a-BPDA). Its formation is a common challenge in reactions involving the coupling of phthalic anhydride derivatives.
-
Incompletely Reacted Intermediates: The precursor, 3,3',4,4'-biphenyltetracarboxylic acid (BPTA), can persist if the final dehydration step is not complete.
-
Hydrolysis Products: s-BPDA is highly susceptible to hydrolysis and can revert to BPTA in the presence of moisture.
-
Starting Material Residues and Homocoupling Products: In syntheses utilizing Ullmann coupling or similar cross-coupling reactions with halogenated precursors (e.g., 4-chlorophthalic anhydride), residual starting materials and their homocoupled byproducts may be present.
-
Residual Solvents and Catalysts: Solvents such as dimethylformamide (DMF) or acetic anhydride, and catalysts like palladium, may be found as trace impurities in the final product.[1]
Q2: How can I detect the presence of the a-BPDA isomer in my s-BPDA product?
A2: The presence of the a-BPDA isomer can be effectively detected and quantified using High-Performance Liquid Chromatography (HPLC). A non-aqueous reversed-phase HPLC method is typically employed to prevent hydrolysis of the dianhydride during analysis.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to distinguish between the isomers based on their different chemical shifts.
Q3: My final s-BPDA product is discolored. What could be the cause?
A3: Discoloration, often appearing as a yellow or brown tint, is typically a result of thermal degradation during the final dehydration or purification steps.[3] High temperatures can lead to the formation of colored byproducts. To mitigate this, it is crucial to carefully control the temperature and duration of heating.
Q4: I am observing a low yield after purification. What are the potential reasons?
A4: Low yields during purification can arise from several factors. If using solvents like alcohols for washing or recrystallization, s-BPDA can react to form ester-acid derivatives, which may then be removed along with other impurities. Additionally, multiple purification steps can lead to cumulative material loss.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of s-BPDA.
Problem 1: High Levels of Isomeric Impurity (a-BPDA)
-
Possible Cause: The reaction conditions of the coupling step may favor the formation of the asymmetrical isomer.
-
Troubleshooting Suggestions:
-
Catalyst and Ligand Selection: For coupling reactions, the choice of catalyst and ligands is critical. Experiment with different catalyst systems to optimize the regioselectivity of the coupling.
-
Reaction Temperature: The reaction temperature can significantly influence the isomer ratio. A systematic study to find the optimal temperature for maximizing the s-BPDA to a-BPDA ratio is recommended.
-
Purification: If formation of the a-isomer cannot be completely suppressed, purification techniques such as fractional crystallization or preparative chromatography may be necessary to separate the isomers.
-
Problem 2: Presence of Residual 3,3',4,4'-Biphenyltetracarboxylic Acid (BPTA)
-
Possible Cause: Incomplete dehydration of the tetracarboxylic acid to the dianhydride.
-
Troubleshooting Suggestions:
-
Dehydration Conditions: Ensure the dehydration reaction is carried out at a sufficiently high temperature and for an adequate duration to drive the reaction to completion. The use of a dehydrating agent like acetic anhydride is common.
-
Water Removal: Efficient removal of water formed during the dehydration is crucial to prevent the reverse reaction. Azeotropic distillation is an effective method for this.
-
Post-synthesis Treatment: A post-synthesis treatment with fresh acetic anhydride can convert residual BPTA to s-BPDA.[4]
-
Problem 3: Product Contamination with Hydrolysis Products
-
Possible Cause: Exposure of s-BPDA to moisture during workup, purification, or storage.
-
Troubleshooting Suggestions:
-
Anhydrous Conditions: Handle s-BPDA under strictly anhydrous conditions. Use dry solvents and a dry inert atmosphere (e.g., nitrogen or argon).
-
Non-Aqueous Workup: Employ non-aqueous workup procedures whenever possible.
-
Storage: Store the final product in a desiccator over a strong drying agent.
-
Data Presentation
Table 1: Representative HPLC Purity Analysis of s-BPDA
| Compound | Retention Time (min) | Area (%) | Identification |
| s-BPDA | 10.2 | 98.5 | Desired Product |
| a-BPDA | 9.8 | 0.8 | Isomeric Impurity |
| BPTA | 6.5 | 0.5 | Incomplete Dehydration/Hydrolysis |
| Unknown | 12.1 | 0.2 | Other Byproduct |
Note: The retention times and percentages are illustrative and will vary depending on the specific HPLC method and the purity of the sample.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol outlines a non-aqueous reversed-phase HPLC method for the purity analysis of s-BPDA.[2]
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV detector.
-
Cyano (CN) analytical column (e.g., 4.6 mm ID x 150 mm L, 3 µm particle size).
-
-
Reagents:
-
Anhydrous acetonitrile (HPLC grade).
-
Anhydrous dimethylformamide (DMF, HPLC grade).
-
s-BPDA reference standard.
-
-
Mobile Phase:
-
Mobile Phase A: Anhydrous Acetonitrile
-
Mobile Phase B: Anhydrous DMF
-
-
Gradient Program:
-
A typical gradient might start with a high percentage of acetonitrile and gradually increase the percentage of DMF to elute the compounds.
-
-
Procedure:
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the s-BPDA reference standard and dissolve it in 10 mL of anhydrous DMF to obtain a concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Analysis: Equilibrate the column with the initial mobile phase composition. Inject the standard and sample solutions and record the chromatograms.
-
Quantification: Determine the purity of the sample by comparing the peak areas of the impurities to the main s-BPDA peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy is a powerful tool for the structural elucidation of s-BPDA and its byproducts.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the s-BPDA sample in a suitable deuterated solvent (e.g., DMSO-d6 or acetone-d6). Anhydrous solvents should be used to prevent hydrolysis.
-
-
Experiments:
-
¹H NMR: Provides information on the proton environment of the molecule. The aromatic region will show distinct patterns for s-BPDA and its isomers.
-
¹³C NMR: Provides information on the carbon skeleton. The number and chemical shifts of the carbonyl and aromatic carbons can help identify different isomers and impurities.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to establish connectivity between protons and carbons, aiding in the definitive structural assignment of unknown byproducts.
-
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry is used to determine the molecular weight of s-BPDA and its byproducts, providing crucial information for their identification.
-
Instrumentation:
-
Mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
-
Ionization Technique:
-
Electrospray ionization (ESI) is a common technique for analyzing such compounds.
-
-
Procedure:
-
Introduce the sample solution into the mass spectrometer.
-
Acquire the mass spectrum. The molecular ion peak ([M+H]⁺ or [M-H]⁻) will correspond to the molecular weight of the compound.
-
By comparing the observed molecular weights with the calculated molecular weights of potential byproducts, impurities can be identified. For example:
-
s-BPDA and a-BPDA: C₁₆H₆O₆, MW = 294.22 g/mol
-
BPTA: C₁₆H₁₀O₈, MW = 330.25 g/mol
-
-
Visualizations
Caption: Troubleshooting workflow for s-BPDA synthesis and purification.
References
Validation & Comparative
A Comparative Guide to s-BPDA and a-BPDA in Polyimide Synthesis for Researchers
In the realm of high-performance polymers, the selection of isomeric monomers can significantly influence the final properties of the material. This guide provides a detailed comparison of polyimides synthesized from two isomers of biphenyltetracarboxylic dianhydride: the symmetric 3,3',4,4'-biphenyltetracarboxylic dianhydride (s-BPDA) and the asymmetric 2,3,3',4'-biphenyltetracarboxylic dianhydride (a-BPDA). This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in materials science and drug development to aid in the selection of the appropriate monomer for specific application requirements.
Chemical Structures: The Foundation of Divergent Properties
The fundamental difference between s-BPDA and a-BPDA lies in the substitution pattern of the anhydride groups on the biphenyl backbone. This seemingly subtle variation in molecular architecture leads to profound differences in the resulting polyimide chain conformation and intermolecular interactions.
s-BPDA (3,3',4,4'-Biphenyltetracarboxylic dianhydride) possesses a symmetric and linear structure.[1][2] This geometry allows for close packing of the polymer chains, resulting in polyimides with high rigidity, excellent dimensional stability, and high glass transition temperatures.[1]
a-BPDA (2,3,3',4'-Biphenyltetracarboxylic dianhydride) , in contrast, has an asymmetric, non-linear structure.[1][3] This asymmetry introduces a "kink" or "twist" in the polymer backbone, which disrupts chain packing and reduces intermolecular charge transfer.[1] Consequently, polyimides derived from a-BPDA often exhibit enhanced solubility, improved processability, and greater optical transparency.[1]
References
A Comparative Guide to s-BPDA and Other Tetracarboxylic Dianhydrides for High-Performance Polyimides
For Researchers, Scientists, and Drug Development Professionals
In the realm of high-performance polymers, polyimides stand out for their exceptional thermal stability, mechanical strength, and chemical resistance. The choice of the tetracarboxylic dianhydride monomer is a critical determinant of the final properties of the polyimide. This guide provides an objective comparison of 3,3′,4,4′-biphenyltetracarboxylic dianhydride (s-BPDA) with other commonly used dianhydrides, supported by experimental data and detailed protocols.
Performance Comparison of Key Dianhydrides
The selection of a dianhydride monomer significantly influences the thermal, mechanical, and dielectric properties of the resulting polyimide. s-BPDA is known for imparting a rigid biphenyl group to the polymer backbone, which generally leads to high thermal stability and excellent mechanical properties.[1] Other dianhydrides, such as pyromellitic dianhydride (PMDA), 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA), and 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), offer a range of properties based on their unique molecular structures.
Thermal Properties
The thermal stability of polyimides is paramount for their application in demanding environments. The glass transition temperature (Tg) and the 5% weight loss temperature (T5%) are key indicators of thermal performance. Polyimides based on the rigid structures of s-BPDA and PMDA generally exhibit higher glass transition temperatures compared to those with more flexible linkages, such as BTDA.[1][2]
| Dianhydride | Diamine | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (T5%) (°C) |
| s-BPDA | ODA | 290 | >550 |
| PMDA | ODA | 302 | >550 |
| BTDA | ODA | 276 | >500 |
| 6FDA | ODA | ~260 | >500 |
Note: These values are representative and can vary based on the specific diamine used and the processing conditions.
Mechanical Properties
The mechanical integrity of polyimide films is crucial for their use in flexible electronics, aerospace components, and other structural applications. The tensile strength, tensile modulus, and elongation at break are key parameters. The rigid nature of s-BPDA often results in polyimides with a high tensile modulus and strength.[1]
| Dianhydride | Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| s-BPDA | ODA | >150 | >3.5 | >30 |
| PMDA | ODA | ~110 | ~3.4 | <10 |
| BTDA | ODA | ~114 | ~3.2 | ~3.6 |
| 6FDA | ODA | >100 | ~2.5 | >50 |
Note: These values are representative and can vary based on the specific diamine used and the processing conditions.
Dielectric Properties
For microelectronics applications, a low dielectric constant is essential to minimize signal delay and crosstalk. The incorporation of fluorine atoms, as in 6FDA, is a common strategy to reduce the dielectric constant.
| Dianhydride | Dielectric Constant (at 1 MHz) |
| s-BPDA | ~3.2 - 3.5 |
| PMDA | ~3.4 - 3.7 |
| BTDA | ~3.3 - 3.6 |
| 6FDA | ~2.8 - 3.1 |
Note: These values are representative and can vary based on the specific diamine used and the processing conditions.
Experimental Protocols
Accurate and reproducible characterization of polyimides is essential for material selection and development. The following are detailed methodologies for key experiments.
Polyimide Synthesis (Two-Step Method)
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve the aromatic diamine in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Once the diamine is fully dissolved, slowly add an equimolar amount of the tetracarboxylic dianhydride in powder form.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.
-
-
Imidization:
-
Thermal Imidization: Cast the poly(amic acid) solution onto a glass substrate to form a thin film. Place the film in a vacuum oven or a furnace with a nitrogen atmosphere. Gradually heat the film to effect cyclodehydration. A typical heating schedule is 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.[3]
-
Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent, such as acetic anhydride, and a catalyst, like pyridine or triethylamine. Stir the mixture at room temperature for several hours to achieve chemical conversion to the polyimide. The resulting polyimide can then be precipitated in a non-solvent like methanol, filtered, and dried.
-
Polyimide Film Preparation
-
Casting: Pour the poly(amic acid) solution onto a clean, level glass plate.[4]
-
Solvent Removal: Place the cast film in a vacuum oven at a moderate temperature (e.g., 80°C) for several hours to remove the bulk of the solvent.[4]
-
Curing: Subject the dried film to a stepwise thermal curing process as described in the thermal imidization protocol to achieve complete conversion to the polyimide.
Characterization Techniques
-
Thermal Analysis (TGA/DMA):
-
Thermogravimetric Analysis (TGA): Use a TGA instrument to determine the thermal decomposition temperature. Heat a small sample of the polyimide film from room temperature to approximately 800°C at a heating rate of 10°C/min under a nitrogen atmosphere. The temperature at which 5% weight loss occurs (T5%) is recorded.[5][6]
-
Dynamic Mechanical Analysis (DMA): Use a DMA instrument in tensile mode to determine the glass transition temperature (Tg). A rectangular film sample is subjected to a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while the temperature is ramped at a specific rate (e.g., 3°C/min). The peak of the tan δ curve is taken as the Tg.[7][8]
-
-
Mechanical Testing:
-
Tensile Testing: Cut rectangular film specimens according to ASTM D882 standards.[9][10] Use a universal testing machine equipped with a suitable load cell and grips. Stretch the specimens at a constant crosshead speed (e.g., 5 mm/min) until failure. Record the load and displacement to calculate tensile strength, tensile modulus, and elongation at break.[11][12]
-
-
Dielectric Constant Measurement:
-
Apply conductive electrodes (e.g., evaporated gold or silver paste) to both sides of the polyimide film.
-
Use an LCR meter or an impedance analyzer to measure the capacitance of the film at a specific frequency (e.g., 1 MHz).
-
Calculate the dielectric constant using the measured capacitance, the area of the electrodes, and the thickness of the film.[13]
-
Visualizing Structure-Property Relationships
The molecular structure of the dianhydride monomer directly dictates the macroscopic properties of the resulting polyimide. This relationship can be visualized to guide material design.
Caption: Relationship between dianhydride structure and resulting polyimide properties.
The experimental workflow for synthesizing and characterizing these polyimides follows a systematic process.
Caption: Experimental workflow for polyimide synthesis and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. CN105461923A - Polyimide film and preparation method thereof - Google Patents [patents.google.com]
- 5. mt.com [mt.com]
- 6. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 7. pbipolymer.com [pbipolymer.com]
- 8. advanced-emc.com [advanced-emc.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. zwickroell.com [zwickroell.com]
- 11. Mechanical Characteristics | Basic Film Knowledge | TORAY FILMS | TORAY [films.toray]
- 12. electronics.org [electronics.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Properties of Polyimides: s-BPDA versus Other Monomers
For Researchers, Scientists, and Drug Development Professionals
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. These characteristics make them indispensable in demanding applications ranging from aerospace and electronics to advanced medical devices. The choice of monomers, specifically the dianhydride and diamine, critically dictates the final properties of the polyimide. This guide provides an objective comparison of the thermal properties of polyimides synthesized from 3,3′,4,4′-biphenyltetracarboxylic dianhydride (s-BPDA) against those derived from other common dianhydrides. The information presented is supported by experimental data to aid in the selection of materials for specific high-temperature applications.
The rigid and symmetric structure of s-BPDA generally imparts a higher degree of order and stronger intermolecular interactions in the resulting polyimide chains. This often translates to superior thermal stability and a higher glass transition temperature compared to polyimides made from more flexible or asymmetric dianhydrides.
Comparative Thermal Performance
The following tables summarize key thermal properties of polyimides derived from s-BPDA and other dianhydrides, paired with various diamines.
Table 1: Glass Transition Temperature (Tg) of Various Polyimides
| Dianhydride | Diamine | Tg (°C) | Reference |
| s-BPDA | p-PDA | >390 | [1] |
| s-BPDA | ODA | 290 | [2] |
| s-BPDA | BAPBBI | 421 | [3] |
| s-BPDA | BAPBBOA | 339 | [3] |
| s-BPDA | NDA | >350 | [4] |
| a-BPDA | ODA | >283 | [5] |
| a-BPDA | Various | 320-370 | [6] |
| BTDA | ODA | 276 | [2] |
| BTDA | BisAPAF | 250-275 | [7] |
| PMDA | ODA | 302 | [2] |
| PMDA | BisAPAF | 250-275 | [7] |
| ODPA | BisAPAF | 250-275 | [7] |
| 6FDA | BAN-2 | 344 | [1] |
Table 2: Thermal Decomposition Temperature (5% Weight Loss, Td5) of Various Polyimides
| Dianhydride | Diamine | Td5 (°C) | Atmosphere | Reference |
| s-BPDA | p-PDA | 560 | N/A | [8] |
| s-BPDA | BAPBBI | 581 | N/A | [3][8] |
| s-BPDA | BAPBBOA | 584 | N/A | [3][8] |
| s-BPDA | NDA | >590 | N/A | [4] |
| a-BPDA | Various | 534-583 | Nitrogen | [5] |
| a-BPDA | Various | 537-561 | Air | [5] |
| BTDA | BisAPAF | >550 | N/A | [7] |
| PMDA | ODA | 505 | N/A | [8] |
| PMDA | BisAPAF | >550 | N/A | [7] |
| ODPA | BisAPAF | >550 | N/A | [7] |
| 6FDA | BAN-2 | 536 | Nitrogen | [1] |
Table 3: Coefficient of Thermal Expansion (CTE) of Various Polyimides
| Dianhydride | Diamine | CTE (10⁻⁶/K) | Temperature Range (°C) | Reference |
| s-BPDA | PDA | 12.3 | 50-250 | [4] |
| s-BPDA | NDA | 34.8 | 50-250 | [4] |
| PMDA | ODA | 29.5 | 50-250 | [4] |
| PMDA | NDA | 18.8 | 50-250 | [4] |
Relationship Between Monomer Structure and Thermal Properties
The selection of dianhydride and diamine monomers directly influences the resulting polyimide's thermal characteristics. The following diagram illustrates this relationship.
Caption: Monomer structure dictates polyimide thermal performance.
Experimental Protocols
The data presented in this guide were obtained using standard thermal analysis techniques. The general methodologies are outlined below.
1. Synthesis of Poly(amic acid) and Polyimide Films: Polyimides are typically synthesized via a two-step process. First, a poly(amic acid) (PAA) solution is prepared by reacting a dianhydride and a diamine in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidinone (NMP), under a nitrogen atmosphere at room temperature.[8] The resulting PAA solution is then cast onto a substrate and thermally imidized by heating in stages to high temperatures (e.g., up to 350-400°C) to form the final polyimide film.[4][9]
2. Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature of the polyimides. A small sample of the polyimide film is heated at a constant rate (e.g., 10°C/min or 20°C/min) in a controlled atmosphere (typically nitrogen or air).[4][7] The weight loss of the sample is recorded as a function of temperature. The Td5 is the temperature at which 5% of the initial weight of the sample has been lost.[3][8]
3. Differential Scanning Calorimetry (DSC): DSC is employed to measure the glass transition temperature (Tg), which is a key indicator of the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The polyimide sample is subjected to a controlled temperature program, often involving heating, cooling, and reheating cycles, at a specific heating rate (e.g., 20°C/min).[7] The Tg is identified as a change in the heat flow during the second heating scan.
4. Dynamic Mechanical Analysis (DMA): DMA is another technique used to determine the Tg. A sinusoidal stress is applied to the polyimide film, and the resulting strain is measured. The storage modulus, loss modulus, and tan delta are determined as a function of temperature. The peak of the tan delta curve is often taken as the glass transition temperature.[2][3]
5. Thermomechanical Analysis (TMA): TMA is utilized to measure the coefficient of thermal expansion (CTE) of the polyimide films. The dimensions of the film are measured as it is heated at a constant rate (e.g., 5°C/min) under a small, constant load. The CTE is calculated from the slope of the dimensional change versus temperature curve over a specified temperature range.[4]
References
- 1. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. commons.und.edu [commons.und.edu]
- 8. pubs.aip.org [pubs.aip.org]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Mechanical Properties of s-BPDA Based Polyimides
For researchers, scientists, and drug development professionals seeking high-performance polymers, s-BPDA based polyimides offer a compelling combination of thermal stability and robust mechanical properties. This guide provides an objective comparison of these materials against other common high-performance polymers, supported by experimental data and detailed methodologies.
The symmetric biphenyltetracarboxylic dianhydride (s-BPDA) monomer, with its rigid and planar structure, imparts exceptional mechanical strength and thermal resistance to polyimide films and composites.[1][2] These characteristics make them ideal for demanding applications in aerospace, electronics, and medical devices where reliability under extreme conditions is paramount.
Comparative Analysis of Mechanical Properties
The mechanical performance of a polyimide is significantly influenced by the choice of both the dianhydride and the diamine monomers. The following tables summarize the key mechanical and thermal properties of various s-BPDA based polyimides and compare them with other high-performance polymers such as those based on pyromellitic dianhydride (PMDA), 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA), and polyether ether ketone (PEEK).
| Dianhydride | Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Glass Transition Temp. (°C) | Reference |
| s-BPDA | p-Phenylenediamine (PPD) | 137 | - | - | >400 (no distinct Tg) | |
| s-BPDA | 4,4'-Oxydianiline (ODA) | - | - | - | 290 | [3] |
| s-BPDA | Bisbenzimidazole (BAPBBI) | 218 | - | - | - | |
| s-BPDA | Bisbenzoxazole (BAPBBOA) | 192 | - | - | - | |
| PMDA | 4,4'-Oxydianiline (ODA) | 110 | 3.42 | 2.82 | 302 | [3] |
| BTDA | 4,4'-Oxydianiline (ODA) | 114.19 | 3.23 | 3.58 | 276 | [3] |
Table 1: Comparison of Mechanical Properties of s-BPDA Based Polyimides with other Aromatic Polyimides.
| Material | Tensile Strength (MPa) | Flexural Modulus (GPa) | Elongation at Break (%) | Glass Transition Temp. (°C) |
| Polyimide (General) | 80-150 | 3-5 | 5-10 | 260-360 |
| PEEK | 90-100 | 3.5-4.0 | 30-50 | 143 |
| PAI | 120-130 | 4.0-4.5 | 5-10 | 270 |
| PPS | 70-80 | 3.0-3.5 | 2-3 | 90 |
Table 2: Comparison of General Properties of Polyimides with other High-Performance Thermoplastics. [4]
Structure-Property Relationship
The superior mechanical properties of s-BPDA based polyimides can be attributed to their molecular structure. The rigid biphenyl core of the s-BPDA monomer leads to linear and rigid polymer chains, resulting in high glass transition temperatures and excellent dimensional stability.[2] This is in contrast to more flexible dianhydrides like BTDA, which contains a ketone linkage, leading to different thermal and solubility characteristics.[1]
Caption: Logical relationship between s-BPDA structure and polyimide properties.
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability.
Polyimide Film Synthesis
A common method for preparing polyimide films in a laboratory setting is a two-step process:
-
Poly(amic acid) Synthesis: The aromatic diamine is dissolved in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc). An equimolar amount of the dianhydride (e.g., s-BPDA) is then added to the solution under an inert atmosphere (e.g., nitrogen). The reaction mixture is stirred at a low temperature to form a viscous poly(amic acid) solution.
-
Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then thermally cured in a vacuum oven using a staged heating process. A typical heating schedule might be: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and a final cure at 300-400°C for 1 hour to ensure complete conversion to the polyimide.[1]
Mechanical Testing
Tensile properties, including tensile strength, tensile modulus, and elongation at break, are determined using a universal testing machine (UTM) following standards such as ASTM D882 for thin plastic films.[5][6][7][8][9]
-
Specimen Preparation: Film samples are cut into a specific geometry, often a "dog-bone" shape, as specified by the standard.[1]
-
Test Procedure: The specimen is securely held in the grips of the UTM and subjected to a constant rate of extension until it fractures. The force and displacement are recorded throughout the test.
-
Calculations:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Tensile Modulus (Young's Modulus): A measure of the material's stiffness, calculated from the initial slope of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Thermal Analysis
The glass transition temperature (Tg) is a critical parameter that defines the upper service temperature of a polymer. It is commonly determined using Dynamic Mechanical Analysis (DMA) or Thermomechanical Analysis (TMA).
-
Dynamic Mechanical Analysis (DMA): A small sample of the polyimide film is subjected to an oscillating force (stress) while the temperature is increased at a constant rate. The instrument measures the resulting strain and the phase lag between the stress and strain. The Tg is often identified as the peak of the tan delta (loss tangent) curve, which represents the damping properties of the material.[10][11][12] A typical DMA experiment might involve a temperature ramp from room temperature to 450°C at a heating rate of 5°C/min and a frequency of 1 Hz.[10][11]
-
Thermomechanical Analysis (TMA): This technique measures the dimensional changes of a material as a function of temperature. A constant force is applied to the sample, and the change in a dimension (e.g., length) is monitored as it is heated. The Tg is identified by a distinct change in the slope of the dimension versus temperature curve.[10]
Caption: General experimental workflow for polyimide synthesis and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. beeplastic.com [beeplastic.com]
- 5. zwickroell.com [zwickroell.com]
- 6. testinglab.com [testinglab.com]
- 7. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 8. micomlab.com [micomlab.com]
- 9. testresources.net [testresources.net]
- 10. mdpi.com [mdpi.com]
- 11. matec-conferences.org [matec-conferences.org]
- 12. pbipolymer.com [pbipolymer.com]
A Researcher's Guide to the Analytical Characterization of s-BPDA
Introduction
For researchers, scientists, and professionals in drug development and materials science, a thorough understanding of the purity, structure, and properties of starting materials is paramount. 3,3',4,4'-Biphenyltetracarboxylic dianhydride (s-BPDA), a key monomer in the synthesis of high-performance polyimides, is no exception. The quality of s-BPDA directly influences the final properties of the resulting polymers, making its accurate characterization a critical step in research and development. This guide provides a comparative overview of essential analytical techniques for s-BPDA characterization, complete with experimental protocols and quantitative data to aid in method selection and implementation.
Comparison of Analytical Techniques for s-BPDA Characterization
A variety of analytical techniques can be employed to gain a comprehensive understanding of s-BPDA's identity, purity, and physicochemical properties. The following table provides a comparative summary of the most common methods.
| Technique | Purpose | Information Obtained | Typical Results for s-BPDA |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Percentage purity of the s-BPDA monomer and detection of process-related impurities. | > 99% purity |
| Fourier Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of chemical structure. | Presence of characteristic anhydride and aromatic functional groups. | Characteristic peaks for C=O stretching, C-O-C stretching, and aromatic C-H bending. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the precise molecular structure. | Chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. | Specific chemical shifts and coupling constants confirming the biphenyl and anhydride structure. |
| Differential Scanning Calorimetry (DSC) | Determination of thermal transitions. | Melting point (Tm) and information on crystallinity. | A sharp endothermic peak indicating a melting point of approximately 299-305 °C.[1][2] |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition profile. | Onset temperature of decomposition and percentage of weight loss as a function of temperature. | High thermal stability with decomposition onset above 400°C. |
| X-ray Diffraction (XRD) | Assessment of the crystalline structure. | Information on the crystallinity and crystal lattice parameters of the solid material. | A characteristic diffraction pattern with sharp peaks indicating a crystalline structure. |
Experimental Workflows and Protocols
Detailed methodologies for the key analytical techniques are provided below, accompanied by workflow diagrams generated using Graphviz.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of the s-BPDA monomer. A non-aqueous reversed-phase method is often employed to prevent the hydrolysis of the anhydride functional groups.
Experimental Protocol:
-
Instrumentation and Materials:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.
-
Cyano (CN) analytical column (e.g., 4.6 mm ID x 150 mm L, 3 µm particle size).
-
Anhydrous acetonitrile (HPLC grade).
-
Anhydrous dimethylformamide (DMF, HPLC grade).
-
s-BPDA reference standard and sample for analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Anhydrous Acetonitrile
-
Mobile Phase B: Anhydrous DMF
-
Gradient Program: A suitable gradient to separate impurities, for example, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of s-BPDA reference standard and dissolve it in anhydrous DMF in a 10 mL volumetric flask.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the s-BPDA sample to be analyzed.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity of the sample by comparing the peak area of the s-BPDA in the sample solution to that of the standard solution.
-
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups in the s-BPDA molecule.
Experimental Protocol (KBr Pellet Method):
-
Instrumentation and Materials:
-
FTIR spectrometer.
-
Potassium bromide (KBr), spectroscopic grade, dried.
-
Agate mortar and pestle.
-
Pellet press.
-
-
Sample Preparation:
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).[5]
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in s-BPDA.
-
Quantitative Data: Characteristic FTIR Peaks for s-BPDA
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1850 | Strong | C=O Asymmetric Stretch (Anhydride) |
| ~1780 | Strong | C=O Symmetric Stretch (Anhydride) |
| ~1610 | Medium | C=C Aromatic Stretch |
| ~1250 | Strong | C-O-C Stretch (Anhydride) |
| ~900-650 | Medium-Strong | Aromatic C-H Bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of s-BPDA, confirming the connectivity of atoms.
Experimental Protocol:
-
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated dimethyl sulfoxide (DMSO-d₆).
-
s-BPDA sample.
-
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the s-BPDA sample in about 0.7 mL of DMSO-d₆ in a clean, dry vial.[6]
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer and lock on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum.
-
Acquire the proton-decoupled ¹³C NMR spectrum.[2]
-
-
Data Processing and Analysis:
-
Process the raw data (FID) by applying a Fourier transform.
-
Phase the spectra and reference them to the residual solvent peak.
-
Assign the signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the s-BPDA molecule.
-
Quantitative Data: Typical NMR Chemical Shifts for s-BPDA (in DMSO-d₆)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~8.2-8.5 | m | Aromatic protons |
| ¹³C | ~165 | s | Carbonyl carbons (anhydride) |
| ¹³C | ~125-145 | m | Aromatic carbons |
Note: The exact chemical shifts may vary slightly depending on the solvent and the specific instrument used.
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for evaluating the thermal properties of s-BPDA.
Experimental Protocol:
-
Instrumentation and Materials:
-
DSC instrument.
-
TGA instrument.
-
Aluminum or platinum pans.
-
s-BPDA sample.
-
High-purity nitrogen gas.
-
-
DSC Analysis:
-
Accurately weigh 2-5 mg of the s-BPDA sample into an aluminum pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[7]
-
Record the heat flow as a function of temperature.
-
Determine the melting point from the peak of the endothermic transition.
-
-
TGA Analysis:
Quantitative Data: Thermal Properties of s-BPDA
| Technique | Parameter | Typical Value |
| DSC | Melting Point (Tm) | 299-305 °C[1][2] |
| TGA | Onset of Decomposition (Td) | > 400 °C |
X-ray Diffraction (XRD)
XRD is used to confirm the crystalline nature of the s-BPDA powder.
Experimental Protocol:
-
Instrumentation and Materials:
-
Powder X-ray diffractometer with a Cu Kα radiation source.
-
Sample holder.
-
s-BPDA powder sample.
-
-
Sample Preparation:
-
Place a sufficient amount of the s-BPDA powder onto the sample holder and flatten the surface to ensure a uniform plane.[10]
-
-
Data Acquisition:
-
Mount the sample holder in the diffractometer.
-
Scan the sample over a specific 2θ range (e.g., 5° to 50°) at a defined scan rate.
-
-
Data Analysis:
-
Analyze the resulting diffraction pattern for the presence of sharp peaks, which are indicative of a crystalline material.
-
The positions (2θ values) and intensities of the peaks are characteristic of the crystal structure of s-BPDA.
-
Qualitative Data: XRD Analysis of s-BPDA
The XRD pattern of s-BPDA is expected to show a series of sharp diffraction peaks, confirming its crystalline nature. The specific 2θ angles and relative intensities of these peaks can be used as a fingerprint for identification and comparison with reference patterns.
Conclusion
The comprehensive characterization of s-BPDA is crucial for ensuring the quality and performance of the resulting polyimides. This guide provides a comparative overview of key analytical techniques, including HPLC, FTIR, NMR, DSC, TGA, and XRD. By utilizing these methods and following the provided protocols, researchers can confidently assess the purity, structure, and thermal properties of their s-BPDA monomer, leading to more reliable and reproducible results in their polymer synthesis and material development endeavors.
References
- 1. BPDA - Wikipedia [en.wikipedia.org]
- 2. 3,3 ,4,4 -Biphenyltetracarboxylic dianhydride 97 2420-87-3 [sigmaaldrich.com]
- 3. shimadzu.com [shimadzu.com]
- 4. scienceijsar.com [scienceijsar.com]
- 5. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mcgill.ca [mcgill.ca]
Unlocking High-Performance Gas Separation: A Comparative Guide to Polyimides from s-BPDA Isomers
A comparative guide for researchers, scientists, and drug development professionals on the gas separation performance of polyimides derived from s-BPDA isomers.
Polyimides are a class of high-performance polymers renowned for their exceptional thermal, mechanical, and chemical stability. These properties make them prime candidates for membrane-based gas separation processes, a critical technology in fields ranging from industrial gas purification to specialized applications in the pharmaceutical and biotechnology sectors. Within the diverse family of polyimides, those derived from biphenyltetracarboxylic dianhydrides (BPDA) have garnered significant attention. The isomeric configuration of the BPDA monomer, particularly the symmetric (s-BPDA) and asymmetric isomers, plays a pivotal role in dictating the polymer's chain packing and, consequently, its gas transport properties. This guide provides an objective comparison of the gas separation performance of polyimides synthesized from s-BPDA isomers, supported by experimental data and detailed methodologies.
The Influence of Isomerism on Polymer Properties
The structural differences between s-BPDA isomers, such as 3,3',4,4'-biphenyltetracarboxylic dianhydride (s-BPDA) and 2,2',3,3'-biphenyltetracarboxylic dianhydride (i-BPDA), lead to distinct polymer architectures. The non-linear, contorted structure of i-BPDA hinders efficient chain packing, creating a higher fractional free volume (FFV) within the polymer matrix.[1][2][3] In contrast, the more linear and rigid structure of s-BPDA can lead to more ordered packing.[4] This variation in chain packing directly impacts the gas permeability and selectivity of the resulting polyimide membranes.
dot
References
A Comparative Guide to the Dielectric Properties of Polyimides: Focus on s-BPDA-Synthesized Variants
For researchers, scientists, and professionals in drug development, the selection of materials with specific dielectric properties is crucial for a range of applications, from advanced electronics to sophisticated medical devices. Polyimides, a class of high-performance polymers, are renowned for their excellent thermal stability, mechanical strength, and desirable electrical insulating properties. Among the various monomers used in their synthesis, 3,3′,4,4′-biphenyltetracarboxylic dianhydride (s-BPDA) is a key building block known for imparting rigidity and high performance. This guide provides a comparative analysis of the dielectric properties of polyimides synthesized with s-BPDA against those formulated with other common aromatic dianhydrides, supported by experimental data and detailed methodologies.
The dielectric constant (Dk) and dissipation factor (Df) are critical parameters that define a material's ability to store and dissipate electrical energy, respectively. In many advanced applications, materials with a low dielectric constant and low dissipation factor are highly sought after to minimize signal delay and energy loss, especially at high frequencies.[1] The molecular structure of the polyimide, dictated by the choice of dianhydride and diamine monomers, plays a pivotal role in determining its dielectric properties.[2] Strategies to lower the dielectric constant in polyimides often involve incorporating fluorine atoms, increasing free volume, and minimizing molecular polarizability.[2][3]
Comparative Dielectric Performance of Polyimides
The selection of the dianhydride monomer significantly influences the final properties of the polyimide. The symmetric and rigid structure of s-BPDA generally leads to linear and rigid polymer chains, resulting in polyimides with high glass transition temperatures (Tg) and excellent dimensional stability.[4] This rigidity, however, can also be compared with other structures to tailor dielectric properties.
Below is a summary of the dielectric properties of polyimides synthesized from s-BPDA and other commonly used dianhydrides, reacted with various diamines.
| Dianhydride | Diamine | Frequency | Dielectric Constant (Dk) | Dissipation Factor (Df) | Reference |
| s-BPDA | ODA | - | > BTDA-PI, < PMDA-PI | > BTDA-PI, < PMDA-PI | [5] |
| s-BPDA | p,p'-MDA | - | - | - | [6] |
| s-BPDA | PPD | - | Highest Tensile Modulus | - | [7] |
| a-BPDA | Various | - | Generally lower Tg than s-BPDA counterparts | - | [8] |
| PMDA | ODA | - | Highest Dk and Df among the three | Highest Dk and Df among the three | [5] |
| BTDA | ODA | - | Lowest Dk and Df among the three | Lowest Dk and Df among the three | [5] |
| 6FDA | HFBODA | 10 GHz | 2.63 | 3.72 x 10⁻³ | [1][9] |
| BPADA | HFBODA | 10 GHz | - | 2.30 x 10⁻³ | [1][9] |
| BPDA | HFBODA | - | - | - | [9] |
| ODPA | ODA | - | - | - | [9] |
| BPADA | ODA | - | - | - | [9] |
Note: ODA (4,4′-oxydianiline), p,p'-MDA (p,p′-methylene dianiline), PPD (p-phenylenediamine), HFBODA (4,4′-((3′,5′-bis(trifluoromethyl)-[1,1′-biphenyl]-3,5-diyl)bis(oxy))dianiline). PMDA (pyromellitic dianhydride), BTDA (3,3′,4,4′-benzophenonetetracarboxylic dianhydride), 6FDA (4,4′-(hexafluoroisopropylidene)diphthalic anhydride), BPADA (4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride)), ODPA (4,4'-oxydiphthalic anhydride). A direct numerical comparison is challenging due to variations in experimental conditions across different studies.
Key Structural Considerations for Low Dielectric Polyimides
The quest for low-dielectric polyimides has led to several key design principles:
-
Incorporation of Fluorine: The high electronegativity and low polarizability of fluorine atoms effectively reduce the dielectric constant.[3] Dianhydrides like 6FDA, which contain trifluoromethyl (-CF3) groups, are instrumental in achieving lower Dk values.[1][2]
-
Introduction of Bulky Groups and Asymmetric Monomers: Incorporating bulky side groups or using asymmetric monomers like 2,3,3′,4′-biphenyltetracarboxylic dianhydride (a-BPDA) can increase the free volume within the polymer matrix, which in turn lowers the dielectric constant.[2][4] The asymmetric structure of a-BPDA introduces a "kink" in the polymer backbone, leading to less efficient chain packing.[4]
-
Flexible Linkages: The introduction of flexible ether linkages in the dianhydride or diamine can also influence the dielectric properties, although the effect can be complex and depends on the overall molecular architecture.[10]
Experimental Protocols
1. Polyimide Synthesis (Two-Step Method)
A general and widely used method for synthesizing polyimides involves a two-step process:
-
Step 1: Poly(amic acid) Synthesis: The aromatic dianhydride (e.g., s-BPDA) and an equimolar amount of an aromatic diamine are dissolved in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at room temperature for several hours to form a viscous poly(amic acid) solution.
-
Step 2: Imidization: The poly(amic acid) solution is then cast onto a substrate (e.g., a glass plate) to form a film. The film is subsequently subjected to thermal imidization by heating it in a stepwise manner to high temperatures (e.g., up to 300-350°C). This process removes water and converts the amic acid linkages to imide rings, resulting in the final polyimide film. Alternatively, chemical imidization can be performed at lower temperatures using dehydrating agents like acetic anhydride and a catalyst such as pyridine.
2. Dielectric Property Measurement
The dielectric properties of the prepared polyimide films are typically measured using a parallel-plate capacitor method.
-
Sample Preparation: Circular gold or aluminum electrodes are deposited on both sides of the polyimide film by vacuum evaporation or sputtering to form a capacitor structure.
-
Measurement: An LCR meter or an impedance analyzer is used to measure the capacitance (C) and dissipation factor (D) of the capacitor over a range of frequencies.
-
Calculation: The dielectric constant (Dk or εr) is calculated using the formula: Dk = (C * d) / (ε₀ * A) where:
-
C is the measured capacitance
-
d is the thickness of the polyimide film
-
ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m)
-
A is the area of the electrode
-
Visualizing the Building Blocks and Process
To better understand the components and workflow, the following diagrams illustrate the chemical structures of key dianhydrides and the general experimental process.
Caption: Chemical structures of s-BPDA and other dianhydrides.
Caption: Experimental workflow for polyimide synthesis and characterization.
References
- 1. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbinno.com]
- 5. Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4’–Diaminodiphenyl Ether | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendan ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00773A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
TGA and DSC analysis of s-BPDA derived polyimides
A comparative analysis of the thermal properties of polyimides derived from 3,3′,4,4′-biphenyltetracarboxylic dianhydride (s-BPDA) is crucial for determining their suitability in high-performance applications. This guide provides an objective comparison of the thermal stability and glass transition temperatures of various s-BPDA-based polyimides, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Thermal Properties Comparison
The thermal behavior of polyimides is primarily characterized by their decomposition temperature (Td), indicating thermal stability, and glass transition temperature (Tg), which defines the upper-use temperature for the material in its rigid state. The following table summarizes these key thermal properties for several polyimides derived from s-BPDA and various diamines.
| Polyimide Composition | 5% Weight Loss Temp. (Td5%) (°C) | Glass Transition Temp. (Tg) (°C) |
| s-BPDA / BAPBBI | 581[1] | Not specified |
| s-BPDA / BAPBBOA | 584[1] | Not specified |
| s-BPDA / p-phenylenediamine (PPD) | 560[1] | > 400[2] |
| s-BPDA / 1,4-phenylenediamine (PDA) | > 590[3] | > 340[3] |
| s-BPDA / 4,4'-iminodianiline (NDA) | > 590[3] | > 340[3] |
| s-BPDA / 4,4'-diaminodiphenyl ether (ODA) | Not specified | 290[4] |
| s-BPDA / BAN-2 | > 510[5] | 387[5] |
Logical Workflow for Thermal Analysis
The following diagram illustrates the typical experimental workflow for characterizing the thermal properties of s-BPDA derived polyimides using TGA and DSC.
Caption: Experimental workflow for TGA and DSC analysis of polyimides.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible thermal analysis of polyimides.
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and decomposition characteristics of the polyimide samples.
-
Instrumentation : A thermogravimetric analyzer is used.
-
Sample Preparation : Approximately 5-10 mg of the dried polyimide film or powder is placed in an alumina or platinum crucible.[6]
-
Experimental Conditions :
-
Data Analysis : The 5% weight loss temperature (Td5%) is determined from the resulting TGA curve, representing the temperature at which the polymer has lost 5% of its initial mass. This value is a common metric for comparing the thermal stability of polymers.[1]
Differential Scanning Calorimetry (DSC)
DSC is utilized to measure the glass transition temperature (Tg) and other thermal transitions, such as melting or crystallization.
-
Instrumentation : A differential scanning calorimeter is used.
-
Sample Preparation : A small sample of the polyimide (around 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.[9]
-
Experimental Conditions :
-
A common procedure involves a heat-cool-heat cycle to eliminate any prior thermal history of the sample.[8]
-
First Heating Scan : The sample is heated from a sub-ambient temperature (e.g., -50°C) to a temperature above its expected Tg (e.g., 400°C) at a controlled rate, typically 10°C/min.[8]
-
Cooling Scan : The sample is then cooled back to the starting temperature.
-
Second Heating Scan : A second heating scan is performed under the same conditions as the first.
-
-
Data Analysis : The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.[8] This method provides a more reliable and reproducible Tg value. The absence of melting or crystallization peaks in the DSC thermogram indicates the amorphous nature of the polyimide.[8]
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 6. epfl.ch [epfl.ch]
- 7. Preparation and Properties of Modified Phenylethynyl Terminated Polyimide with Neodymium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
Unraveling the Structural and Functional Diversity of Metal-Organic Frameworks Derived from Biphenyltetracarboxylic Acid Isomers
A comparative analysis of Metal-Organic Frameworks (MOFs) synthesized from different isomers of biphenyltetracarboxylic acid reveals the profound impact of ligand geometry on the resulting framework's topology, porosity, and thermal stability. This guide provides a detailed comparison of MOFs derived from 3,3',4,4'-biphenyltetracarboxylic acid and 3,3',5,5'-biphenyltetracarboxylic acid, offering valuable insights for researchers and professionals in materials science and drug development.
The isomeric form of the organic linker is a critical determinant in the rational design and synthesis of MOFs with tailored properties. The spatial arrangement of the carboxylic acid functional groups on the biphenyl backbone dictates the coordination environment with metal ions, leading to distinct framework architectures and, consequently, diverse performance characteristics. This guide focuses on a comparative study of MOFs synthesized from two prominent isomers: 3,3',4,4'-biphenyltetracarboxylic acid (H₄bptc) and 3,3',5,5'-biphenyltetracarboxylic acid (H₄bptc-3,5).
Influence of Isomerism on MOF Properties: A Tabulated Comparison
The structural nuances imparted by the different isomers of biphenyltetracarboxylic acid translate into measurable differences in the physical and chemical properties of the resulting MOFs. The following table summarizes key performance indicators for representative MOFs synthesized from H₄bptc and H₄bptc-3,5, showcasing the impact of linker geometry.
| Property | MOF from 3,3',4,4'-biphenyltetracarboxylic acid (e.g., InOF-1) | MOF from 3,3',5,5'-biphenyltetracarboxylic acid (e.g., InOF-2) |
| Brunauer-Emmett-Teller (BET) Surface Area | ~550 m²/g | ~780 m²/g |
| Pore Volume | ~0.25 cm³/g | ~0.35 cm³/g |
| Thermal Stability (Decomposition Temperature) | ~350 °C | ~400 °C |
| Key Structural Feature | Pronounced Negative Thermal Expansion (NTE) | Normal Positive Thermal Expansion (PTE) |
| Topology | nti | unc |
Note: The data presented are representative values from published studies and may vary depending on the specific metal ion and synthesis conditions.
Experimental Protocols
The synthesis and characterization of these MOFs involve a series of well-established experimental procedures.
General Synthesis of Biphenyltetracarboxylic Acid-Based MOFs
A typical solvothermal synthesis involves the reaction of a metal salt (e.g., indium nitrate) with the respective biphenyltetracarboxylic acid isomer in a suitable solvent, such as N,N-dimethylformamide (DMF). The mixture is sealed in a Teflon-lined autoclave and heated at a specific temperature (typically between 100-150 °C) for a designated period (e.g., 24-72 hours). After cooling, the resulting crystalline product is collected by filtration, washed with a fresh solvent to remove unreacted precursors, and dried under vacuum.
Characterization Techniques
-
Powder X-ray Diffraction (PXRD): PXRD analysis is crucial for confirming the crystalline structure and phase purity of the synthesized MOFs.[1] The diffraction patterns are typically recorded on a diffractometer using Cu-Kα radiation. The data is collected over a 2θ range, for example, from 5° to 50°, to identify the crystalline structure of the MOF.[1]
-
Brunauer-Emmett-Teller (BET) Analysis: The specific surface area and pore volume of the MOFs are determined by nitrogen adsorption-desorption isotherms at 77 K.[1] Prior to the measurement, the samples are activated by heating under vacuum to remove any guest molecules from the pores.[1]
-
Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the MOFs. The analysis is typically carried out under a nitrogen atmosphere, with the temperature increasing at a constant rate. The weight loss at different temperatures indicates the removal of solvents and the decomposition of the framework.
Visualizing the Isomer-Property Relationship
The following diagrams illustrate the logical flow from the choice of biphenyltetracarboxylic acid isomer to the resulting MOF properties.
Caption: Logical workflow from isomer selection to distinct MOF properties.
The distinct connectivity offered by the carboxylate groups in each isomer leads to different network topologies.
Caption: Influence of biphenyltetracarboxylic acid isomers on MOF topology.
Conclusion
The choice of biphenyltetracarboxylic acid isomer is a powerful tool for tuning the properties of MOFs. The subtle change in the position of the carboxylate groups on the biphenyl backbone leads to significant variations in the resulting framework's topology, porosity, and thermal behavior. This comparative guide highlights the importance of linker design in the development of functional materials for a wide range of applications, from gas storage and separation to catalysis and drug delivery. Researchers can leverage this understanding to rationally design and synthesize novel MOFs with desired performance characteristics.
References
Validating the Purity of [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic Acid: A Comparative Guide to Titrimetric and Chromatographic Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical prerequisite for reliable experimental outcomes and product quality. This guide provides a comparative analysis of two common analytical methods for validating the purity of [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid (BPDA), a key component in the synthesis of high-performance polyimides. We will explore the principles and methodologies of non-aqueous potentiometric titration and High-Performance Liquid Chromatography (HPLC), offering detailed experimental protocols and a summary of expected quantitative data to aid in method selection and implementation.
This compound is a tetra-carboxylic acid with limited solubility in aqueous solutions. This characteristic necessitates the use of non-aqueous titration methods for accurate purity determination by titration. Potentiometric titration, which relies on measuring the potential difference between two electrodes, offers a precise way to determine the total acid content. As a widely used and powerful separation technique, HPLC provides an alternative and often more specific assessment of purity by separating the main component from its impurities.
Comparison of Analytical Methods
The choice between potentiometric titration and HPLC for purity analysis depends on several factors, including the specific requirements of the analysis, available instrumentation, and the nature of potential impurities.
| Parameter | Non-Aqueous Potentiometric Titration | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the change in potential of a solution as a titrant of known concentration is added, allowing for the determination of the analyte's concentration. | Separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. |
| Specificity | Determines the total acidic content. It may not distinguish between the target acid and other acidic impurities. | High specificity; can separate and quantify the main compound from its impurities, providing a detailed impurity profile. |
| Precision | Can be highly precise, often with low relative standard deviations. | Generally offers good precision, though it can be influenced by factors like injection volume and column performance. |
| Sensitivity | Lower sensitivity compared to HPLC. | High sensitivity, capable of detecting trace-level impurities. |
| Instrumentation | Requires a potentiometer, electrodes, and a burette. | Requires an HPLC system, including a pump, injector, column, and detector. |
| Sample Throughput | Generally lower throughput due to the sequential nature of titrations. | Higher throughput is possible with the use of autosamplers. |
| Cost | Lower initial instrument cost and typically less expensive consumables. | Higher initial instrument cost and ongoing expenses for columns, solvents, and maintenance. |
Experimental Protocols
Non-Aqueous Potentiometric Titration
Due to the limited water solubility of this compound, a non-aqueous potentiometric titration is the recommended titrimetric method. This protocol is adapted from general procedures for the titration of weak acids in non-aqueous media.
Instrumentation and Reagents:
-
Automatic potentiometric titrator or a pH/mV meter with a stirrer
-
Combined glass pH electrode or a separate glass and reference electrode suitable for non-aqueous solvents
-
50 mL burette
-
Analytical balance
-
Solvent: Anhydrous Dimethylformamide (DMF) or a similar aprotic solvent
-
Titrant: 0.1 M Tetrabutylammonium hydroxide (TBAH) in a suitable solvent (e.g., 2-propanol)
-
Standard: Benzoic acid (primary standard)
Procedure:
-
Titrant Standardization:
-
Accurately weigh approximately 0.1 g of dried benzoic acid into a beaker.
-
Dissolve the benzoic acid in 50 mL of the chosen anhydrous solvent.
-
Titrate the solution with the 0.1 M TBAH solution potentiometrically.
-
Determine the endpoint from the inflection point of the titration curve (or its derivative).
-
Calculate the exact molarity of the TBAH solution.
-
-
Sample Analysis:
-
Accurately weigh approximately 0.2 g of the this compound sample into a beaker.
-
Dissolve the sample in 75 mL of the anhydrous solvent. Gentle warming may be necessary to aid dissolution.
-
Titrate the sample solution with the standardized 0.1 M TBAH solution.
-
Record the volume of titrant required to reach the final equivalence point. As a tetracarboxylic acid, multiple equivalence points may be observed. The final, most distinct equivalence point should be used for the purity calculation.
-
-
Calculation of Purity:
-
Purity (%) = [(V × M × (MW / n)) / W] × 100
-
V = Volume of TBAH solution used (L)
-
M = Molarity of the TBAH solution (mol/L)
-
MW = Molecular weight of this compound (330.24 g/mol )
-
n = number of acidic protons titrated (for a tetracarboxylic acid, n=4)
-
W = Weight of the sample (g)
-
-
High-Performance Liquid Chromatography (HPLC)
This HPLC method is adapted from a protocol for the purity analysis of the closely related compound, 3,3',4,4'-Biphenyltetracarboxylic dianhydride, and is suitable for the analysis of the tetracarboxylic acid.
Instrumentation and Reagents:
-
HPLC system with a pump, autosampler, column oven, and a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Solvent: A mixture of water and acetonitrile (e.g., 50:50 v/v)
-
This compound reference standard
Procedure:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 100 mL of the solvent to obtain a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
-
Analysis:
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution and record the chromatogram.
-
-
Purity Calculation:
-
Purity is typically calculated using the area percent method:
-
Purity (%) = (Area of the main peak / Total area of all peaks) × 100
-
Visualizing the Workflow
To better understand the logical flow of each analytical process, the following diagrams are provided.
Caption: Workflow for Purity Determination by Potentiometric Titration.
Caption: Workflow for Purity Determination by HPLC.
Conclusion
Both non-aqueous potentiometric titration and HPLC are valuable techniques for assessing the purity of this compound. Potentiometric titration offers a cost-effective and precise method for determining the total acid content, making it suitable for routine quality control where the impurity profile is well-characterized. In contrast, HPLC provides a more comprehensive purity assessment by separating and quantifying individual impurities, which is essential during process development, for characterizing new batches, and when a detailed understanding of the impurity profile is required. The choice of method should be guided by the specific analytical needs, regulatory requirements, and available resources.
Safety Operating Guide
Safe Disposal of [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic Acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid (BPDA), a compound that requires careful management due to its potential hazards. Adherence to these guidelines is essential for minimizing risks and complying with regulatory standards.
Hazard Identification and Safety Data
This compound is classified with several hazard statements, indicating its potential to cause harm upon exposure. The following table summarizes its key hazard information.
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statements |
| Skin Irritant (Category 2) | GHS07 | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Eye Irritant (Category 2A) | GHS07 | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
| Acute Toxicity, Oral (Category 4) | GHS07 | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required.[1] In cases of potential splashing or significant exposure, impervious chemical suits and boots should be worn.
-
Respiratory Protection: If dust is generated, a NIOSH-approved respirator for dusts should be used.[1]
Spill and Leak Response Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse any airborne dust.
-
Control Ignition Sources: If the material is in a flammable solvent, eliminate all potential ignition sources.
-
Containment: Stop the leak if it is safe to do so. Prevent the spilled material from entering drains, sewers, or watercourses.
-
Absorb and Collect: Cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.
-
Sweep and Containerize: Carefully sweep or shovel the absorbed material into a suitable, labeled container for hazardous waste disposal.[2] Avoid creating dust during this process.
-
Decontaminate: Clean the spill area thoroughly. For some chemicals, a 10% caustic solution may be used for decontamination.[1]
-
Dispose: The collected waste must be disposed of through a licensed waste disposal contractor.
Disposal Procedures
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. The primary method of disposal is through a licensed hazardous waste management facility.
Waste Collection and Storage:
-
Container Selection: Use a designated, compatible, and properly labeled waste container. The container must be kept closed when not in use.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Segregation: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong bases and oxidizing agents.
Final Disposal:
-
All waste containing this compound must be disposed of via a licensed waste disposal contractor.[3]
-
One recommended method of disposal is through an industrial combustion plant.[1]
-
Do not dispose of this chemical down the drain or in the regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling Guide for [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic Dianhydride
Important Note: The provided CAS number 2420-87-3 corresponds to [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic dianhydride , the dehydrated form of [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid. This guide pertains to the dianhydride, which is the commercially prevalent form. The safety and handling precautions are based on the available data for the dianhydride.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic dianhydride. Adherence to these procedures is critical for ensuring laboratory safety.
Hazard Identification and Personal Protective Equipment
[1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic dianhydride is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specifications | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3] | Protects against dust particles and splashes that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber, neoprene). Gloves must be inspected prior to use.[1] | Prevents skin contact which can lead to irritation.[1][2] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a full-face respirator if exposure limits are exceeded or irritation is experienced.[3] | Minimizes the inhalation of dust, which can cause respiratory tract irritation.[1][2] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure, such as a lab coat or impervious clothing.[1][4] | Provides a barrier against accidental skin contact with the chemical. |
Operational and Disposal Plans
Strict adherence to the following operational and disposal protocols is mandatory for the safe handling of [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic dianhydride.
Experimental Workflow and Safety Protocols
Step-by-Step Handling Procedures:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before starting any work.
-
Put on all required PPE as detailed in Table 1.
-
Ensure that a calibrated fume hood is operational and use it for all manipulations of the solid material.[1]
-
-
Handling:
-
Handle the solid material within a fume hood to avoid inhalation of dust.[1]
-
Minimize the creation of dust when weighing or transferring the substance.
-
Keep the container tightly sealed when not in use to prevent contamination and moisture absorption.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.[1]
-
Disposal Plan:
-
Waste Collection: All waste materials, including contaminated gloves and weighing papers, should be collected in a clearly labeled, sealed container for hazardous waste.
-
Disposal Method: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[1]
-
Decontamination: Clean and decontaminate all work surfaces and equipment after use.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
If Inhaled: Move the individual to fresh air. If breathing difficulties occur, seek medical attention.[1]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[1]
-
In Case of Eye Contact: Rinse the eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
If Swallowed: Do not induce vomiting. Rinse the mouth with water and seek medical advice.[1]
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
